Maleimide-NOTA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(carboxymethyl)-7-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O7/c24-14(19-3-4-23-15(25)1-2-16(23)26)11-20-5-7-21(12-17(27)28)9-10-22(8-6-20)13-18(29)30/h1-2H,3-13H2,(H,19,24)(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFBXLDURQNNQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN1CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Maleimide-NOTA: A Technical Guide for Researchers and Drug Development Professionals
An in-depth overview of the bifunctional chelator Maleimide-NOTA, detailing its chemical properties, experimental protocols, and applications in the development of radiopharmaceuticals.
This compound is a bifunctional chelator that plays a crucial role in the advancement of targeted radiopharmaceuticals for diagnostic imaging and therapeutic applications. This molecule uniquely combines the site-specific reactivity of a maleimide group with the robust metal-chelating capability of the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle. The maleimide functional group allows for covalent conjugation to biomolecules, such as peptides, antibodies, and proteins, by reacting with free thiol groups found in cysteine residues. This site-specific attachment ensures a homogenous product with preserved biological activity. The NOTA component is a highly efficient chelator for a variety of radiometals, most notably Gallium-68 (⁶⁸Ga), forming exceptionally stable complexes essential for in vivo applications.[1]
Core Chemical and Physical Properties
This compound, with the chemical formula C₁₈H₂₇N₅O₇ and a molecular weight of approximately 425.4 g/mol , is a white solid at room temperature.[2] It is soluble in water, with a reported solubility of 175 mg/mL, which may require ultrasonication to achieve.[3] For long-term stability, it is recommended to store the solid compound at -20°C for up to three years.[3] In solution, it should be stored at -80°C for up to six months or at -20°C for up to one month to prevent degradation.
| Property | Value | Source |
| Chemical Formula | C₁₈H₂₇N₅O₇ | |
| Molecular Weight | 425.4 g/mol | |
| Appearance | White solid | |
| Solubility in Water | 175 mg/mL (may require sonication) | |
| Storage (Solid) | -20°C for up to 3 years | |
| Storage (Solution) | -80°C for up to 6 months; -20°C for up to 1 month | |
| Purity | Typically >97% |
Chelation and Stability
The NOTA macrocycle provides a pre-organized cavity with three nitrogen atoms and three carboxylate arms that form a stable hexadentate complex with various radiometals. The stability of these complexes is a critical factor for in vivo applications, as it prevents the release of the radiometal, which could lead to off-target toxicity and reduced imaging quality. The Gallium-68 complex with NOTA is particularly stable, with a high stability constant (log K) of approximately 31.
| Radiometal | Stability Constant (log K) | Reference |
| Gallium-68 (Ga³⁺) | ~ 31 |
Experimental Protocols
Conjugation of this compound to Biomolecules
The conjugation of this compound to thiol-containing biomolecules, such as antibodies or peptides with cysteine residues, is a straightforward process based on the Michael addition reaction.
General Protocol:
-
Biomolecule Preparation: If necessary, reduce disulfide bonds in the biomolecule to generate free thiol groups. This can be achieved by incubation with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). The reduced biomolecule should be purified to remove the excess reducing agent.
-
Reaction Setup: Dissolve the biomolecule in a degassed buffer with a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline).
-
Conjugation Reaction: Add a solution of this compound (typically in DMSO or water) to the biomolecule solution. A molar excess of this compound (e.g., 10-20 fold) is often used to ensure efficient conjugation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted this compound and byproducts using size-exclusion chromatography or dialysis.
| Parameter | Recommended Condition | Source |
| pH | 6.5 - 7.5 | |
| Temperature | Room Temperature or 4°C | |
| Reaction Time | 1 - 2 hours (or overnight at 4°C) | |
| Molar Ratio | 10-20 fold molar excess of this compound | |
| Purification | Size-Exclusion Chromatography or Dialysis |
Radiolabeling of NOTA-Conjugates with Gallium-68
The radiolabeling of NOTA-conjugated biomolecules with Gallium-68 is typically a rapid and efficient process that can be performed under mild conditions.
General Protocol:
-
⁶⁸Ga Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using dilute HCl.
-
Buffering: Adjust the pH of the ⁶⁸Ga eluate to 3.5-4.5 using a suitable buffer, such as sodium acetate.
-
Labeling Reaction: Add the NOTA-conjugated biomolecule to the buffered ⁶⁸Ga solution.
-
Incubation: Incubate the reaction mixture. While labeling with NOTA can often occur at room temperature, heating to 95°C for 5-15 minutes can enhance labeling efficiency for some conjugates.
-
Quality Control: Determine the radiochemical purity of the final product using techniques like radio-TLC or radio-HPLC. A radiochemical purity of >95% is generally desired.
| Parameter | Recommended Condition | Source |
| pH | 3.5 - 4.5 | |
| Temperature | Room Temperature to 95°C | |
| Reaction Time | 5 - 15 minutes | |
| Quality Control | Radio-TLC or Radio-HPLC |
Visualizing Key Processes
To further elucidate the utility of this compound, the following diagrams illustrate the fundamental workflows and chemical transformations involved in its application.
References
An In-depth Technical Guide to the Synthesis and Purification of Maleimide-NOTA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and purification protocols for Maleimide-functionalized 1,4,7-triazacyclononane-N,N',N''-triacetic acid (NOTA), a critical bifunctional chelator in the development of targeted radiopharmaceuticals. The maleimide group allows for site-specific conjugation to thiol-containing biomolecules, such as peptides and antibodies, while the NOTA macrocycle securely chelates various radiometals for imaging and therapeutic applications.
Core Synthetic Strategies
The synthesis of Maleimide-NOTA derivatives primarily revolves around two main pathways, starting from commercially available functionalized NOTA precursors: (S)-p-SCN-Bn-NOTA (isothiocyanate-functionalized) and (S)-p-NH2-Bn-NOTA (amino-functionalized).[1] These approaches offer simplicity, short reaction times, and practical purification methods, leading to acceptable to very good chemical yields.[1][2]
-
Thiourea Bond Formation: This route involves the nucleophilic addition of a primary amine-containing maleimide derivative to the isothiocyanate group of p-SCN-Bn-NOTA.[1] This reaction forms a stable thiourea linkage between the NOTA chelator and the maleimide functionality.
-
Amide Bond Formation: In this pathway, the amino group of p-NH2-Bn-NOTA is coupled with a maleimide derivative that has been activated with a reactive ester, such as an N-hydroxysuccinimide (NHS) ester.[1] This results in the formation of a stable amide bond.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of thiourea and amide-bound this compound derivatives.
Protocol 1: Synthesis of Thiourea-Bound NOTA-Maleimides
This protocol is adapted from the general procedure described by Schubert et al. (2011).
Materials:
-
(S)-p-SCN-Bn-NOTA
-
Amine-functionalized maleimide derivative (as an ammonium trifluoroacetate salt)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Acetic Acid
-
Liquid Nitrogen
-
High-Performance Liquid Chromatography (HPLC) system
-
Lyophilizer
Procedure:
-
Dissolve (S)-p-SCN-Bn-NOTA (15 μmol) in anhydrous DMF (100 μL).
-
Add triethylamine (8.5 μL, 60.8 μmol) to the solution.
-
In a separate vial, dissolve the amine-functionalized maleimide derivative (15.8 μmol) in anhydrous DMF (100 μL).
-
Add the maleimide solution dropwise to the (S)-p-SCN-Bn-NOTA solution.
-
Incubate the reaction mixture at 25 °C for 2 hours.
-
Quench the reaction by adding acetic acid (21 μL, 369 μmol).
-
Purify the reaction mixture by HPLC.
-
Immediately shock-freeze the HPLC fractions containing the desired product with liquid nitrogen and lyophilize to obtain the final product.
Protocol 2: Synthesis of Amide-Bound NOTA-Maleimides
This protocol is adapted from the general procedure described by Schubert et al. (2011).
Materials:
-
(S)-p-NH2-Bn-NOTA
-
N-hydroxysuccinimide (NHS) ester functionalized maleimide
-
Phosphate buffer (pH 6.6)
-
Dimethylformamide (DMF)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Lyophilizer
Procedure:
-
Dissolve (S)-p-NH2-Bn-NOTA (5 μmol) in phosphate buffer (150 μL, pH 6.6).
-
Dissolve the NHS ester functionalized maleimide (30 μmol) in DMF (150 μL).
-
Add the maleimide solution to the (S)-p-NH2-Bn-NOTA solution. A slightly yellow dispersion will form.
-
Incubate the reaction mixture at 25 °C for 1.5 hours.
-
Centrifuge the reaction mixture.
-
Collect the supernatant for HPLC purification.
-
Lyophilize the HPLC fractions containing the product.
Purification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the final purification of this compound derivatives.
-
Stationary Phase: A C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small percentage of trifluoroacetic acid (TFA) (e.g., 0.1 v/v %), is used to elute the product. However, for thiourea-bound products, it has been noted that increasing the pH of the mobile phases can help suppress side reactions post-purification.
-
Post-Purification: It is crucial to immediately freeze and lyophilize the collected HPLC fractions containing the product to prevent degradation, especially for thiourea-linked derivatives.
Data Presentation
| Starting Material | Synthetic Route | Linkage | Product | Yield | Purity | Reference |
| (S)-p-SCN-Bn-NOTA | Nucleophilic Addition | Thiourea | Various mono- and bis-maleimide derivatives | Acceptable to very good | High | |
| (S)-p-NH2-Bn-NOTA | Amide Coupling | Amide | Various mono- and bis-maleimide derivatives | Acceptable to very good | High |
Note: Specific yield percentages were not detailed in a comparative table in the primary literature but were described as "acceptable to very good". Purity is generally high after HPLC purification.
Mandatory Visualization
Caption: Synthetic workflows for this compound derivatives.
Logical Relationships
Caption: Logical flow from synthesis to application.
References
The Core Applications of Maleimide-NOTA in Biomedical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted molecular imaging and therapy, the development of robust and versatile bioconjugation strategies is paramount. Maleimide-NOTA has emerged as a critical bifunctional chelator, enabling the site-specific labeling of peptides, antibodies, and other biomolecules with a variety of radiometals for diagnostic and therapeutic applications.[1][2][3][4] This technical guide provides a comprehensive overview of the core applications of this compound in biomedical research, detailing its chemistry, experimental protocols, and key quantitative data to facilitate its effective implementation in the laboratory.
The 1,4,7-triazacyclononane-N,N',N''-triacetic acid (NOTA) moiety is a highly efficient chelating agent, particularly for trivalent metal ions such as Gallium-68 (⁶⁸Ga), forming highly stable complexes.[1] The maleimide functional group allows for the covalent attachment of the NOTA chelator to biomolecules through a specific and efficient reaction with free sulfhydryl (thiol) groups, typically found on cysteine residues. This site-specific conjugation is advantageous as it minimizes the random labeling of proteins, which can otherwise lead to a loss of biological activity.
Core Chemistry: The Maleimide-Thiol Reaction
The primary application of this compound relies on the chemoselective reaction between the maleimide group and a thiol group on a biomolecule. This Michael addition reaction forms a stable thioether bond, effectively tethering the NOTA chelator to the target molecule. The reaction is highly efficient and proceeds under mild conditions, typically at a pH range of 6.5-7.5, which is crucial for maintaining the integrity of sensitive biomolecules.
It is important to note that cysteine residues in proteins can form disulfide bridges, which are unreactive towards maleimides. Therefore, a reduction step is often necessary prior to conjugation to ensure the availability of free thiol groups. Reagents such as tris(2-carboxyethyl)phosphine (TCEP) are commonly used for this purpose as they are effective reducing agents that do not need to be removed before the conjugation step.
Key Applications of this compound
The unique properties of this compound have led to its widespread use in several key areas of biomedical research:
-
Site-Specific Radiolabeling of Peptides and Antibodies: this compound enables the precise attachment of a chelator to a specific site on a peptide or antibody, often a genetically engineered cysteine residue. This leads to well-defined and homogenous conjugates with preserved biological activity.
-
Positron Emission Tomography (PET) Imaging: The ability of NOTA to stably chelate ⁶⁸Ga, a positron-emitting radionuclide with a convenient 68-minute half-life, makes this compound an ideal tool for the development of PET imaging agents. These agents can be used to non-invasively visualize and quantify the expression of specific biological targets in vivo.
-
Single-Photon Emission Computed Tomography (SPECT) Imaging: NOTA can also form stable complexes with other radionuclides suitable for SPECT imaging, such as Indium-111 (¹¹¹In). This versatility allows for the development of a range of imaging probes for different applications.
-
Targeted Radionuclide Therapy: While primarily used for diagnostics, the NOTA chelator can also be complexed with therapeutic radionuclides, opening up the possibility of developing targeted radiopharmaceuticals for cancer therapy.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Biomolecule
This protocol provides a general procedure for the site-specific conjugation of this compound to a peptide or antibody.
Materials:
-
Thiol-containing biomolecule (e.g., peptide, antibody)
-
This compound
-
Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction of disulfide bonds)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Biomolecule Preparation:
-
Dissolve the thiol-containing biomolecule in degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP to the biomolecule solution. Flush the vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 20-30 minutes at room temperature.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the prepared biomolecule solution. A typical molar ratio of this compound to biomolecule is 10:1 to 20:1, but this should be optimized for each specific application.
-
Flush the reaction vial with an inert gas, seal, and protect from light.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Purify the conjugate using a size-exclusion chromatography (SEC) column equilibrated with a suitable buffer (e.g., degassed PBS).
-
Monitor the eluate at 280 nm to identify and collect the fractions containing the purified conjugate.
-
Protocol 2: Radiolabeling of NOTA-Conjugated Biomolecules with Gallium-68
This protocol describes the radiolabeling of a this compound-conjugated biomolecule with ⁶⁸Ga for PET imaging.
Materials:
-
Purified NOTA-conjugated biomolecule
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for generator elution
-
Sodium acetate buffer (e.g., 0.5 M or 1.25 M) for pH adjustment
-
Sterile, metal-free reaction vial
-
Radio-TLC or radio-HPLC system for quality control
-
Sep-Pak C18 cartridge for purification (optional)
Procedure:
-
⁶⁸Ga Elution:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
-
Reaction Setup:
-
In a sterile, metal-free reaction vial, add 5-10 µg of the purified NOTA-conjugated biomolecule.
-
Add sodium acetate buffer to the ⁶⁸GaCl₃ eluate to adjust the pH to approximately 3.5-4.5.
-
Add the buffered ⁶⁸Ga solution to the reaction vial containing the conjugate.
-
-
Radiolabeling Reaction:
-
Incubate the reaction mixture at room temperature for 10 minutes. For some conjugates, gentle heating (e.g., 50°C for 15 minutes) may improve labeling efficiency.
-
-
Quality Control:
-
Perform radiochemical purity analysis using a radio-TLC or radio-HPLC system to ensure the radiolabeling efficiency is >95%.
-
-
Purification (Optional):
-
If necessary, purify the radiolabeled product by passing the reaction mixture through an equilibrated Sep-Pak C18 cartridge.
-
Wash the cartridge with water to remove unreacted ⁶⁸Ga.
-
Elute the ⁶⁸Ga-labeled conjugate with an ethanol/saline solution.
-
Quantitative Data Presentation
The efficiency of both the conjugation and radiolabeling steps is critical for the successful application of this compound. The following tables summarize key quantitative data from various studies.
Table 1: Conjugation and Radiolabeling Efficiency
| Biomolecule | Radionuclide | Conjugation Conditions | Radiolabeling Conditions | Radiochemical Yield (%) | Reference |
| Anti-HER2 Affibody | ¹¹¹In | MMA-NOTA, 1h at 37°C | 20 min at 60°C | >95 | |
| hPD-L1 Nanobody | ⁶⁸Ga | mal-NOTA | 15 min at 50°C | 80 ± 5 | |
| Various Proteins | ⁶⁸Ga | NODA-GA-T conjugate | 7 min at room temperature | ≥ 95 | |
| Oligonucleotide | ⁶⁸Ga | MMA-NOTA | Room temperature | Quantitative |
Table 2: In Vivo Tumor Uptake of this compound Conjugates
| Targeting Molecule | Target | Radionuclide | Animal Model | Tumor Uptake (%ID/g) | Time Post-Injection | Reference |
| Anti-HER2 Affibody | HER2 | ¹¹¹In | DU-145 xenografts | 8.2 ± 0.9 | 4 h | |
| hPD-L1 Nanobody | PD-L1 | ⁶⁸Ga | 624-MEL xenografts | 1.86 ± 0.67 | 80 min |
Mandatory Visualizations
The following diagrams illustrate the key workflows and pathways described in this guide.
Caption: Workflow for the conjugation of this compound to a thiol-containing biomolecule.
Caption: Experimental workflow for ⁶⁸Ga radiolabeling and subsequent in vivo application.
Caption: Logical relationship of components and processes in targeted molecular imaging.
Conclusion
This compound is a powerful and versatile tool for the site-specific labeling of biomolecules in biomedical research. Its robust chemistry, coupled with the favorable properties of the NOTA chelator, provides a reliable platform for the development of novel radiopharmaceuticals for PET and SPECT imaging. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to leverage the potential of this compound in their work. The continued application of this technology promises to advance our ability to diagnose and treat a wide range of diseases through targeted molecular imaging and therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Maleimido-Functionalized NOTA Derivatives as Bifunctional Chelators for Site-Specific Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maleimido-functionalized NOTA derivatives as bifunctional chelators for site-specific radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Technical Guide to Maleimide-NOTA Chelators for Gallium-68 Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of maleimide-functionalized 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) chelators for the development of Gallium-68 (⁶⁸Ga) labeled radiopharmaceuticals. Gallium-68, a positron-emitting radionuclide with a convenient 68-minute half-life, is ideal for Positron Emission Tomography (PET) imaging.[1] The selection of a suitable bifunctional chelator is critical, as it dictates the efficiency of radiolabeling, the stability of the final product, and the overall quality of the diagnostic image.[1]
Maleimide-NOTA chelators offer a robust platform for creating targeted PET imaging agents by combining the site-specific conjugation chemistry of maleimides with the favorable ⁶⁸Ga chelation properties of the NOTA macrocycle.[2][3] This document details the core principles, experimental protocols, and performance data associated with this class of chelators.
Core Principles: A Dual-Functionality Approach
The efficacy of this compound lies in its heterobifunctional structure, which serves two distinct but essential roles: covalent attachment to a targeting biomolecule and stable coordination of the ⁶⁸Ga radionuclide.[2]
1.1. Maleimide-Thiol Bioconjugation
The maleimide group enables site-specific, covalent attachment to biomolecules such as peptides, antibodies, or antibody fragments. This is achieved through a Michael addition reaction, where the electrophilic double bond of the maleimide ring reacts with a nucleophilic sulfhydryl (thiol) group, typically from a cysteine residue on the biomolecule.
This reaction is highly selective for thiols within a pH range of 6.5-7.5, minimizing non-specific reactions with other nucleophilic groups like amines. The result is a stable thioether bond, forming a well-defined bioconjugate where the biological activity of the targeting molecule is often preserved. For proteins lacking a free cysteine, disulfide bonds can be selectively reduced using reagents like tris(2-carboxyethyl)phosphine (TCEP) to generate the necessary thiol groups for conjugation.
1.2. NOTA Chelation of Gallium-68
The NOTA macrocyclic core is renowned for its ability to form highly stable complexes with trivalent metal ions, particularly Gallium-68. A key advantage of NOTA and its derivatives is the rapid and efficient chelation of ⁶⁸Ga under mild conditions, often at room temperature and within minutes. This is a significant improvement over other chelators like DOTA, which frequently require heating, making NOTA-based systems ideal for labeling heat-sensitive biomolecules. The resulting ⁶⁸Ga-NOTA complex exhibits excellent stability, which is crucial for preventing the release of free ⁶⁸Ga in vivo and ensuring high-quality imaging.
Quantitative Data Summary
The performance of this compound conjugates is characterized by high radiolabeling efficiency under mild conditions and robust stability. The following tables summarize key quantitative data from various studies.
Table 1: Gallium-68 Radiolabeling Conditions and Performance
| Conjugate Type | Precursor Amount | Temperature | Time (min) | pH | Radiochemical Yield (RCY) / Purity (RCP) | Molar Activity (GBq/μmol) | Reference |
|---|---|---|---|---|---|---|---|
| NOTA-m-SNA006 (Nanobody) | N/A | Room Temp | < 30 (total) | N/A | > 98% RCP | ~100 | |
| NOTA-Oligonucleotide | 1470-fold molar excess | Room Temp | < 10 | 3.5 | > 95% RAI | 0.0511 | |
| NODA-GA-T-Protein | 6.9–10 nmol | Room Temp | 7 | 3.5-4.0 | ≥ 95% | 20-45 | |
| [Sar¹¹]RM26-Peptide | 2-5 µL (1 mM) | 85 °C | 15 | 3.6 | > 95% RCY | N/A |
| NOTA-UBI Peptide | N/A | Optimized | Optimized | Optimized | 51-85% | N/A | |
RAI: Radioactivity Incorporation
Table 2: Stability and In Vivo Performance of ⁶⁸Ga-NOTA Conjugates
| Conjugate | Stability Assay | Results | Key In Vivo Finding | Reference |
|---|---|---|---|---|
| ⁶⁸Ga-NOTA-Oligonucleotide | PBS & Serum (37°C) | High chelate stability | N/A | |
| ⁶⁸Ga-NOTA-m-SNA006 | N/A | N/A | Tumor-to-kidney ratio: 0.25 ± 0.02 | |
| ⁶⁸Ga-NOTA-PEG₂-[Sar¹¹]RM26 | PBS & EDTA | >95% intact | Tumor Uptake (3h p.i.): 13 ± 1 %IA/g | |
| ⁶⁸Ga-NOTA-BBN2 | In vivo metabolism | Favorable resistance to degradation | High tumor uptake (SUV₆₀min > 0.5) |
| ⁶⁸Ga-NOTA-SDG | PBS & Mouse Serum (2h) | High stability | Lower uptake in non-target tissues vs. ¹⁸F-FDG | |
Detailed Experimental Protocols
Successful implementation requires meticulous adherence to optimized protocols. The following sections provide detailed methodologies for key experimental stages.
3.1. Protocol 1: Conjugation of this compound to a Thiol-Containing Biomolecule
This protocol describes the covalent attachment of the this compound chelator to a peptide or antibody.
-
Biomolecule Preparation : Dissolve the peptide or antibody in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES) at a pH of 7.0-7.5. The typical concentration is 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds : If the biomolecule does not have a free cysteine, disulfide bonds must be reduced. Add a 10-100 fold molar excess of TCEP to the biomolecule solution. Flush the vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 20-30 minutes at room temperature.
-
This compound Preparation : Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Conjugation Reaction : Add the this compound stock solution to the biomolecule solution to achieve a 10-20 fold molar excess of the chelator. Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 2-8°C.
-
Purification : Remove excess, unreacted this compound from the conjugate using a gel filtration desalting column (e.g., Zeba™ Spin or PD MiniTrap™ G-25) or via dialysis or HPLC.
3.2. Protocol 2: ⁶⁸Ga Radiolabeling of NOTA-Conjugate
This protocol details the chelation of ⁶⁸Ga by the purified NOTA-biomolecule conjugate.
-
⁶⁸Ga Elution : Elute ⁶⁸Ga³⁺ from a ⁶⁸Ge/⁶⁸Ga generator using sterile, metal-free 0.1 M HCl according to the manufacturer's instructions.
-
pH Adjustment : In a metal-free reaction vial, adjust the pH of the ⁶⁸Ga eluate to between 3.5 and 4.5. This is typically achieved by adding a suitable buffer such as sodium acetate or HEPES.
-
Radiolabeling Reaction : Add the purified NOTA-biomolecule conjugate (e.g., 5-10 nmol) to the buffered ⁶⁸Ga solution.
-
Incubation : Incubate the reaction mixture. For NOTA conjugates, this is often performed at room temperature for 5-10 minutes. Some protocols may use slightly elevated temperatures (e.g., 37°C) to ensure high efficiency, although heating to 95°C as required for DOTA is generally not necessary.
-
Final Formulation : After incubation, the pH may be adjusted to ~7.0 with a buffer like HEPES before sterile filtration, rendering the product ready for quality control and subsequent use.
3.3. Protocol 3: Quality Control (QC) and Stability Analysis
QC is essential to ensure the purity and stability of the final radiopharmaceutical.
-
Radiochemical Purity (RCP) Analysis :
-
Method : Use radio-Thin Layer Chromatography (radio-TLC) or radio-High Performance Liquid Chromatography (radio-HPLC) to determine the RCP.
-
Procedure : Spot an aliquot of the reaction mixture onto a TLC plate or inject it into an HPLC system equipped with a radioactivity detector.
-
Calculation : The RCP is calculated as the percentage of radioactivity associated with the desired radiolabeled conjugate compared to the total radioactivity (which includes free ⁶⁸Ga and other impurities). A purity of >95% is typically required.
-
-
In Vitro Serum Stability Assay :
-
Purpose : To assess the stability of the radiolabeled conjugate in a physiologically relevant medium.
-
Procedure : Add the purified ⁶⁸Ga-NOTA-conjugate to fresh human serum and incubate at 37°C.
-
Analysis : At various time points (e.g., 30, 60, 120 minutes), take aliquots. Precipitate the serum proteins by adding ethanol or acetonitrile and centrifuge.
-
Quantification : Analyze the supernatant using radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled conjugate over time.
-
Conclusion
This compound chelators represent a highly effective and versatile platform for the development of ⁶⁸Ga-labeled radiopharmaceuticals. The site-specific conjugation afforded by the maleimide-thiol reaction ensures the creation of well-defined bioconjugates, while the NOTA core allows for rapid, efficient, and stable radiolabeling under mild conditions compatible with sensitive biological molecules. The resulting radiotracers have demonstrated excellent stability and promising in vivo performance, making this compound a valuable tool for researchers and drug developers aiming to create next-generation PET imaging agents for a wide range of clinical applications.
References
An In-depth Technical Guide to Site-Specific Labeling with Maleimide-NOTA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of site-specific labeling of biomolecules using a Maleimide-NOTA chelator, a powerful technique for developing targeted therapeutics and diagnostic agents.
Introduction
Site-specific modification of proteins, such as antibodies and peptides, is a critical technique in the development of advanced biologics, including antibody-drug conjugates (ADCs) and radiolabeled agents for Positron Emission Tomography (PET) imaging.[1] This approach allows for the creation of homogeneous conjugates with a defined stoichiometry, preserving the biological activity of the protein.[1] The maleimide functional group is a widely utilized tool for site-specific modification, reacting selectively with the thiol groups of cysteine residues under mild, physiological conditions.[1][2][3]
The 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) chelator is a cornerstone in radiopharmaceutical development due to its exceptional ability to form stable complexes with a variety of radiometals, most notably Gallium-68 (⁶⁸Ga). The combination of a cysteine-reactive maleimide and a ⁶⁸Ga-chelating NOTA moiety in a single molecule, this compound, enables the straightforward development of site-specifically radiolabeled proteins for applications in molecular imaging and diagnostics.
Core Principles
The methodology involves a two-step process: the bioconjugation of the this compound to a thiol-containing biomolecule and the subsequent radiolabeling with a metallic radionuclide.
1. Maleimide-Thiol Bioconjugation:
The reaction between a maleimide and a thiol group proceeds via a Michael addition, forming a stable thioether bond (thiosuccinimide linkage). This reaction is highly selective for thiols at a pH range of 6.5-7.5, making it ideal for modifying proteins at cysteine residues. Cysteine residues can exist as free thiols or as disulfide bonds, which stabilize the protein's tertiary structure. Since disulfides do not react with maleimides, reduction of these bonds is often necessary to generate free thiols for conjugation.
2. NOTA Chelation of Radiometals:
NOTA is a macrocyclic chelator that forms highly stable complexes with trivalent metal ions like ⁶⁸Ga. This high stability is crucial for in vivo applications to prevent the release of the radiometal, which could lead to off-target radiation and reduced imaging quality. Beyond ⁶⁸Ga, NOTA is also effective in chelating other medically relevant radiometals such as Copper-64 (⁶⁴Cu) and Lutetium-177 (¹⁷⁷Lu).
Experimental Data
Table 1: Maleimide-Thiol Conjugation Parameters
| Parameter | Recommended Conditions | Reference(s) |
| pH | 6.5 - 7.5 | |
| Maleimide:Protein Molar Ratio | 2:1 to 20:1 (optimization recommended) | |
| Protein Concentration | 1 - 10 mg/mL | |
| Reaction Time | 2 hours at Room Temperature or Overnight at 4°C | |
| Reducing Agent (optional) | 10-100x molar excess of TCEP |
Table 2: Conjugation Efficiency and Stability
| Biomolecule | Maleimide to Thiol Molar Ratio | Conjugation Efficiency | Linkage Stability | Reference(s) |
| cRGDfK peptide | 2:1 | 84 ± 4% (after 30 min) | Stable thioether bond | |
| 11A4 nanobody | 5:1 | 58 ± 12% (after 2 hours) | Stable thioether bond | |
| hPD-L1 Nanobody | Not specified | Site-specific coupling achieved | Stable for PET imaging | |
| Affibody Molecule (ZHER2:2395) | 3:1 | >95% labeling yield with ¹¹¹In | High affinity retained |
Note: The stability of the thiol-maleimide linkage can be susceptible to a retro-Michael reaction in vivo, leading to potential cleavage. However, strategies to enhance stability have been developed.
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds (Optional)
This step is necessary for proteins that do not have a readily available free cysteine and require the reduction of disulfide bonds.
-
Prepare Protein Solution: Dissolve the protein (e.g., antibody, nanobody) in a degassed buffer (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES) at a concentration of 1-10 mg/mL. The pH should be adjusted to 7.0-7.5. Degassing the buffer by applying a vacuum or bubbling with an inert gas (e.g., nitrogen, argon) is recommended to prevent re-oxidation of thiols.
-
Add Reducing Agent: Add a 10 to 100-fold molar excess of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.
-
Incubation: Incubate the mixture for 20-30 minutes at room temperature.
-
Purification: Remove the excess reducing agent using a desalting column (e.g., PD-10) or dialysis, pre-equilibrated with the reaction buffer.
Protocol 2: Conjugation of this compound to Protein
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF. Vortex briefly to ensure it is fully dissolved.
-
Add this compound to Protein: Add the this compound stock solution to the solution of the thiol-containing protein. The recommended molar ratio of this compound to protein is typically between 10:1 and 20:1, but should be optimized for each specific protein.
-
Reaction Incubation: Mix gently and incubate the reaction. The incubation can be performed for 2 hours at room temperature or overnight at 4°C. It is advisable to protect the reaction from light.
-
Purification of the Conjugate: Remove unreacted this compound and any byproducts using size exclusion chromatography (SEC), dialysis, or ultrafiltration.
Protocol 3: Radiolabeling of NOTA-Conjugated Protein with ⁶⁸Ga
-
Prepare ⁶⁸Ga Eluate: Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.
-
Adjust pH: Adjust the pH of the NOTA-conjugated protein solution to the optimal range for ⁶⁸Ga labeling (typically pH 3.5-4.5) using a suitable buffer (e.g., sodium acetate).
-
Radiolabeling Reaction: Add the ⁶⁸Ga eluate to the NOTA-conjugated protein solution.
-
Incubation: Incubate the reaction mixture at room temperature or slightly elevated temperatures (e.g., 50-60°C) for a short period (e.g., 5-20 minutes).
-
Quality Control: Determine the radiochemical purity (RCP) of the final product using methods such as radio-TLC or radio-HPLC.
Visualizations
Caption: Overall experimental workflow for site-specific labeling.
Caption: The chemical reaction of maleimide with a thiol group.
References
Maleimide-NOTA structure and functional groups
An In-depth Technical Guide to Maleimide-NOTA: Structure, Function, and Application
Introduction
This compound is a bifunctional chelator integral to the advancement of targeted radiopharmaceuticals for diagnostic and therapeutic applications.[1][2][3] This guide provides a comprehensive overview of its structure, functional groups, and applications for researchers, scientists, and drug development professionals. The core of this compound's utility lies in its dual functionality: a maleimide group for site-specific covalent attachment to biomolecules and a NOTA (1,4,7-triazacyclononane-N,N',N''-triacetic acid) cage for the stable chelation of radiometals.[4][5] This combination allows for the precise labeling of targeting molecules such as antibodies, antibody fragments, and peptides with radionuclides for applications in PET (Positron Emission Tomography) and SPECT (Single Photon Emission Computed Tomography) imaging, as well as targeted radionuclide therapy.
Core Structure and Functional Groups
This compound is comprised of two key functional moieties connected by a linker.
-
NOTA (1,4,7-triazacyclononane-N,N',N''-triacetic acid): This macrocyclic chelator forms an N3O3 coordination sphere, which is particularly well-suited for forming highly stable complexes with trivalent metal ions, most notably Gallium-68 (⁶⁸Ga) (log K ~ 31). Its ability to form stable complexes with favorable kinetics, even at room temperature in aqueous solutions, makes it an excellent choice for radiopharmaceutical development.
-
Maleimide: This functional group is highly reactive and specific towards sulfhydryl (thiol) groups found on the side chains of cysteine residues within proteins and peptides. This specificity allows for the site-specific conjugation of the chelator to a biomolecule, which is a significant advantage over random conjugation methods that can lead to heterogeneous products with compromised biological activity. The reaction proceeds at a physiological pH range of 6.5-7.5, forming a stable covalent thioether bond.
-
Linker: A spacer molecule connects the NOTA and maleimide groups. The nature and length of this linker can be modified to optimize the physicochemical properties of the resulting conjugate, such as its solubility, stability, and in vivo pharmacokinetics. Common linkers include ethylene glycol spacers and amide or thiourea bonds formed during synthesis.
Below is a diagram illustrating the general structure of a this compound molecule.
Mechanism of Action: Site-Specific Conjugation
The primary advantage of this compound is its ability to facilitate site-specific labeling of biomolecules. This is achieved through the reaction of the maleimide group with a free thiol group, typically from a cysteine residue that has been engineered into a specific site on a protein or peptide. This process, known as a Michael addition, results in a stable thioether linkage.
Quantitative Data Summary
The performance of this compound conjugates has been quantified in various studies. The tables below summarize key parameters.
Table 1: Radiolabeling Efficiency and Product Characteristics
| Parameter | Value | Biomolecule | Radionuclide | Reference |
|---|---|---|---|---|
| Radiolabeling Yield | >95% | Anti-HER2 Affibody | ¹¹¹In | |
| Radiolabeling Yield (Decay-Corrected) | 80 ± 5% | hPD-L1 Nanobody | ⁶⁸Ga | |
| Radiolabeling Yield | >97.4% | NOTA-NOC | ⁶⁸Ga | |
| Radiochemical Purity (RCP) | >99% | hPD-L1 Nanobody | ⁶⁸Ga | |
| Apparent Molar Activity | 12.1 ± 1.9 MBq/nmol | NOTA-NOC | ⁶⁸Ga |
| Purity (Commercial) | ≥97% | this compound | N/A | |
Table 2: In Vitro and In Vivo Performance of this compound Conjugates
| Parameter | Value | Conjugate | Model | Reference |
|---|---|---|---|---|
| Binding Affinity (Kd) | 72 pM | [¹¹¹In]In-MMA-NOTA-ZHER2:2395 | HER2-expressing cells | |
| Tumor Uptake | 8.2 ± 0.9 %IA/g | [¹¹¹In]In-MMA-NOTA-ZHER2:2395 | DU-145 xenografts (4h p.i.) | |
| Tumor Uptake | 1.86 ± 0.67 %IA/g | [⁶⁸Ga]Ga-NOTA-mal-hPD-L1 Nb | hPD-L1POS tumors (80min p.i.) |
| Tumor-to-Blood Ratio | 31 ± 1 | [¹¹¹In]In-MMA-NOTA-ZHER2:2395 | DU-145 xenografts (4h p.i.) | |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. The following sections outline general protocols for its synthesis, conjugation, and radiolabeling.
Synthesis of this compound Derivatives
Two primary synthetic routes have been established for producing this compound chelators, characterized by simplicity, short reaction times, and good yields.
1. Thiourea Bond Formation
-
Materials: p-SCN-Bn-NOTA, ammonium trifluoroacetate maleimide, anhydrous dimethylformamide (DMF), triethylamine, acetic acid.
-
Procedure:
-
Dissolve p-SCN-Bn-NOTA (e.g., 7.8 mg, 15 µmol) in anhydrous DMF (100 µL).
-
Add triethylamine (e.g., 8.5 µL, 60.8 µmol) to the NOTA solution.
-
Dissolve the corresponding ammonium trifluoroacetate maleimide (15.8 µmol) in anhydrous DMF (100 µL).
-
Add the maleimide solution dropwise to the NOTA solution.
-
Incubate the reaction mixture at 25 °C for 2 hours.
-
Quench the reaction by adding acetic acid (e.g., 21 µL, 369 µmol).
-
Purify the product using HPLC. The collected fractions containing the desired product are immediately shock-frozen with liquid nitrogen and lyophilized.
-
2. Amide Bond Formation
-
Materials: p-NH₂-Bn-NOTA, N-hydroxysuccinimide (NHS) ester functionalized maleimide, phosphate buffer (pH 6.6), DMF.
-
Procedure:
-
Dissolve p-NH₂-Bn-NOTA (e.g., 2.8 mg, 5 µmol) in phosphate buffer (150 µL, pH 6.6).
-
Add the NHS ester functionalized maleimide (30 µmol, dissolved in 150 µL DMF).
-
Incubate the dispersion at 25 °C for 1.5 hours.
-
Centrifuge the reaction mixture and collect the supernatant for HPLC purification.
-
Lyophilize the HPLC fractions containing the final product.
-
Protein Conjugation Protocol
This protocol describes the covalent attachment of this compound to a protein with available cysteine residues.
-
Materials: Purified protein with accessible cysteine residue(s), this compound, reaction buffer (e.g., PBS, pH 6.5-7.5), Tris(2-carboxyethyl)phosphine (TCEP) if disulfide reduction is needed, purification column (e.g., size-exclusion chromatography).
-
Procedure:
-
Protein Preparation (if necessary): If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature. TCEP does not need to be removed before the maleimide reaction.
-
Reaction Setup: Dissolve this compound in a suitable solvent (e.g., DMF or DMSO) and add it to the protein solution at a 10- to 20-fold molar excess. The final concentration of the organic solvent should be kept low (<10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing is recommended.
-
Purification: Remove excess, unreacted this compound using size-exclusion chromatography or dialysis. The purified protein-NOTA conjugate can be identified by measuring absorbance at 280 nm.
-
Radiolabeling with Gallium-68
This protocol provides a general method for radiolabeling a NOTA-conjugated protein with ⁶⁸Ga.
-
Materials: NOTA-conjugated protein, ⁶⁸Ge/⁶⁸Ga generator, 0.1 M HCl, sodium acetate solution (e.g., 0.5 M or 1.25 M), reaction buffer (e.g., HEPES or sodium acetate, pH 4.0-4.5), sterile filter (0.22 µm).
-
Procedure:
-
⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ in solution.
-
pH Adjustment: In a reaction vial, add the NOTA-conjugated protein. Add the ⁶⁸GaCl₃ eluate and immediately adjust the pH to 4.0-4.5 using a sodium acetate solution.
-
Incubation: Incubate the reaction mixture at room temperature or with gentle heating (e.g., 5-15 minutes at temperatures from 50°C to 95°C, depending on the conjugate's stability).
-
Quality Control: Determine the radiochemical purity using radio-HPLC or iTLC.
-
Final Formulation: Once the desired purity is achieved, the radiolabeled protein solution can be formulated for in vitro or in vivo use. This may involve adjusting the pH to physiological levels and sterile filtering.
-
Experimental and Logical Workflows
Visualizing the entire process from synthesis to application can clarify the relationships between different stages of development.
References
An In-depth Technical Guide to Maleimide-NOTA for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Maleimide-NOTA, a bifunctional chelator increasingly employed in bioconjugation for the development of radiopharmaceuticals and other targeted molecular probes. We will delve into the fundamental chemistry, detailed experimental protocols, and critical data to equip researchers with the knowledge for successful implementation of this compound in their work.
Core Principles of this compound Bioconjugation
This compound is a molecule that combines two key functionalities: a maleimide group for covalent attachment to biomolecules and a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator for stably coordinating radiometals. This dual nature makes it an invaluable tool for creating targeted imaging agents and therapeutics.[1][2]
The Maleimide Moiety: Site-Specific Conjugation
The maleimide group is highly reactive towards free sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides.[3] This reaction, a Michael addition, proceeds with high efficiency and selectivity under mild physiological conditions (pH 6.5-7.5), forming a stable thioether bond.[4] This specificity allows for site-specific labeling of biomolecules, which is crucial for preserving their biological activity. For proteins lacking free cysteines, disulfide bonds can be selectively reduced to generate reactive thiols.
The NOTA Chelator: A Stable Cage for Radiometals
NOTA is a macrocyclic chelator renowned for its ability to form exceptionally stable complexes with a variety of trivalent metal ions. Its pre-organized cavity, consisting of three nitrogen atoms and three carboxylate arms, provides a perfect coordination sphere for radiometals like Gallium-68 (⁶⁸Ga), a positron emitter widely used in Positron Emission Tomography (PET) imaging. The high stability of the NOTA-metal complex is critical to prevent the in vivo release of the radionuclide, which would otherwise lead to off-target radiation and poor image quality. Beyond ⁶⁸Ga, NOTA is also effective for chelating other medically relevant radiometals such as Copper-64 (⁶⁴Cu) and Indium-111 (¹¹¹In).
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key processes involved in utilizing this compound for bioconjugation and radiolabeling.
Quantitative Data Summary
The efficiency of conjugation and radiolabeling, as well as the stability of the resulting product, are critical parameters. The following tables summarize key quantitative data reported in the literature.
Table 1: Radiolabeling Efficiency and Stability
| Chelator/Biomolecule Conjugate | Radionuclide | Labeling Conditions | Radiochemical Yield (RCY) / Purity (RCP) | In Vitro Stability | Reference |
| NOTA-mal-hPD-L1 Nb | ⁶⁸Ga | 15 min at 50°C | >99% RCP | >99% stable in injection buffer and human serum for 3h | |
| [MMA-NOTA-Cys(61)]-Z(HER2:2395) | ¹¹¹In | 20 min at 60°C | >95% Yield | Specific binding to HER2-expressing cells | |
| ⁶⁴Cu-NOTA-rituximab | ⁶⁴Cu | Room Temperature | 95% Yield (at 31 nM) | <6% dissociation in serum over 48h | |
| [¹⁸F]AlF-NOTA-MAL-Cys³⁹-exendin-4 | ¹⁸F | Not Specified | 17.5 ± 3.2% Yield, >95% RCP | Not Specified | |
| NOTA-oligonucleotide | ⁶⁸Ga | Room Temperature | Quantitative | High stability in PBS and serum |
Table 2: In Vivo Biodistribution Data
| Radiotracer | Animal Model | Tumor Model | Tumor Uptake (%ID/g) at Time Point | Tumor-to-Blood Ratio at Time Point | Reference |
| [¹¹¹In-MMA-NOTA-Cys(61)]-Z(HER2:2395) | Mice | DU-145 Xenografts | 8.2 ± 0.9% at 4h p.i. | 31 ± 1 at 4h p.i. | |
| [⁶⁸Ga]Ga-NOTA-mal-hPD-L1 Nb | Mice | hPD-L1 positive tumors | 1.86 ± 0.67% | Not Specified | |
| [¹⁸F]AlF-NOTA-MAL-Cys³⁹-exendin-4 | Nude Mice | INS-1 insulinoma | 7.74 ± 0.87% at 60 min p.i. | Tumor-to-muscle: 63.25 at 60 min p.i. |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Partial Reduction of Antibodies for Thiol-Maleimide Conjugation
This protocol is adapted for generating reactive thiol groups from interchain disulfide bonds in antibodies like IgG.
Materials:
-
Monoclonal antibody (1-10 mg/mL)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (10 mM in degassed water)
-
PD-10 desalting columns or equivalent size-exclusion chromatography system
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare the antibody solution to a concentration of 2-10 mg/mL in degassed PBS.
-
Add a 10-fold molar excess of TCEP solution to the antibody solution.
-
Flush the reaction vial with an inert gas, seal, and incubate for 30 minutes at room temperature with gentle mixing.
-
Immediately purify the reduced antibody using a pre-equilibrated PD-10 desalting column to remove excess TCEP. Elute with degassed PBS, pH 7.2-7.4.
-
Collect the protein fraction and proceed immediately to the conjugation step to prevent re-oxidation of thiols.
Protocol 2: Conjugation of this compound to a Thiol-Containing Biomolecule
This protocol outlines the conjugation of this compound to a reduced antibody or a thiol-containing peptide.
Materials:
-
Reduced antibody or thiol-containing peptide solution (from Protocol 1 or prepared separately)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation buffer (e.g., PBS, pH 7.0-7.5, degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
To the reduced biomolecule solution (1-10 mg/mL in degassed conjugation buffer), add a 10- to 20-fold molar excess of the this compound stock solution while gently vortexing.
-
Flush the reaction vial with an inert gas, seal tightly, and protect from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Purify the resulting bioconjugate using size-exclusion chromatography (e.g., PD-10 column or FPLC) to remove unreacted this compound.
Protocol 3: Radiolabeling of NOTA-Conjugated Biomolecules with Gallium-68
This protocol describes a typical procedure for radiolabeling a NOTA-bioconjugate with ⁶⁸Ga.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
Sodium acetate buffer (e.g., 1 M, pH 4.5)
-
NOTA-conjugated biomolecule
-
Heating block or water bath (if necessary, though many NOTA derivatives label at room temperature)
-
Sep-Pak C18 cartridge for purification
-
Ethanol and saline for cartridge conditioning and elution
-
Sterile 0.22 µm filter
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Adjust the pH of the ⁶⁸Ga eluate to 3.5-4.5 using sodium acetate buffer.
-
Add the NOTA-conjugated biomolecule to the pH-adjusted ⁶⁸Ga solution.
-
Incubate the reaction mixture. For many NOTA derivatives, incubation for 5-15 minutes at room temperature is sufficient. Some conjugates may require gentle heating (e.g., 50°C for 15 minutes) to achieve high radiochemical purity.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
-
If necessary, purify the radiolabeled conjugate. A common method involves trapping the product on a Sep-Pak C18 cartridge, washing with water to remove unreacted ⁶⁸Ga, and eluting the final product with an ethanol/saline mixture.
-
Pass the final product through a sterile 0.22 µm filter before use.
Conclusion
This compound is a versatile and powerful tool for the site-specific labeling of biomolecules with radiometals. Its robust chemistry, the high stability of the resulting conjugates, and the favorable kinetics of both the conjugation and radiolabeling reactions make it a superior choice for the development of next-generation radiopharmaceuticals and molecular imaging agents. By understanding the core principles and following detailed protocols, researchers can effectively leverage this compound to advance their drug development and scientific research goals.
References
- 1. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifunctional chelators for radiorhenium: past, present and future outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
An In-depth Technical Guide to Maleimide-Thiol Chemistry for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
The selective modification of proteins is a cornerstone of modern biotechnology, enabling the development of sophisticated diagnostics, therapeutics, and research tools. Among the chemical strategies available for protein bioconjugation, the maleimide-thiol reaction stands out for its high efficiency, specificity, and mild reaction conditions.[1] This guide provides a comprehensive overview of the principles and practical considerations of maleimide-thiol chemistry for protein labeling, tailored for professionals in research and drug development.
Core Principle: The Michael Addition Reaction
The fundamental chemistry underpinning the labeling of proteins with maleimides is the Michael addition reaction.[2] In this reaction, a nucleophilic thiol group, typically from the side chain of a cysteine residue within a protein, attacks one of the carbon atoms of the electron-deficient alkene in the maleimide ring.[1] This forms a stable, covalent thioether bond, effectively linking the maleimide-containing molecule (e.g., a fluorescent dye, a drug molecule, or a polyethylene glycol chain) to the protein.[3]
This reaction is highly chemoselective for thiol groups, particularly within a pH range of 6.5 to 7.5.[4] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, another common nucleophilic group found in proteins (e.g., lysine residues). This high degree of selectivity allows for site-specific modification of proteins at cysteine residues.
dot
Caption: Core mechanism of the maleimide-thiol reaction.
Quantitative Parameters of the Maleimide-Thiol Reaction
The efficiency and outcome of the maleimide-thiol conjugation are influenced by several key parameters. Understanding these quantitative aspects is crucial for optimizing labeling protocols and ensuring the quality of the final conjugate.
| Parameter | Optimal Range/Value | Key Considerations |
| pH | 6.5 - 7.5 | Below pH 6.5, the thiol group is predominantly protonated, leading to a very slow reaction rate. Above pH 7.5, the maleimide group can react with primary amines (e.g., lysine residues), reducing the specificity of the labeling. Higher pH also increases the rate of maleimide hydrolysis. |
| Temperature | 4°C to Room Temperature (20-25°C) | The reaction can proceed efficiently at both refrigerated and ambient temperatures. Overnight incubation at 4°C is common for sensitive proteins. |
| Molar Ratio (Maleimide:Protein) | 10:1 to 20:1 | A molar excess of the maleimide reagent is typically used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific protein and labeling reagent. |
| Reaction Time | 30 minutes to overnight | Reaction times can vary depending on the specific reactants and conditions. For instance, some reactions can achieve high efficiency within 30 minutes to 2 hours at room temperature. |
| Solvent | Aqueous buffers (e.g., PBS, HEPES, Tris) | Buffers should be free of extraneous thiols. For maleimide reagents with low aqueous solubility, a co-solvent such as DMSO or DMF can be used. |
Stability and Side Reactions
While the thioether bond formed is generally stable, it is important to be aware of potential side reactions that can impact the homogeneity and stability of the conjugate.
-
Hydrolysis of the Maleimide Ring: In aqueous solutions, the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid. This reaction is more pronounced at higher pH. If hydrolysis occurs before the reaction with the thiol, the labeling will be unsuccessful.
-
Retro-Michael Reaction (Reversibility): The thioether bond can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This can be a concern for in vivo applications, as the released maleimide can react with other thiols, such as glutathione. Strategies to mitigate this include hydrolysis of the succinimide ring post-conjugation to form a more stable product.
-
Thiazine Rearrangement: When labeling a peptide or protein with an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement. This rearrangement is more prominent at basic pH.
dot
References
Commercial Sources and Availability of Maleimide-NOTA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Maleimide-NOTA (1,4,7-triazacyclononane-1,4-bis-acetic acid-7-maleimidoethylacetamide), a bifunctional chelator critical for the site-specific labeling of biomolecules. This compound combines the robust metal-chelating properties of the NOTA macrocycle with the thiol-reactive maleimide group, enabling the stable conjugation of radiometals like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu) to proteins, peptides, and antibodies for applications in nuclear medicine and molecular imaging.
Introduction to this compound
This compound is a heterobifunctional linker designed for the site-specific modification of biomolecules. The maleimide group reacts selectively with free sulfhydryl (thiol) groups, typically found in cysteine residues, under mild pH conditions (6.5-7.5) to form a stable thioether bond.[1][2][3] This specificity allows for precise control over the conjugation site, which is particularly advantageous for sensitive biomolecules like antibodies or nanobodies where random labeling of amine groups (e.g., lysines) could impair function.[4][5] The NOTA moiety serves as a highly efficient chelator for trivalent radiometals, forming stable complexes suitable for Positron Emission Tomography (PET) imaging.
Commercial Availability
This compound is available from several specialized chemical suppliers. The product is typically sold as a white powder and may be supplied as a trifluoroacetate (TFA) or hexafluorophosphate (HPF6) salt. Researchers should note variations in molecular weight depending on the associated salt.
| Supplier | Catalog Number | Chemical Name / Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| Chematech | C101 | 2,2′-(7-(2-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)-1,4,7-triazonane-1,4-diyl)diacetic acid / C₁₈H₂₇N₅O₇, HPF6, TFA | 685.43 | Conform to reference (¹H, ¹³C NMR, Mass Spec) | Available in 100 mg to 1 g quantities. |
| Macrocyclics | B-622 | 1,4,7-Triazacyclononane-1,4-bis-acetic acid-7-maleimidoethylacetamide / C₁₈H₂₇N₅O₇•CF₃CO₂H | 539.5 | ≥ 95% (HPLC) | Sold as TFA salt. Available in 100 mg and 500 mg sizes. |
| MedChemExpress | HY-W087027 | This compound | 425.44 (Free base) | >98% | Also available as a TFA salt (HY-W087027A). Recommended storage at -80°C for 6 months. |
| Precise PEG | RDC-8262 | This compound / C₁₈H₂₇N₅O₇ | 425.44 | > 96% | - |
| Sigma-Aldrich | AMBH9A6262DB | This compound | - | 99% | Supplied by Ambeed. Recommended storage at 2-8°C, sealed and dry. |
Experimental Workflows & Logical Relationships
The overall process, from preparing the biomolecule to the final radiolabeled product, follows a logical sequence. The maleimide-thiol conjugation is a key step that enables the subsequent chelation of the radioisotope for imaging applications.
The core of this process is the chemical reaction between the maleimide and thiol groups, forming a stable thioether linkage.
Key Experimental Protocols
The following protocols are synthesized from published methodologies and provide a general framework for the use of this compound. Optimization is recommended for specific biomolecules and applications.
Protocol 1: Conjugation of this compound to a Thiolated Biomolecule
This protocol describes the site-specific conjugation to a cysteine residue on a peptide or a partially reduced antibody.
1. Biomolecule Preparation:
- Dissolve the thiol-containing protein (e.g., Cys-tagged nanobody) in a degassed buffer such as PBS or HEPES, pH 7.0-7.5. A typical protein concentration is 1-10 mg/mL.
- If necessary: For proteins with existing disulfide bonds, perform a reduction step. Add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the protein solution. Incubate for 20-30 minutes at room temperature. It is not necessary to remove TCEP before conjugation with maleimides.
- Perform all steps under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
2. Conjugation Reaction:
- Shortly before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of ~10 mM.
- Add a 5-20 fold molar excess of the dissolved this compound to the prepared biomolecule solution.
- Gently mix and incubate the reaction. Typical conditions are 1-2 hours at room temperature or overnight at 4°C, protected from light.
3. Purification of the NOTA-Conjugate:
- Remove unreacted this compound and byproducts using size exclusion chromatography (SEC), such as a Sephadex G-25 column.
- Equilibrate the column and elute with a suitable buffer (e.g., PBS).
- Monitor the eluate at 280 nm to identify and collect the protein-containing fractions.
- Pool the fractions containing the purified NOTA-conjugated biomolecule.
- Confirm the identity and purity of the conjugate using mass spectrometry and/or SDS-PAGE.
Protocol 2: Radiolabeling of NOTA-Conjugate with Gallium-68 (⁶⁸Ga)
This protocol outlines a typical procedure for labeling the purified NOTA-biomolecule conjugate with ⁶⁸Ga for PET imaging.
1. Preparation:
- Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions. Post-processing of the eluate may be required to increase purity and concentration.
- Prepare a reaction buffer, typically 0.1 M to 2.5 M sodium acetate or ammonium acetate, to maintain a final reaction pH between 3.5 and 5.5.
2. Labeling Reaction:
- Add the purified NOTA-biomolecule conjugate (typically 5-50 µg) to the buffered ⁶⁸Ga solution.
- Incubate the reaction mixture. Optimal conditions can vary, but successful labeling has been reported at temperatures from room temperature up to 95°C for 5-15 minutes. For heat-sensitive molecules like nanobodies, milder conditions (e.g., 50°C for 15 min) are effective.
- Vortex the solution gently during incubation.
3. Quality Control:
- Determine the radiochemical purity (RCP) using instant thin-layer chromatography (iTLC) or radio-HPLC.
- For iTLC, a common system uses a mobile phase of 50 mM EDTA, where the ⁶⁸Ga-NOTA-conjugate remains at the origin (Rf = 0) and free ⁶⁸Ga complexes with EDTA and moves with the solvent front (Rf = 1.0).
- An RCP of >95% is generally required for in vivo use. If necessary, the final product can be purified using a C18 cartridge or other SPE methods.
Quantitative Data Summary
The efficiency of conjugation and radiolabeling, along with the stability of the final product, are critical parameters for developing a successful radiopharmaceutical.
| Parameter | Biomolecule | Conditions | Result | Reference |
| Conjugation Efficiency | 11A4 Nanobody | 5:1 maleimide:protein molar ratio, PBS pH 7.4, 2h, RT | 58 ± 12% | |
| cRGDfK Peptide | 2:1 maleimide:thiol molar ratio, HEPES pH 7.0, 30 min, RT | 84 ± 4% | ||
| ⁶⁸Ga-Labeling Yield | NOTA-mal-hPD-L1 Nb | 3.6 µM Nb, 50°C, 15 min | 80 ± 5% (Decay-Corrected) | |
| NOTA-UBI Peptides | 85°C, optimized buffer | 46 - 85% | ||
| ⁶⁴Cu-Labeling Yield | NOTA-rituximab | 31 nM conjugate, RT | >95% | |
| NOTA-MVK-Fab | 37°C, 1 hour | >95% | ||
| Radiochemical Purity | [⁶⁸Ga]Ga-NOTA-mal-hPD-L1 Nb | Post-labeling | >99% | |
| In Vitro Stability | [⁶⁸Ga]Ga-NOTA-mal-hPD-L1 Nb | Human Serum, 3 hours | >99% Intact | |
| ⁶⁴Cu-NOTA-rituximab | Human Serum, 48 hours | <6% dissociation | ||
| ⁶⁴Cu-p-NH₂-Bn-NOTA | Rat Serum, 48 hours | 97.9% Intact |
Conclusion
This compound is a readily available and highly effective bifunctional chelator for the site-specific development of radiopharmaceuticals. The well-established thiol-maleimide conjugation chemistry provides a reliable method for attaching the NOTA chelator to sensitive biomolecules while preserving their function. Protocols for conjugation and subsequent radiolabeling with medically relevant isotopes like ⁶⁸Ga and ⁶⁴Cu are robust, yielding high-purity conjugates with excellent stability, making this compound a valuable tool for researchers in oncology, immunology, and drug development.
References
- 1. Labeling Antibodies Using a Maleimido Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thno.org [thno.org]
- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 4. mdpi.com [mdpi.com]
- 5. Site-Specific Radiolabeling of a Human PD-L1 Nanobody via Maleimide-Cysteine Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Site-Specific Antibody Conjugation Using Maleimide-NOTA Chemistry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The site-specific conjugation of chelators to monoclonal antibodies (mAbs) is a critical process in the development of targeted radiopharmaceuticals for applications such as Positron Emission Tomography (PET) imaging and radionuclide therapy.[1] Maleimide-thiol chemistry offers a robust method for achieving site-specific labeling by targeting sulfhydryl groups (-SH) on cysteine residues.[2] This approach is particularly advantageous over amine-based conjugation, which can randomly modify lysine residues and potentially impact the antibody's binding affinity.[3]
The chelator 1,4,7-triazacyclononane-N,N',N''-triacetic acid (NOTA) is widely used due to its ability to form highly stable complexes with various radiometals, including Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Indium-111 (¹¹¹In).[1][4] By functionalizing NOTA with a maleimide group, it can be covalently and site-specifically attached to an antibody. This is typically achieved by first reducing the antibody's native interchain disulfide bonds to generate free, reactive thiol groups.
This application note provides a detailed, step-by-step protocol for the conjugation of a maleimide-functionalized NOTA chelator to an antibody. It covers antibody reduction, the conjugation reaction, purification of the final conjugate, and methods for characterization and storage.
Principle of the Method
The conjugation process involves a two-step procedure. First, the antibody's inherent disulfide bonds, which stabilize its structure, are partially reduced to yield free sulfhydryl groups. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent for this purpose as it is efficient and does not need to be removed before the conjugation step. The reaction is performed under controlled conditions to maintain the antibody's integrity while exposing a sufficient number of thiols for labeling.
Second, the maleimide-functionalized NOTA is added. The maleimide group reacts specifically with the free sulfhydryl groups on the reduced antibody via a Michael addition reaction, forming a stable covalent thioether bond. The reaction is typically carried out at a neutral to slightly acidic pH (6.5-7.5) to ensure the high selectivity of the maleimide for thiols over other functional groups like amines. Following the conjugation, the resulting NOTA-antibody conjugate is purified to remove excess, unreacted Maleimide-NOTA and any reducing agents.
Figure 1. Chemical principle of the two-step this compound conjugation.
Materials and Reagents
-
Monoclonal Antibody (mAb)
-
This compound (e.g., Maleimidoethylmonoamide NOTA)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Borate Buffered Saline (BBS): 50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA, pH 8.5
-
Degassed buffers (prepared by vacuum application or bubbling with inert gas like argon or nitrogen)
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, PD-10)
-
Ultrafiltration spin vials (with appropriate Molecular Weight Cut-Off, e.g., 10K MWCO for IgG)
-
Bovine Serum Albumin (BSA)
-
Sodium Azide (NaN₃)
-
Glycerol
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific antibody and this compound derivative used.
Antibody Preparation and Reduction
This step reduces the antibody's disulfide bonds to generate free thiols for conjugation.
-
Prepare Antibody Solution : Dissolve the antibody in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5) to a concentration of 1-10 mg/mL. A common starting concentration is 2 mg/mL.
-
Prepare TCEP Solution : Prepare a fresh 10 mM stock solution of TCEP in the same reaction buffer.
-
Reduction Reaction : Add a 10- to 100-fold molar excess of TCEP to the antibody solution. A 10-fold excess is often sufficient as a starting point.
-
Incubation : Flush the reaction vial with an inert gas (e.g., argon or nitrogen) to prevent the re-formation of disulfide bonds, seal it, and incubate for 20-30 minutes at room temperature.
Preparation of this compound Solution
-
Warm Reagent : Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Reconstitute : Prepare a 10 mM stock solution of this compound in an anhydrous solvent such as DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh immediately before use.
Conjugation of Antibody with this compound
-
Combine Reagents : While gently stirring or vortexing the reduced antibody solution, add the this compound stock solution. A 10- to 20-fold molar excess of this compound over the antibody is recommended as a starting point. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.
-
Incubation : Protect the reaction mixture from light. Incubate for 2 hours at room temperature or overnight at 2-8°C.
-
(Optional) Quenching : The reaction can be stopped by adding a small molecule thiol like cysteine to cap any unreacted maleimide groups.
Purification of the NOTA-Antibody Conjugate
Purification is essential to remove unreacted this compound and TCEP. The choice of method depends on the sample volume and desired final concentration.
-
Method A: Size Exclusion Chromatography (SEC) / Gel Filtration
-
Equilibrate an SEC column (e.g., PD-10 desalting column) with PBS buffer.
-
Load the conjugation reaction mixture onto the column.
-
Elute with PBS buffer. The first fraction to elute will contain the high-molecular-weight NOTA-antibody conjugate, while smaller molecules like unreacted this compound will be retained longer.
-
-
Method B: Ultrafiltration
-
Select an ultrafiltration vial with a molecular weight cut-off (MWCO) appropriate for retaining the antibody (e.g., 10 kDa for IgG).
-
Add the conjugation reaction mixture to the vial.
-
Centrifuge according to the manufacturer's instructions to remove low-molecular-weight impurities.
-
Wash the conjugate by resuspending it in fresh buffer and repeating the centrifugation. This should be repeated for a minimum of 5-7 diavolumes to ensure >99.5% removal of small molecules.
-
Figure 2. Experimental workflow for this compound antibody conjugation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the conjugation protocol.
Table 1: Reagent Concentrations and Ratios
| Parameter | Recommended Value | Reference |
| Antibody Concentration | 1 - 10 mg/mL | |
| This compound Stock | 10 mM in anhydrous DMSO/DMF | |
| TCEP Stock Solution | 10 mM | |
| TCEP Molar Excess | 10 - 100x over antibody | |
| This compound Molar Excess | 10 - 20x over antibody | |
| Reaction Buffer pH | 7.0 - 7.5 |
Table 2: Incubation Times and Temperatures
| Step | Duration | Temperature | Reference |
| Antibody Reduction | 20 - 30 minutes | Room Temperature | |
| Conjugation Reaction | 2 hours or Overnight | Room Temperature or 2-8°C |
Characterization and Storage
Characterization
After purification, it is important to characterize the conjugate. The degree of labeling (DOL), which is the average number of NOTA molecules conjugated per antibody, can be determined. For chelator conjugates, this often involves radiolabeling with a known amount of radionuclide and measuring the incorporation, or by using mass spectrometry to determine the mass shift of the conjugated antibody.
Storage
For optimal stability, the purified conjugate should be used immediately.
-
Short-term storage : The conjugate solution can be stored at 2-8°C, protected from light, for up to one week.
-
Long-term storage : For storage longer than a week, add a stabilizer like 5-10 mg/mL BSA and a bacteriostatic agent such as 0.01-0.03% sodium azide. Alternatively, add glycerol to a final concentration of 50% and store at -20°C for up to a year.
References
Application Notes and Protocols for Radiolabeling Proteins with Maleimide-NOTA and 68Ga
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the site-specific radiolabeling of proteins with Gallium-68 (⁶⁸Ga) using a Maleimide-NOTA chelator. This method allows for the development of novel PET imaging agents by targeting available cysteine residues on a protein of interest.
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiolabeled probes to visualize and quantify biological processes in vivo. Gallium-68 is a positron-emitting radionuclide with a conveniently short half-life of 68 minutes, readily available from a ⁶⁸Ge/⁶⁸Ga generator. The 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) chelator forms a stable complex with ⁶⁸Ga under mild conditions, making it ideal for labeling sensitive biomolecules like proteins.
The maleimide functional group reacts specifically with free sulfhydryl (thiol) groups on cysteine residues, forming a stable thioether bond. By using a this compound conjugate, it is possible to attach the ⁶⁸Ga-chelating moiety to a specific site on a protein, minimizing the impact on its biological activity. This application note provides a comprehensive, step-by-step guide for protein modification with this compound and subsequent radiolabeling with ⁶⁸Ga, including quality control and data analysis.
Experimental Workflow
The overall process involves three main stages: protein preparation, conjugation with this compound, and radiolabeling with ⁶⁸Ga, followed by quality control.
Application Notes and Protocols for Site-Specific Modification of Affibody Molecules Using Maleimide-NOTA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Affibody molecules are small (∼7 kDa) scaffold proteins engineered to bind with high affinity to a wide range of molecular targets, making them promising agents for targeted therapies and molecular imaging.[1][2][3][4] For radiopharmaceutical applications, site-specific modification of affibody molecules with chelating agents is crucial for producing well-defined and reproducible conjugates. The use of a maleimide-functionalized 1,4,7-triazacyclononane-N,N',N''-triacetic acid (NOTA) chelator allows for covalent attachment to a unique cysteine residue engineered into the affibody scaffold. This approach ensures a homogenous product with a preserved binding affinity.
This document provides detailed protocols for the site-specific conjugation of a maleimidoethylmonoamide NOTA (MMA-NOTA) to a cysteine-containing anti-HER2 affibody molecule (ZHER2:2395), followed by radiolabeling for imaging applications. The protocols and data presented are based on established methodologies and offer a guide for researchers in the field.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from the site-specific modification and evaluation of the anti-HER2 affibody molecule ZHER2:2395 with MMA-NOTA.
Table 1: Biophysical and In Vitro Characteristics
| Parameter | Value | Reference |
| Affibody Molecule | ZHER2:2395 (with C-terminal cysteine) | |
| Chelator | Maleimidoethylmonoamide NOTA (MMA-NOTA) | |
| Affinity (Kd) of [MMA-NOTA-Cys61]-ZHER2:2395 to HER2 | 72 pM | |
| 111In Labeling Yield | >95% (20 min at 60 °C) | |
| [18F]AlF Labeling Yield | 21 ± 6% (40 min procedure) |
Table 2: In Vivo Performance of 111In-labeled [MMA-NOTA-Cys61]-ZHER2:2395
| Parameter | Value | Conditions | Reference |
| Animal Model | Mice with DU-145 (prostate cancer) xenografts | 4 h post-injection | |
| Tumor Uptake | 8.2 ± 0.9 %IA/g | 4 h post-injection | |
| Tumor-to-Blood Ratio | 31 ± 1 | 4 h post-injection |
Experimental Protocols
Protocol 1: Site-Specific Conjugation of MMA-NOTA to Cysteine-Containing Affibody
This protocol describes the covalent attachment of MMA-NOTA to the reduced thiol group of a C-terminal cysteine on the ZHER2:2395 affibody molecule.
Materials:
-
Cysteine-containing anti-HER2 affibody molecule (ZHER2:2395)
-
Maleimidoethylmonoamide NOTA (MMA-NOTA)
-
0.2 M Ammonium acetate buffer, pH 5.5
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reduction of Affibody: If the affibody has formed disulfide bonds, it must first be reduced. Incubate the affibody solution with an excess of a reducing agent like DTT. Subsequently, remove the reducing agent using a desalting column.
-
Preparation of MMA-NOTA Solution: Prepare a fresh solution of MMA-NOTA in 0.2 M ammonium acetate, pH 5.5, at a concentration of 1 mg/mL.
-
Conjugation Reaction:
-
Mix the reduced ZHER2:2395 affibody with the MMA-NOTA solution.
-
The recommended molar ratio of chelator to protein is 3:1.
-
Incubate the reaction mixture for 1 hour at 37°C.
-
-
Purification: Purify the resulting conjugate, [MMA-NOTA-Cys61]-ZHER2:2395, using size-exclusion chromatography to remove unconjugated chelator and any aggregates.
-
Characterization: Confirm the successful conjugation and purity of the product using techniques such as mass spectrometry.
Protocol 2: Radiolabeling of [MMA-NOTA-Cys61]-ZHER2:2395 with Indium-111
This protocol outlines the procedure for radiolabeling the NOTA-conjugated affibody with 111In for SPECT imaging.
Materials:
-
[MMA-NOTA-Cys61]-ZHER2:2395 conjugate
-
111InCl3 solution
-
0.2 M Ammonium acetate buffer, pH 5.5
-
Heating block or water bath
-
Instant thin-layer chromatography (ITLC) system for quality control
Procedure:
-
Reaction Setup:
-
In a sterile vial, add the [MMA-NOTA-Cys61]-ZHER2:2395 conjugate to 0.2 M ammonium acetate buffer, pH 5.5.
-
Add the desired amount of 111InCl3 to the vial.
-
-
Labeling Reaction:
-
Incubate the reaction mixture at 60°C for 20 minutes.
-
-
Quality Control:
-
Determine the radiochemical yield by ITLC. A yield of >95% is expected.
-
-
Purification (if necessary): If the radiochemical purity is below the desired level, the product can be purified using a size-exclusion column.
Protocol 3: Radiolabeling of [MMA-NOTA-Cys61]-ZHER2:2395 with [18F]AlF
This protocol describes a method for labeling the NOTA-conjugated affibody with 18F via the aluminum fluoride complex for PET imaging.
Materials:
-
[MMA-NOTA-Cys61]-ZHER2:2395 conjugate
-
[18F]Fluoride
-
Aluminum chloride (AlCl3) solution
-
Acetate buffer, pH 4.0
-
Heating block
-
Purification cartridges (e.g., HLB cartridge and NAP-5 size-exclusion column)
Procedure:
-
Formation of [18F]AlF Complex:
-
Mix the [18F]fluoride with the AlCl3 solution in a suitable buffer.
-
-
Labeling Reaction:
-
Add the [MMA-NOTA-Cys61]-ZHER2:2395 conjugate to the [18F]AlF complex solution in acetate buffer, pH 4.0.
-
Incubate the mixture at 90°C for 15 minutes.
-
-
Purification:
-
Purify the resulting [18F]AlF-NOTA-ZHER2:2395 using an HLB cartridge followed by buffer exchange with a NAP-5 size-exclusion column.
-
-
Quality Control: Determine the radiochemical yield and purity using appropriate methods such as radio-HPLC.
Visualizations
Caption: Experimental workflow for site-specific modification and radiolabeling of affibody molecules.
Caption: Reaction scheme of thiol-maleimide coupling for site-specific affibody conjugation.
References
- 1. Evaluation of a maleimido derivative of NOTA for site-specific labeling of affibody molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of a Maleimido Derivative of NOTA for Site-Specific Labeling of Affibody Molecules [kth.diva-portal.org]
- 4. Evaluation of maleimide derivative of DOTA for site-specific labeling of recombinant affibody molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Maleimide-NOTA Bioconjugation in In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of biomolecules with imaging agents is a cornerstone of modern molecular imaging and targeted radiopharmaceutical development. This document provides detailed application notes and protocols for the bioconjugation of maleimide-functionalized 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) chelators to thiol-containing biomolecules for subsequent radiolabeling and in vivo imaging applications, particularly Positron Emission Tomography (PET).
The maleimide-thiol reaction is a widely utilized bioconjugation strategy that forms a stable thioether bond through a Michael addition mechanism.[1][] This reaction is highly selective for sulfhydryl groups, commonly found in cysteine residues of proteins and peptides, and proceeds efficiently under mild physiological conditions.[3][4] The NOTA chelator is a macrocyclic ligand ideal for stably coordinating trivalent radiometals, most notably Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide with favorable characteristics for PET imaging.[5] The combination of a maleimide functional group with a NOTA chelator creates a powerful bifunctional molecule for the development of targeted imaging probes.
These protocols will guide the user through the preparation of the biomolecule, the conjugation reaction with a maleimide-NOTA derivative, purification of the conjugate, and subsequent radiolabeling with ⁶⁸Ga for preclinical imaging studies.
Core Principles and Workflow
The overall process involves a series of sequential steps, each critical for the successful preparation of the final radiolabeled imaging agent. The workflow begins with the preparation of the thiol-containing biomolecule, followed by conjugation to the this compound chelator. The resulting conjugate is then purified and characterized before being radiolabeled with a radionuclide like ⁶⁸Ga. The final radiolabeled product is then ready for in vivo imaging studies.
Key Chemical Reaction: Thiol-Maleimide Conjugation
The conjugation chemistry relies on the Michael addition of a thiol group to the electron-deficient double bond of the maleimide ring. This reaction forms a stable thioether linkage. It is crucial to perform this reaction under conditions that prevent the re-oxidation of thiols and potential side reactions.
Experimental Protocols
Protocol 1: Preparation and Reduction of Thiol-Containing Biomolecules
This protocol is for biomolecules, such as antibodies or proteins, that have disulfide bonds which need to be reduced to generate free thiol groups for conjugation. For peptides synthesized with a terminal cysteine, this reduction step may not be necessary.
Materials:
-
Biomolecule (e.g., antibody, protein)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5. All buffers should be degassed.
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column (e.g., Sephadex G-25)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the biomolecule in degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If reduction is necessary, add a 10-100 fold molar excess of TCEP to the biomolecule solution. If using DTT, excess DTT must be removed prior to conjugation.
-
Flush the reaction vial with an inert gas, seal, and incubate for 20-30 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column equilibrated with degassed conjugation buffer. Collect the fractions containing the reduced biomolecule.
Protocol 2: Bioconjugation of this compound to the Biomolecule
Materials:
-
Reduced, purified biomolecule from Protocol 1
-
This compound derivative (e.g., Maleimido-mono-amide-NOTA)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer (as in Protocol 1)
Procedure:
-
Prepare a 10 mM stock solution of the this compound derivative in anhydrous DMSO or DMF.
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the biomolecule solution while gently stirring or vortexing. The optimal molar ratio should be determined empirically for each specific biomolecule.
-
Flush the vial with inert gas, seal tightly, and protect from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
(Optional) Quench the reaction by adding a small molecule thiol like cysteine to a final concentration of 10 mM to cap any unreacted maleimide groups. Incubate for an additional 30 minutes.
Protocol 3: Purification and Characterization of the NOTA-Biomolecule Conjugate
Materials:
-
Conjugation reaction mixture from Protocol 2
-
Size-Exclusion Chromatography (SEC) system
-
Storage Buffer (e.g., PBS)
-
Spectrophotometer
Procedure:
-
Purify the NOTA-biomolecule conjugate from unreacted this compound and other small molecules using an SEC column equilibrated with the desired storage buffer.
-
Collect fractions and monitor the eluate at 280 nm to identify the fractions containing the purified conjugate.
-
Pool the fractions containing the purified conjugate.
-
Determine the protein concentration of the purified conjugate using a spectrophotometer at 280 nm.
-
Characterize the conjugate using techniques such as Mass Spectrometry to confirm successful conjugation and determine the number of NOTA chelators per biomolecule.
Protocol 4: ⁶⁸Ga Radiolabeling of the NOTA-Biomolecule Conjugate
Materials:
-
Purified NOTA-biomolecule conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (e.g., 2.5 M) or HEPES buffer
-
Sterile, metal-free water and reaction vials
-
Heating block or water bath
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions. Post-processing of the eluate may be required to increase concentration and purity.
-
In a sterile, metal-free vial, add the NOTA-biomolecule conjugate (concentration to be optimized, typically in the nmol range).
-
Add a suitable buffer (e.g., sodium acetate) to adjust the pH to the optimal range for NOTA chelation (typically pH 3.5-5.5).
-
Add the ⁶⁸Ga eluate to the buffered conjugate solution.
-
Incubate the reaction mixture. NOTA allows for efficient labeling at room temperature, though gentle heating (e.g., 50-85°C) for 5-15 minutes can increase radiochemical yield.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical yield of >95% is generally desired.
-
The radiolabeled product can be purified using a C18 Sep-Pak cartridge if necessary.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the bioconjugation and radiolabeling processes.
Table 1: Maleimide-Thiol Conjugation Parameters
| Parameter | Recommended Range | Reference |
| Biomolecule Concentration | 1-10 mg/mL | |
| pH for Conjugation | 7.0 - 7.5 | |
| Maleimide:Biomolecule Molar Ratio | 5:1 to 20:1 | |
| Reaction Time | 2 hours at RT or overnight at 4°C | |
| Reducing Agent (if needed) | 10-100x molar excess TCEP |
Table 2: ⁶⁸Ga-NOTA Radiolabeling Parameters
| Parameter | Recommended Range | Reference |
| pH for Labeling | 3.5 - 5.5 | |
| Temperature | Room Temperature to 90°C | |
| Reaction Time | 5 - 15 minutes | |
| Precursor Amount | 1-10 nmol | |
| Radiochemical Yield (RCY) | >95% | |
| Specific Activity | Up to 51.1 MBq/nmol |
In Vivo Imaging Application Protocol
Protocol 5: Preclinical PET/CT Imaging in a Tumor-Bearing Mouse Model
Materials:
-
⁶⁸Ga-labeled NOTA-biomolecule conjugate
-
Tumor-bearing animal model (e.g., mouse with xenograft tumors)
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Syringe for injection
-
Saline solution
Procedure:
-
Animal Preparation: Fast the animal for 4-6 hours prior to the scan to reduce background signal. Anesthetize the animal using a suitable anesthetic like isoflurane.
-
Radiotracer Administration: Administer a defined dose of the ⁶⁸Ga-labeled biomolecule (typically 2-10 MBq) via tail vein injection.
-
Imaging: Position the anesthetized mouse in the PET/CT scanner. Perform a dynamic or static PET scan at desired time points post-injection (e.g., 30, 60, 90, 120 minutes). A CT scan is performed for anatomical co-registration and attenuation correction.
-
Image Analysis: Reconstruct the images and analyze the data to determine the uptake of the radiotracer in the tumor and various organs. Uptake is often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Ex Vivo Biodistribution (Optional but Recommended): Following the final imaging session, euthanize the animal. Dissect tumors and major organs, weigh them, and measure the radioactivity in a gamma counter to confirm and quantify the biodistribution of the radiotracer.
Troubleshooting and Considerations
-
Low Conjugation Efficiency: Ensure complete reduction of disulfide bonds. Optimize the molar ratio of this compound to the biomolecule. Check the pH of the reaction buffer.
-
Low Radiolabeling Yield: Check the pH of the labeling reaction. Ensure the absence of metal ion contaminants in the reaction mixture, which can compete with ⁶⁸Ga for the NOTA chelator. Optimize precursor concentration and temperature.
-
In Vivo Instability: While the thioether bond is generally stable, the succinimide ring can undergo hydrolysis. The retro-Michael reaction, leading to cleavage of the conjugate, can also occur in the presence of endogenous thiols like albumin and glutathione. The stability of the conjugate should be assessed in vitro in serum before in vivo studies.
-
High Kidney Uptake: For smaller biomolecules like peptides and antibody fragments, high renal accumulation can be an issue. Strategies to reduce kidney uptake may be necessary.
By following these detailed protocols and considering the provided quantitative data, researchers can successfully develop novel this compound based bioconjugates for a wide range of in vivo imaging applications.
References
Application Notes and Protocols: Thiol-Reactive Chemistry of Maleimide-NOTA for Nanobody Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanobodies, with their small size, high stability, and specificity, are exceptional targeting moieties for molecular imaging and therapeutic applications.[1][2] Site-specific labeling of nanobodies is crucial for producing homogeneous conjugates with preserved antigen-binding affinity. The thiol-reactive chemistry involving a maleimide functional group and a cysteine residue offers a robust and widely used strategy for achieving such site-specific conjugation.[3][4]
This document provides detailed application notes and protocols for the labeling of cysteine-engineered nanobodies with Maleimide-NOTA (1,4,7-triazacyclononane-N,N',N''-triacetic acid), a bifunctional chelator essential for radiolabeling with medically relevant radionuclides like Gallium-68 (⁶⁸Ga).[1] These protocols are intended to guide researchers in the development of well-defined nanobody-based imaging agents.
Principle of the Method
The labeling strategy is a two-step process. First, a nanobody engineered to have a free cysteine residue, often at the C-terminus, is conjugated with this compound. The maleimide group reacts specifically with the thiol group of the cysteine via a Michael addition reaction to form a stable thioether bond. Subsequently, the NOTA chelator is used to complex a radiometal, such as ⁶⁸Ga, for imaging applications like Positron Emission Tomography (PET).
Quantitative Data Summary
The following tables summarize key quantitative data for the conjugation and radiolabeling of nanobodies with this compound.
Table 1: Nanobody-Maleimide-NOTA Conjugation Parameters
| Parameter | Value | Reference |
| Nanobody Concentration | 37 µM | |
| This compound to Nanobody Molar Ratio | 5:1 to 20:1 | |
| Reaction Buffer | 0.2 M NH₄OAc, pH 6.0 | |
| Reaction Time | 2 hours to overnight | |
| Reaction Temperature | Room Temperature or 4°C | |
| Conjugation Efficiency/Recovery Yield | ~62% |
Table 2: ⁶⁸Ga Radiolabeling of NOTA-Nanobody Conjugates
| Parameter | Value | Reference |
| NOTA-Nanobody Concentration | 3.6 - 4.6 µM | |
| ⁶⁸Ga Activity | 580 - 800 MBq | |
| Labeling Buffer | 1 M NaOAc, pH 4.5 - 4.7 | |
| Reaction Time | 15 minutes | |
| Reaction Temperature | 50 °C | |
| Decay-Corrected Radiochemical Yield (DC-RCY) | 80 ± 5% | |
| Radiochemical Purity (RCP) | > 99% | |
| In Vitro Stability (in human serum for 3h) | > 99% |
Experimental Protocols
Protocol 1: Reduction of Cysteine-Tagged Nanobody
Site-specific conjugation requires a free thiol group. Cysteine residues can form disulfide bonds (dimers) which are unreactive towards maleimides. Therefore, a reduction step is often necessary.
Materials:
-
Cysteine-tagged nanobody
-
Phosphate-buffered saline (PBS), pH 7.4
-
2-mercaptoethylamine (2-MEA) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Ethylenediaminetetraacetic acid (EDTA)
-
PD-10 desalting column
-
Reaction Buffer: 0.2 M Ammonium Acetate (NH₄OAc), pH 6.0
Procedure:
-
Dissolve the cysteine-tagged nanobody in PBS (pH 7.4) to a final concentration of approximately 1.2 mg/mL (37 µM).
-
Add a 90-fold molar excess of the reducing agent (e.g., 2-MEA). The addition of a small amount of EDTA (to a final concentration of ~5 mM) can prevent re-oxidation.
-
Incubate the mixture at 37°C for 90 minutes.
-
Monitor the reduction to monomeric nanobody using size-exclusion chromatography (SEC).
-
Purify the reduced nanobody and exchange the buffer to the reaction buffer (0.2 M NH₄OAc, pH 6.0) using a PD-10 desalting column.
Protocol 2: Conjugation of this compound to Reduced Nanobody
Materials:
-
Reduced cysteine-tagged nanobody in reaction buffer
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced nanobody solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.
-
Purify the NOTA-nanobody conjugate from excess this compound using an SEC system.
-
Characterize the conjugate by mass spectrometry to confirm successful conjugation.
Protocol 3: ⁶⁸Ga Radiolabeling of NOTA-Nanobody Conjugate
Materials:
-
NOTA-nanobody conjugate
-
⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator
-
1 M Sodium Acetate (NaOAc) buffer, pH 4.5-4.7
-
PD-10 desalting column
-
Injection buffer (e.g., 0.9% NaCl with 5 mg/mL Vitamin C, pH 6)
-
Instant thin-layer chromatography (iTLC) system for quality control
Procedure:
-
Dilute the NOTA-nanobody conjugate (3.6–4.6 µM) in 1 M NaOAc buffer (pH 4.5–4.7).
-
Add the ⁶⁸Ga eluate (580–800 MBq) to the conjugate solution.
-
Incubate the reaction mixture at 50°C for 15 minutes.
-
Purify the radiolabeled nanobody using a PD-10 column pre-equilibrated with injection buffer.
-
Determine the radiochemical purity (RCP) before and after purification using iTLC.
Mandatory Visualizations
References
- 1. Radiolabeling Strategies of Nanobodies for Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Nanobody-Resources-DetaiBio [detaibio.us]
- 3. Nanobodies: site-specific labeling for super-resolution imaging, rapid epitope-mapping and native protein complex isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanobodies: site-specific labeling for super-resolution imaging, rapid epitope-mapping and native protein complex isolation | eLife [elifesciences.org]
Application Notes and Protocols for Maleimide-NOTA Conjugation to Thiol-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of bifunctional chelators, such as 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), to oligonucleotides is a critical process in the development of radiolabeled probes for molecular imaging and targeted radiotherapy.[1][2] The maleimide-thiol ligation is a widely employed bioconjugation strategy known for its high selectivity and efficiency under mild physiological conditions.[3][4] This method facilitates the covalent attachment of a maleimide-functionalized NOTA chelator to an oligonucleotide bearing a thiol linker. The resulting conjugate can then be radiolabeled with various medically relevant radiometals.[1]
This document provides detailed application notes and protocols for the conjugation of a maleimide-activated NOTA derivative to a thiol-modified oligonucleotide. It includes information on reaction conditions, purification, and characterization of the final conjugate, along with quantitative data to guide experimental design.
Principle of the Reaction
The core of this conjugation strategy is the Michael addition reaction between the thiol group (-SH) of the oligonucleotide linker and the carbon-carbon double bond of the maleimide ring on the NOTA derivative. This reaction forms a stable thioether bond, covalently linking the NOTA chelator to the oligonucleotide. The reaction is highly specific for thiols within a pH range of 6.5 to 7.5, minimizing non-specific reactions with other nucleophilic groups present on the oligonucleotide.
Experimental Workflow
The overall experimental workflow for the synthesis and purification of the oligonucleotide-NOTA conjugate is depicted below.
References
- 1. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Successful Maleimide-NOTA Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimal buffer conditions and protocols for the successful conjugation of maleimide-activated compounds with NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelators. The information herein is critical for the development of radiopharmaceuticals and other targeted therapeutics where stable and efficient bioconjugation is paramount.
Introduction to Maleimide-NOTA Conjugation
The conjugation of a maleimide group to a thiol (sulfhydryl) group present on a biomolecule, such as a cysteine residue in a peptide or antibody, is a widely used and highly specific bioconjugation strategy.[1] This Michael addition reaction forms a stable thioether bond under mild physiological conditions.[1] When coupled with a NOTA chelator, which can stably coordinate a variety of radiometals for applications like PET and SPECT imaging, this methodology becomes a powerful tool in the development of targeted radiopharmaceuticals.[2][3]
The success of this conjugation reaction is highly dependent on carefully controlled experimental conditions, particularly the composition of the reaction buffer. Key parameters that must be optimized include pH, temperature, buffer composition, and the molar ratio of reactants.[2]
Key Reaction Parameters and Buffer Conditions
The efficiency and specificity of the maleimide-thiol reaction are significantly influenced by the reaction environment. The following table summarizes the critical parameters and recommended conditions for successful this compound conjugation.
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | This pH range is optimal for the selective and efficient reaction of maleimides with thiol groups. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the reactivity towards primary amines increases, and the maleimide group becomes more susceptible to hydrolysis. |
| Temperature | Room Temperature (20-25°C) or 4°C | The reaction can be performed at room temperature for a shorter duration (e.g., 2 hours) or at 4°C overnight. Lower temperatures can be beneficial for sensitive biomolecules to minimize degradation. |
| Buffer Composition | Phosphate-Buffered Saline (PBS), HEPES, Tris | These buffers are commonly used for maleimide conjugation. It is crucial that the buffer is free of any thiol-containing reagents (e.g., dithiothreitol, DTT) unless used for a specific reduction step and subsequently removed. Buffers should be degassed to prevent the oxidation of thiols. |
| Molar Ratio (Maleimide:Thiol) | 5:1 to 20:1 | A molar excess of the maleimide-functionalized NOTA is generally recommended to drive the reaction to completion. However, the optimal ratio should be determined empirically for each specific biomolecule. For some peptides, a lower ratio (e.g., 2:1) has been shown to be effective. |
| Reaction Time | 30 minutes to Overnight | The reaction time depends on the specific reactants, their concentrations, and the temperature. Typical reaction times range from 2 hours at room temperature to overnight at 4°C. |
Experimental Workflow and Protocols
The general workflow for this compound conjugation involves the preparation of the thiol-containing biomolecule, the conjugation reaction itself, and subsequent purification of the conjugate.
Protocol 1: Conjugation of a this compound to a Thiolated Peptide
This protocol provides a general procedure for the conjugation of a maleimide-activated NOTA chelator to a peptide containing a free cysteine residue.
Materials:
-
Thiolated peptide
-
Maleimide-activated NOTA
-
Conjugation Buffer: Degassed Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 10-100 mM HEPES or Tris buffer, pH 7.0-7.5.
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction of disulfide bonds)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Peptide Preparation:
-
Dissolve the thiolated peptide in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If the peptide contains disulfide bonds, add a 10-100 fold molar excess of TCEP to the peptide solution. Incubate for 20-30 minutes at room temperature. TCEP does not need to be removed prior to the addition of the maleimide reagent.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of the Maleimide-activated NOTA in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the peptide solution to achieve the desired molar ratio (e.g., 10:1 this compound to peptide).
-
Gently mix the reaction and protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the NOTA-conjugated peptide from unreacted this compound and other reaction components using SEC or HPLC.
-
Monitor the elution profile and collect the fractions containing the purified conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using analytical HPLC and mass spectrometry.
-
Protocol 2: Conjugation of a this compound to an Antibody
This protocol outlines the steps for conjugating a maleimide-activated NOTA to an antibody, which often requires an initial reduction step to generate free thiols from interchain disulfide bonds.
Materials:
-
Antibody
-
Maleimide-activated NOTA
-
Conjugation Buffer: Degassed PBS, pH 7.2-7.4
-
TCEP
-
Anhydrous DMSO or DMF
-
Purification system (e.g., SEC or diafiltration)
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in degassed conjugation buffer.
-
-
Reduction of Disulfide Bonds:
-
Add a 10-100 fold molar excess of TCEP to the antibody solution.
-
Flush the vial with an inert gas, seal, and incubate for 20-30 minutes at room temperature.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of the Maleimide-activated NOTA in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the reduced antibody solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C, protected from light.
-
-
Purification:
-
Remove unreacted this compound and TCEP using SEC or diafiltration.
-
-
Characterization:
-
Analyze the purified antibody-NOTA conjugate to determine the degree of labeling and confirm its integrity.
-
Signaling Pathway and Logical Relationships
The chemical reaction underlying the conjugation process is a Michael addition. The following diagram illustrates the reaction between a thiol group and a maleimide group, resulting in a stable thioether linkage.
Stability and Storage of Conjugates
The thioether bond formed through maleimide-thiol conjugation is generally stable. However, the succinimide ring can be susceptible to hydrolysis, especially at higher pH. Ring-opening hydrolysis can in fact increase the stability of the conjugate by preventing a retro-Michael reaction, which would lead to deconjugation. For long-term stability, it is recommended to store the purified conjugate at 2-8°C for up to one week or at -20°C or -80°C for extended periods. The addition of cryoprotectants like glycerol may be beneficial for frozen storage.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Hydrolysis of maleimide- Oxidation of thiols- Incorrect pH | - Prepare maleimide solutions fresh.- Ensure buffers are degassed and consider adding a chelator like EDTA.- Verify the pH of the reaction buffer is between 6.5 and 7.5. |
| Protein Aggregation | - High protein concentration- Buffer incompatibility | - Optimize protein concentration.- Perform a buffer exchange to a more suitable buffer for the specific protein. |
| Non-specific Labeling | - Reaction pH too high | - Ensure the reaction pH does not exceed 7.5 to minimize reaction with amines. |
References
Troubleshooting & Optimization
Troubleshooting low yield in Maleimide-NOTA conjugation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yield in Maleimide-NOTA conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation to a thiol-containing biomolecule?
A1: The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2] Within this range, the reaction is highly chemoselective for thiol groups over amine groups (e.g., lysine residues). At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2] Above pH 7.5, the rate of competing reactions with amines increases, and the maleimide group becomes more susceptible to hydrolysis, both of which can lead to lower yields of the desired conjugate.
Q2: My this compound reagent won't dissolve in my aqueous reaction buffer. What should I do?
A2: It is common for maleimide-containing reagents, including this compound, to have poor solubility in aqueous buffers. The recommended procedure is to first dissolve the this compound reagent in a small amount of a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.[1][3] This stock solution can then be added to the aqueous solution of your thiol-containing biomolecule. It is advisable to keep the final concentration of the organic co-solvent in the reaction mixture low (typically below 10% v/v) to avoid denaturation of the biomolecule.
Q3: Do I need to reduce my protein before conjugation?
A3: Yes, if your protein's cysteine residues are involved in disulfide bonds, they must be reduced to free sulfhydryl (-SH) groups for the conjugation to occur. Disulfide bonds do not react with maleimides. Common reducing agents include Tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (DTT). If using DTT, it is crucial to remove it from the protein solution before adding the this compound reagent, as the thiols in DTT will compete with the protein's thiols for reaction with the maleimide.
Q4: How can I prevent the hydrolysis of the maleimide group on my this compound reagent?
A4: Maleimide groups are susceptible to hydrolysis, especially at pH values above 7.5. To minimize hydrolysis, always prepare aqueous solutions of the this compound reagent immediately before use. For storage, keep the reagent as a dry powder or dissolved in an anhydrous organic solvent like DMSO or DMF at -20°C, protected from moisture. Performing the conjugation reaction within the optimal pH range of 6.5-7.5 will also significantly reduce the rate of hydrolysis.
Q5: How do I stop the conjugation reaction?
A5: To quench the reaction and cap any unreacted maleimide groups, you can add a small molecule containing a thiol group, such as L-cysteine or β-mercaptoethanol. This will prevent the unreacted this compound from conjugating to other molecules in downstream applications.
Troubleshooting Guide for Low Conjugation Yield
This guide addresses common issues that can lead to low yields in this compound conjugation reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugate Formation | Hydrolysis of this compound Reagent | - Prepare fresh this compound stock solution in anhydrous DMSO or DMF immediately before use.- Ensure the reaction buffer pH is strictly between 6.5 and 7.5.- Avoid prolonged storage of the this compound reagent in aqueous solutions. |
| Oxidation of Thiol Groups on Biomolecule | - Degas all buffers to remove dissolved oxygen.- Perform the conjugation reaction under an inert atmosphere (e.g., nitrogen or argon).- Ensure complete reduction of disulfide bonds using an appropriate reducing agent like TCEP. | |
| Incorrect Buffer Composition | - Use non-nucleophilic buffers such as phosphate, HEPES, or bicarbonate buffers.- Avoid buffers containing primary amines (e.g., Tris) or thiols. | |
| Insufficient Molar Excess of this compound | - Optimize the molar ratio of this compound to the biomolecule. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point. | |
| Precipitation During Reaction | Poor Solubility of this compound or Biomolecule | - Dissolve this compound in a minimal amount of anhydrous DMSO or DMF before adding to the reaction mixture.- Keep the final organic solvent concentration below 10% (v/v) to prevent protein precipitation. - Ensure the biomolecule is at an appropriate concentration and in a suitable buffer for its solubility. |
| Heterogeneous Product with Low Yield of Desired Conjugate | Side Reactions | - Maintain the pH between 6.5 and 7.5 to minimize reaction with amines.- Purify the conjugate promptly after the reaction to remove unreacted reagents and byproducts. |
Experimental Protocols
Protocol 1: General this compound Conjugation to a Thiol-Containing Protein
-
Protein Preparation and Reduction:
-
Dissolve the protein in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4) to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP.
-
Incubate at room temperature for 20-30 minutes under an inert atmosphere.
-
-
This compound Reagent Preparation:
-
Shortly before use, dissolve the this compound reagent in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound solution to the reduced protein solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional):
-
To stop the reaction, add a small molecule thiol like L-cysteine to a final concentration of 1-10 mM.
-
-
Purification:
-
Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis.
-
For higher purity and to separate different conjugated species, HPLC-based methods like SEC-HPLC or Reverse-Phase HPLC (RP-HPLC) can be used.
-
Protocol 2: Characterization of the Conjugate
-
Determine Conjugation Efficiency (Chelator-to-Protein Ratio):
-
Mass Spectrometry: This is a direct method to determine the mass of the conjugate and thus the number of NOTA molecules attached.
-
UV-Vis Spectroscopy: If the this compound reagent has a distinct chromophore, the ratio can be estimated by measuring the absorbance at two different wavelengths (one for the protein and one for the chelator).
-
-
Assess Purity and Aggregation:
-
SDS-PAGE: To visualize the conjugate and check for the presence of unconjugated protein.
-
SEC-HPLC: To assess the purity and identify any aggregates formed during the conjugation process.
-
Visualizations
References
How to prevent hydrolysis of Maleimide-NOTA during labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support to prevent the hydrolysis of Maleimide-NOTA during labeling procedures. It includes frequently asked questions (FAQs) and troubleshooting advice to ensure efficient and successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a problem?
A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens up to form a maleamic acid derivative. This is problematic because the maleamic acid is not reactive towards thiol groups (e.g., on cysteine residues of proteins or peptides), which are the intended targets for conjugation.[1] This side reaction reduces the efficiency of your labeling reaction, leading to lower yields of the desired this compound conjugate and can complicate the purification process.
Q2: What are the key factors that influence the rate of maleimide hydrolysis?
A2: The primary factors influencing maleimide hydrolysis are:
-
pH: The rate of hydrolysis significantly increases with a higher pH.[1][2]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[1]
-
Buffer Composition: The components of your buffer can also play a role in the stability of the maleimide group.
-
Storage Conditions: Improper storage of maleimide-containing reagents, especially in the presence of moisture, can lead to hydrolysis before the reagent is even used.[3]
Q3: What is the optimal pH for this compound labeling to minimize hydrolysis?
A3: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5 . In this range, the thiol group is sufficiently reactive to efficiently conjugate with the maleimide, while the rate of maleimide hydrolysis is relatively low. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 8.0, the hydrolysis of the maleimide group becomes significantly faster.
Q4: Does the NOTA chelator itself hydrolyze under typical labeling conditions?
A4: NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) is a macrocyclic chelator that forms highly stable complexes with radiometals, particularly Gallium-68 (⁶⁸Ga). The NOTA chelator itself is generally stable under the mild pH and temperature conditions used for maleimide-thiol conjugations. The primary stability concern during the labeling of a biomolecule with this compound is the hydrolysis of the maleimide group, not the NOTA chelator.
Q5: How should I store my this compound reagent?
A5: this compound should be stored as a powder at -20°C for long-term stability (up to 3 years). For short-term storage of a few weeks, 2-8°C is also acceptable. It is crucial to keep the reagent dry. When preparing stock solutions, use a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). It is best to prepare the stock solution immediately before use and avoid storing it in aqueous solutions for extended periods to prevent hydrolysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Maleimide Hydrolysis | - Optimize pH: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. Prepare fresh buffer and verify the pH before each experiment. - Control Temperature: If you suspect hydrolysis is an issue, consider performing the reaction at a lower temperature, such as 4°C. Be aware that this will slow down the reaction rate, so you may need to increase the incubation time. - Fresh Reagents: Prepare your this compound stock solution in anhydrous DMSO or DMF immediately before use. |
| Oxidation of Thiols | - Degas Buffers: Remove dissolved oxygen from your buffers by vacuum or by bubbling with an inert gas (e.g., nitrogen or argon) to prevent the oxidation of thiol groups to disulfide bonds, which are unreactive with maleimides. - Use a Reducing Agent: If your protein or peptide contains disulfide bonds, they must be reduced to free thiols prior to conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a good choice as it does not contain a thiol and does not need to be removed before adding the maleimide reagent. - Add a Chelating Agent: Include 1-10 mM EDTA in your reaction buffer to chelate any metal ions that could catalyze thiol oxidation. | |
| Incorrect Stoichiometry | - Optimize Molar Ratio: The ideal molar ratio of this compound to your biomolecule can vary. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point for labeling proteins. However, for some molecules, a lower ratio (e.g., 2:1 or 5:1) may be optimal. Perform small-scale experiments with varying molar ratios to find the best condition for your specific application. | |
| Inconsistent Results | Buffer Variability | - Use Fresh Buffers: Always use freshly prepared buffers, as the pH of stored buffers can change over time. - Avoid Incompatible Buffers: Do not use buffers that contain primary or secondary amines (e.g., Tris) if the pH is above 7.5, as they can react with the maleimide. Also, ensure the buffer is free of any thiol-containing compounds. |
| Reagent Degradation | - Proper Storage: Store your this compound powder at -20°C and protect it from moisture. Allow the vial to warm to room temperature before opening to prevent condensation. |
Data Presentation
The rate of maleimide hydrolysis is highly dependent on pH and temperature. The following table summarizes available quantitative data on the stability of maleimide derivatives under different conditions.
| Maleimide Derivative | pH | Temperature (°C) | Rate Constant (k) or Half-life (t½) | Reference |
| 8armPEG10k-maleimide | 7.4 | 20 | k = 1.24 x 10⁻⁵ s⁻¹ | |
| 8armPEG10k-maleimide | 7.4 | 37 | k = 6.55 x 10⁻⁵ s⁻¹ | |
| Dibromomaleimide | 7.4 | Not Specified | t½ ≈ 17.9 minutes | |
| N-alkyl thiosuccinimide | 7.4 | 37 | t½ ≈ 27 hours | |
| N-aryl thiosuccinimide | 7.4 | 37 | t½ ≈ 1.5 hours |
Note: The rate of hydrolysis can be influenced by the specific structure of the maleimide-containing molecule.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Thiol-Containing Protein with this compound
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2) to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds, add a suitable reducing agent like TCEP to a final concentration of 10-50 mM and incubate for 30-60 minutes at room temperature.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted this compound and any byproducts using a desalting column or size-exclusion chromatography equilibrated with a suitable storage buffer (e.g., PBS).
-
Protocol 2: Spectrophotometric Assay to Monitor Maleimide Hydrolysis
This protocol allows for the indirect monitoring of maleimide hydrolysis by observing the decrease in absorbance at approximately 302 nm, which is characteristic of the maleimide double bond.
-
Prepare Buffers: Prepare a series of buffers at the desired pH values (e.g., phosphate buffers at pH 6.5, 7.0, 7.5, and 8.0).
-
Prepare this compound Solution: Prepare a stock solution of this compound in anhydrous DMSO.
-
Initiate Hydrolysis: Dilute the this compound stock solution into each of the prepared buffers to a final concentration that gives an initial absorbance reading of around 1.0 at ~302 nm.
-
Monitor Absorbance: Immediately begin monitoring the absorbance of the solution at ~302 nm over time using a spectrophotometer. Take readings at regular intervals.
-
Data Analysis: Plot the absorbance versus time. The rate of decrease in absorbance is proportional to the rate of maleimide hydrolysis.
Visualizations
Caption: Desired conjugation pathway versus the competing hydrolysis side reaction.
Caption: Recommended experimental workflow for this compound labeling.
Caption: Troubleshooting logic for low labeling yield.
References
Optimizing Maleimide-NOTA to Protein Conjugation: A Technical Support Resource
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the molar ratio of Maleimide-NOTA to protein for successful conjugation. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presented in an accessible format to assist in your experimental workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the this compound to protein conjugation process, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing low or no conjugation efficiency?
Answer: Low conjugation efficiency is a common issue that can stem from several factors, from reagent stability to reaction conditions. A systematic approach to troubleshooting this problem is outlined below.
| Potential Cause | Recommended Solution |
| Maleimide Hydrolysis | The maleimide group is susceptible to hydrolysis, especially at a pH above 7.5, which renders it inactive.[1] Always prepare fresh maleimide stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[1][2] Avoid storing maleimide reagents in aqueous solutions.[1] |
| Oxidized Thiols | Cysteine residues on the protein may have formed disulfide bonds (-S-S-), which are unreactive with maleimides.[2] It is essential to reduce disulfide bonds to free thiols (-SH) before conjugation. |
| Insufficient Reduction of Disulfide Bonds | If disulfide bond reduction is incomplete, fewer thiol groups will be available for conjugation. Use a suitable reducing agent like TCEP (tris(2-carboxyethyl)phosphine) at a 10-100 fold molar excess and incubate for 30-60 minutes at room temperature. |
| Re-oxidation of Free Thiols | Free thiols can re-oxidize back to disulfide bonds, particularly in the presence of oxygen. It is recommended to use degassed buffers for the reaction. Including a chelating agent like EDTA in the buffer can also help prevent metal-catalyzed oxidation. |
| Incorrect Buffer pH | The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5. Below pH 6.5, the reaction rate slows, while above pH 7.5, the maleimide group can react with primary amines (e.g., lysine residues), leading to non-specific conjugation. |
| Interfering Buffer Components | Buffers containing thiols (e.g., DTT, β-mercaptoethanol) will compete with the protein's thiols for reaction with the maleimide. Use thiol-free buffers such as PBS, HEPES, or Tris. If DTT is used for reduction, it must be completely removed before adding the maleimide reagent. |
| Suboptimal Molar Ratio | An insufficient molar excess of the this compound reagent can lead to low conjugation. A 10-20 fold molar excess of maleimide to protein is a common starting point, but this should be optimized for your specific application. |
Question: Why is my protein aggregating or precipitating during conjugation?
Answer: Protein aggregation can be a significant challenge during conjugation. Here are some common causes and solutions to prevent it.
| Potential Cause | Recommended Solution |
| High Protein Concentration | High concentrations of protein can increase the likelihood of aggregation. Consider reducing the protein concentration. A common range is 1-10 mg/mL. |
| Solvent Mismatch | The organic solvent (e.g., DMSO) used to dissolve the this compound can cause protein precipitation if added too quickly. Add the maleimide stock solution dropwise to the protein solution while gently stirring to avoid localized high concentrations of the organic solvent. |
| Suboptimal Buffer Conditions | Incorrect pH or ionic strength can affect protein stability. Ensure the buffer pH is within the optimal range for your specific protein's stability, which for maleimide conjugation is typically 6.5-7.5. |
| Non-specific Cross-linking | At pH values above 7.5, maleimides can react with amines, potentially leading to cross-linking and aggregation. Maintain the reaction pH within the recommended 6.5-7.5 range. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal this compound to protein molar ratio to start with?
A1: A general recommendation is to start with a 10 to 20-fold molar excess of this compound to protein. However, the ideal ratio is system-dependent and should be determined empirically for each specific protein and application. For some systems, a lower ratio, such as 5:1, may be optimal. It is advisable to perform small-scale trial conjugations with a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1) to identify the optimal conditions.
Q2: How do I prepare my protein for conjugation?
A2: Your protein should be dissolved in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH between 7.0 and 7.5. The protein concentration is typically between 1-10 mg/mL. If your protein contains disulfide bonds, they must be reduced using a reagent like TCEP prior to conjugation.
Q3: What is the best reducing agent for disulfide bonds before maleimide conjugation?
A3: TCEP (tris(2-carboxyethyl)phosphine) is highly recommended because it is a non-thiol-containing reducing agent and does not need to be removed before adding the maleimide reagent. If you use a thiol-containing reducing agent like DTT, it must be completely removed (e.g., via a desalting column) before conjugation to prevent it from reacting with the this compound.
Q4: How should I prepare and store the this compound stock solution?
A4: this compound should be dissolved in an anhydrous organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM) immediately before use. Unused stock solutions in anhydrous solvents can typically be stored at -20°C for up to a month, protected from light and moisture.
Q5: What are the optimal reaction conditions for maleimide-thiol conjugation?
A5: The following table summarizes the generally recommended reaction conditions.
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive proteins. |
| Reaction Time | 30 minutes to Overnight | Dependent on reactants and temperature. |
| Protein Concentration | 1 - 10 mg/mL | A common concentration range for efficient conjugation. |
Q6: How do I purify the final protein-NOTA conjugate?
A6: After the conjugation reaction, it is crucial to remove unreacted this compound and any byproducts. Common purification methods include:
-
Size Exclusion Chromatography (SEC): Ideal for separating the larger protein conjugate from smaller unreacted molecules.
-
Dialysis: A gentle method for buffer exchange and removing small molecule contaminants, though it can be time-consuming.
-
Tangential Flow Filtration (TFF): Efficient for large sample volumes and for concentrating the final product.
-
High-Performance Liquid Chromatography (HPLC): Both Reverse-Phase (RP-HPLC) and Size Exclusion (SEC-HPLC) can be used for high-resolution purification.
Experimental Protocols
Protocol 1: Small-Scale Trial Conjugation to Optimize Molar Ratio
This protocol outlines a method for identifying the optimal this compound to protein molar ratio.
-
Protein Preparation and Reduction: a. Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL. b. If the protein contains disulfide bonds, add a 50-100 fold molar excess of TCEP. c. Incubate at room temperature for 30-60 minutes.
-
This compound Reagent Preparation: a. Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: a. Set up a series of reactions in separate microcentrifuge tubes, each containing the same amount of reduced protein. b. Add varying amounts of the this compound stock solution to achieve a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1, 40:1). c. Gently mix and incubate the reactions for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching and Purification: a. To stop the reaction, add a small molecule thiol such as cysteine or β-mercaptoethanol to quench any unreacted maleimide. b. Purify the conjugated protein from excess reagent and byproducts using a desalting column (size-exclusion chromatography) or dialysis.
-
Analysis: a. Analyze the different conjugates to determine the degree of labeling and identify the optimal molar ratio. This can be done using techniques such as mass spectrometry or HPLC.
Protocol 2: General this compound to Protein Conjugation
-
Protein Preparation: a. Prepare the protein at 1-10 mg/mL in a degassed, thiol-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES). b. If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-60 minutes at room temperature.
-
This compound Preparation: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
Conjugation: a. Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the protein solution while gently stirring. b. Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.
-
Purification: a. Remove excess this compound and byproducts using size exclusion chromatography, dialysis, or HPLC.
Visualizations
Caption: Experimental workflow for this compound to protein conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
Addressing stability issues of Maleimide-NOTA conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with Maleimide-NOTA conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for a this compound conjugate?
A1: The primary stability concern arises from the maleimide-thiol linkage, which forms a succinimidyl thioether bond. This bond is susceptible to two main competing reactions:
-
Retro-Michael Reaction: This is a reversal of the initial conjugation, leading to the cleavage of the thioether bond. This deconjugation can be initiated by thiol-containing molecules in a physiological environment, such as glutathione, resulting in the loss of the NOTA chelator from the targeting molecule.[1][2][3]
-
Succinimide Ring Hydrolysis: The succinimide ring of the maleimide adduct can undergo hydrolysis, opening the ring to form a stable succinamic acid thioether.[4][5] This ring-opened product is significantly more stable and resistant to the retro-Michael reaction.
A secondary concern is the stability of the NOTA chelate itself, which can be influenced by pH, temperature, and the presence of competing metal ions.
Q2: What is the optimal pH for performing the maleimide-thiol conjugation reaction?
A2: The optimal pH for the maleimide-thiol conjugation is between 6.5 and 7.5. In this range, the reaction with thiols (from cysteine residues) is highly selective and rapid, approximately 1,000 times faster than competing reactions with amines (from lysine residues) at a neutral pH of 7.0.
-
Below pH 6.5: The concentration of the reactive thiolate anion decreases, slowing the desired reaction rate.
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, rendering it inactive. Additionally, the reactivity with amines increases, leading to non-specific conjugation and side products.
Q3: My conjugate appears to lose the radiolabel over time. What is the likely cause?
A3: Loss of the radiolabel over time, especially in a biological medium, is often due to the retro-Michael reaction, where the maleimide-thiol linkage breaks. This is particularly common in environments with high concentrations of thiols like glutathione. Another potential, though less common, cause could be the dissociation of the radiometal from the NOTA chelator, which can be promoted by acidic conditions or trans-chelation to other proteins.
Q4: How can I improve the stability of my this compound conjugate?
A4: To improve stability, the goal is to favor the hydrolysis of the succinimide ring over the retro-Michael reaction. Strategies include:
-
Post-conjugation Hydrolysis: After the initial conjugation, you can intentionally hydrolyze the succinimide ring by incubating the conjugate at a slightly elevated pH (e.g., pH 7.4 to 8.5) to form the more stable ring-opened product.
-
Use of Stabilizing Maleimides: Employ maleimide derivatives with electron-withdrawing N-substituents, which are designed to accelerate the rate of ring-opening hydrolysis.
-
Transcyclization: Certain maleimide structures can undergo a transcyclization reaction to form a more stable six-membered ring, effectively "locking" the thioether bond and preventing the retro-Michael reaction.
Q5: What are the recommended storage conditions for this compound conjugates?
A5: For short-term storage (up to one week), conjugates can typically be stored at 2-8°C, protected from light. For long-term storage, it is recommended to add cryoprotectants like 50% glycerol or stabilizers such as bovine serum albumin (BSA) and a bacteriostatic agent like sodium azide, and store at -20°C or -80°C. It is crucial to avoid repeated freeze-thaw cycles. Storing maleimide-functionalized nanoparticles at 4°C showed significantly less reactivity loss compared to storage at 20°C.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Hydrolyzed Maleimide Reagent: Maleimide stock solution was not fresh or was exposed to moisture. 2. Incorrect pH: Reaction buffer pH is outside the optimal 6.5-7.5 range. 3. Presence of Competing Thiols: Buffer contains reducing agents like DTT or β-mercaptoethanol. 4. Disulfide Bonds Not Reduced: Cysteine residues on the protein are in an oxidized (disulfide) state. 5. Insufficient Molar Excess: The molar ratio of the this compound reagent to the protein/peptide is too low. | 1. Prepare a fresh stock solution of the maleimide reagent in an anhydrous solvent like DMSO or DMF immediately before use. 2. Verify the pH of your reaction buffer. Use buffers like PBS, HEPES, or Tris within the pH 6.5-7.5 range. 3. Use thiol-free buffers. If DTT was used for reduction, remove it completely via dialysis or a desalting column before adding the maleimide reagent. TCEP is a recommended alternative as it does not contain thiols and does not need to be removed. 4. Ensure complete reduction of disulfide bonds by incubating with a sufficient molar excess of a reducing agent like TCEP. 5. Optimize the molar ratio. A 10:1 to 20:1 molar excess of maleimide reagent is a good starting point for proteins. |
| Conjugate Instability (Loss of NOTA) | 1. Retro-Michael Reaction: The thioether bond is cleaving due to reaction with external thiols (e.g., in plasma). 2. Thiazine Rearrangement: If conjugating to an N-terminal cysteine with a free amino group, a rearrangement to a stable six-membered thiazine ring can occur, especially at or above neutral pH. | 1. After conjugation, perform a controlled hydrolysis step (e.g., incubate at pH 7.4-8.5) to open the succinimide ring and create a more stable, irreversible linkage. 2. Perform the conjugation reaction under acidic conditions (pH < 6.5) to prevent this side reaction. Alternatively, avoid using an N-terminal cysteine with a free amino group for conjugation. |
| Low Radiolabeling Efficiency | 1. Incorrect pH for Chelation: The pH of the labeling buffer is not optimal for the specific radiometal (e.g., for ⁶⁸Ga, the optimal pH is ~3.5-4.5). 2. Formation of Radiometal Colloids: At higher pH values, some radiometals (like ⁶⁸Ga) can form insoluble colloidal species unavailable for chelation. 3. Suboptimal Temperature/Time: Labeling conditions may require gentle heating to achieve high yields. | 1. Adjust the pH of the reaction mixture to the optimal range for the chosen radiometal using an appropriate buffer (e.g., sodium acetate or HEPES for ⁶⁸Ga). 2. Ensure the pH is maintained within the optimal acidic range during the entire labeling process. 3. Optimize the temperature and incubation time. While many NOTA conjugates label well at room temperature, some may benefit from heating (e.g., 80-95°C) for 5-10 minutes. |
| Radioconjugate Instability (Loss of Radiometal) | 1. Radiolysis: High levels of radioactivity generate free radicals that can damage the chelator or the biomolecule. 2. Trans-chelation: In vivo, serum proteins like transferrin can compete for the radiometal if the NOTA complex is not sufficiently stable. 3. Acidic Dissociation: Internalization into low-pH cellular compartments (lysosomes) can promote dissociation of the radiometal. | 1. Add radical scavengers such as ascorbic acid or ethanol to the formulation to mitigate the effects of radiolysis. 2. Perform in vitro serum stability assays to confirm the robustness of the complex. If instability is observed, a more rigid NOTA derivative may be required. 3. The intrinsic stability of the NOTA macrocycle generally provides good resistance to acid-catalyzed dissociation. |
Key Chemical Pathways and Workflows
The following diagrams illustrate the critical chemical reactions governing conjugate stability and a general workflow for stability assessment.
Experimental Protocols
Protocol 1: General this compound Conjugation to a Thiol-Containing Protein
Materials:
-
Protein with free cysteine(s) in a thiol-free buffer (e.g., PBS, HEPES, pH 7.0-7.4).
-
This compound reagent.
-
Anhydrous DMSO or DMF.
-
Tris(2-carboxyethyl)phosphine (TCEP) (if protein requires reduction).
-
Desalting column (e.g., PD-10).
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).
Procedure:
-
Protein Preparation (Reduction - Optional): If the protein's cysteines are involved in disulfide bonds, they must be reduced.
-
Dissolve the protein in a reaction buffer (e.g., 0.1 M Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2) to a concentration of 1-10 mg/mL.
-
Add a 10-100 fold molar excess of TCEP.
-
Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before conjugation.
-
-
This compound Preparation: Immediately before use, prepare a 10 mM stock solution of the this compound reagent in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved.
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., a 10-20 fold excess is a common starting point) of the this compound stock solution to the reduced protein solution.
-
Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional): To stop the reaction and quench any unreacted maleimide groups, add a quenching reagent like L-cysteine to a final concentration of 1-5 mM.
-
Purification: Remove the excess, unreacted this compound reagent and other small molecules using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Analysis: Characterize the conjugate to determine the degree of labeling using methods such as HPLC, mass spectrometry, or UV-Vis spectroscopy.
Protocol 2: In Vitro Serum Stability Assay
Materials:
-
Purified, radiolabeled this compound conjugate.
-
Human or mouse serum.
-
Incubator at 37°C.
-
Analytical method for separation (e.g., Size-Exclusion HPLC (SEC-HPLC), Radio-TLC).
Procedure:
-
Preparation: Prepare the purified radioconjugate in a suitable buffer (e.g., PBS).
-
Incubation: Add the radioconjugate to a vial containing fresh serum to a final desired concentration.
-
Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 4, 24, 48 hours), remove an aliquot of the serum mixture.
-
Analysis:
-
Analyze each aliquot immediately using an appropriate method like SEC-HPLC.
-
The intact, high-molecular-weight radioconjugate will elute earlier, while any smaller species (e.g., cleaved NOTA-radiometal complex or free radiometal) will elute later.
-
-
Quantification: Quantify the radioactivity in the different fractions or peaks to determine the percentage of the conjugate that remains intact over time. This provides a quantitative measure of the conjugate's stability in a biologically relevant medium.
References
Side reactions of Maleimide-NOTA and how to avoid them
Welcome to the technical support center for Maleeimide-NOTA conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on avoiding common side reactions and troubleshooting experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to control during Maleimide-NOTA conjugation?
A1: The single most critical factor is the pH of the reaction buffer. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3][4][5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity for cysteine residues.
Q2: My conjugation efficiency is low. What is the likely cause?
A2: Low conjugation efficiency is most commonly caused by the hydrolysis of the maleimide group on your NOTA reagent. The maleimide ring is susceptible to opening in aqueous solutions, a reaction that is significantly accelerated at pH values above 7.5. This hydrolysis forms a maleamic acid, which is unreactive towards thiol groups. Always prepare aqueous solutions of maleimide reagents immediately before use and store stock solutions in a dry, anhydrous solvent like DMSO or DMF.
Q3: Can the maleimide group react with other amino acids besides cysteine?
A3: Yes. While highly selective for thiols in the optimal pH range (6.5-7.5), maleimides can react with other nucleophilic groups. The most significant side reaction is with the primary amine of lysine residues, which becomes more prevalent at pH values above 7.5.
Q4: My final this compound conjugate seems to be unstable. What could be happening?
A4: The thioether bond formed between the maleimide and the thiol (the thiosuccinimide linkage) can be reversible. This process, known as a retro-Michael reaction, can occur in the presence of other thiols, such as glutathione in a biological system. This can lead to the detachment of the NOTA chelator from your target molecule, a phenomenon sometimes called "payload migration" in the context of antibody-drug conjugates.
Q5: How can I increase the stability of my final conjugate?
A5: The stability of the conjugate can be significantly enhanced by hydrolysis of the thiosuccinimide ring after the conjugation is complete. This ring-opening reaction forms a stable succinamic acid thioether, which is much less susceptible to the retro-Michael reaction. This can be achieved by extended incubation or by using next-generation maleimides designed to hydrolyze more rapidly after conjugation.
Q6: I am conjugating to a peptide with an N-terminal cysteine and see an unexpected product. What is it?
A6: When conjugating to a molecule with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring. This leads to a rearrangement to form a stable six-membered thiazine structure. This side reaction is more prominent at neutral or basic pH. To avoid it, consider performing the conjugation at a more acidic pH (e.g., pH 6.0-6.5) to keep the N-terminal amine protonated and less nucleophilic.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of this compound Reagent | Prepare fresh stock solutions of this compound in anhydrous DMSO or DMF immediately before use. Avoid aqueous storage. |
| Incorrect Buffer pH | Ensure your reaction buffer is freshly prepared and the pH is strictly within the 6.5-7.5 range. | |
| Oxidation of Thiol Groups | Degas buffers to remove oxygen. Include a chelating agent like EDTA (1-10 mM) to sequester metal ions that catalyze oxidation. | |
| Insufficient Reduction of Disulfide Bonds | If labeling a protein like an antibody, ensure complete reduction of disulfide bonds using a 10-100 fold molar excess of a reducing agent like TCEP. | |
| Buffer Contains Competing Nucleophiles | Avoid buffers containing thiols (e.g., DTT) or primary/secondary amines (e.g., Tris) if pH is >7.5. Use PBS or HEPES buffers. | |
| Poor Selectivity (Reaction with Lysine) | Reaction pH is too High | Lower the reaction pH to within the 6.5-7.5 range to maximize selectivity for thiols over amines. |
| Conjugate Instability (Loss of NOTA) | Retro-Michael Reaction (Thiol Exchange) | After conjugation, consider incubating the conjugate at a slightly higher pH (e.g., pH 8.5-9.0) for a short period to promote hydrolysis of the succinimide ring, which stabilizes the linkage. Alternatively, use a next-generation maleimide designed for enhanced stability. |
| Formation of Unexpected Byproducts | Thiazine Rearrangement (N-terminal Cys) | If conjugating to an N-terminal cysteine, perform the reaction at the lower end of the pH range (6.0-6.5) to minimize this side reaction. |
Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| pH | 6.5 - 7.5 | Optimal for chemoselective reaction with thiols. Below 6.5, the reaction slows. Above 7.5, hydrolysis of the maleimide and reaction with amines increases significantly. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 1-2 hours is common. For sensitive proteins, the reaction can be performed overnight at 4°C. |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of the this compound reagent helps drive the reaction to completion. This should be optimized for each specific molecule. |
| Solvent for Stock Solution | Anhydrous DMSO or DMF | Maleimides are susceptible to hydrolysis in aqueous solutions. Prepare stock solutions in a dry, water-miscible organic solvent. |
| Reaction Buffer | PBS, HEPES | Use thiol-free and (if possible) amine-free buffers. Degas buffers prior to use. |
Visualized Workflows and Pathways
References
Impact of pH on Maleimide-NOTA conjugation efficiency
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on maleimide-NOTA conjugation efficiency. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation and why is it critical?
A1: The optimal pH range for the reaction between a maleimide and a thiol group (from a cysteine residue, for example) is between 6.5 and 7.5.[1][2][3][4][5] This pH range represents a crucial balance:
-
Thiol Reactivity: For the reaction to occur, the thiol group needs to be in its deprotonated, nucleophilic thiolate anion form. As the pH increases, the concentration of the thiolate anion increases, which can lead to a faster reaction rate.
-
Maleimide Stability: At pH values above 7.5, maleimides become increasingly susceptible to hydrolysis, where the maleimide ring opens up, rendering it unreactive towards thiols.
-
Selectivity: Within the 6.5-7.5 pH range, the reaction is highly selective for thiols. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., from lysine residues). Above pH 7.5, the reactivity of maleimides with amines increases, leading to non-specific conjugation and unwanted side products.
Q2: How is NOTA typically conjugated using a maleimide functional group?
A2: Direct conjugation of NOTA to a maleimide is not the standard approach. Instead, a bifunctional linker is used. These linkers contain a maleimide group on one end and a reactive group on the other that can be coupled to NOTA. For instance, a NOTA derivative with a primary amine can be reacted with a maleimide that has an N-hydroxysuccinimide (NHS) ester. This creates a stable maleimide-functionalized NOTA chelator that is then ready to react with a thiol-containing molecule.
Q3: What are the pH considerations when using a bifunctional linker for this compound conjugation?
A3: A two-step conjugation process using a bifunctional linker will have different optimal pH conditions for each step:
-
NOTA-Linker Conjugation: The reaction to attach NOTA to the linker often involves chemistry that works best at a pH different from the maleimide-thiol reaction. For example, if coupling an amine-containing NOTA derivative to an NHS-ester functionalized maleimide linker, a pH of around 8.3-8.5 is typically used for the NHS-amine reaction.
-
Maleimide-Thiol Conjugation: Once the this compound linker is synthesized and purified, its subsequent reaction with a thiol-containing biomolecule should be performed in the optimal pH range of 6.5-7.5. One study describes the synthesis of an amide-bound NOTA-maleimide in a phosphate buffer at pH 6.6.
Q4: What are common side reactions to be aware of during maleimide conjugation, and are they pH-dependent?
A4: Several side reactions can occur, many of which are influenced by pH:
-
Maleimide Hydrolysis: As mentioned, this is more prevalent at pH values above 7.5 and leads to an inactive reagent.
-
Reaction with Amines: This becomes a significant competing reaction at pH levels above 7.5.
-
Thiazine Rearrangement: This can occur when conjugating to a peptide or protein with a cysteine at the N-terminus. The N-terminal amine can attack the succinimide ring of the maleimide-thiol adduct. This rearrangement is more prominent at physiological or higher pH. Performing the conjugation at a more acidic pH (e.g., pH 5.0) can help to minimize this by keeping the N-terminal amine protonated and less nucleophilic.
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can be reversible, especially in the presence of other thiols. The stability of the conjugate can be influenced by the structure of the maleimide and the surrounding environment. Some strategies to mitigate this include hydrolysis of the thiosuccinimide ring post-conjugation at a slightly basic pH (8.5-9.0) to form a stable, ring-opened product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Conjugation Efficiency | Incorrect pH: The pH of the reaction buffer is outside the optimal 6.5-7.5 range. | Verify the pH of your reaction buffer. For maleimide-thiol reactions, adjust the pH to be within the 6.5-7.5 range. |
| Hydrolyzed Maleimide Reagent: The maleimide group has been inactivated due to exposure to aqueous environments, especially at neutral to high pH. | Prepare aqueous solutions of maleimide reagents immediately before use. For storage, dissolve maleimide-containing reagents in a dry, biocompatible organic solvent like DMSO or DMF. | |
| Oxidized or Inaccessible Thiols: The thiol groups on the biomolecule have formed disulfide bonds or are sterically hindered. | Reduce disulfide bonds using a non-thiol-containing reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. Ensure your protein is properly folded and the conjugation site is accessible. | |
| Competing Thiols in Buffer: The presence of reducing agents like DTT or other thiol-containing additives in the reaction buffer. | If DTT was used for reduction, it must be removed (e.g., by dialysis or a desalting column) before adding the maleimide reagent. Use buffers free of extraneous thiols. | |
| Poor Specificity / Presence of Side Products | Reaction with Amines: The pH of the reaction is too high ( > 7.5), leading to conjugation at lysine residues. | Lower the pH of the reaction to the optimal range of 6.5-7.5 to ensure selectivity for thiols. |
| Thiazine Rearrangement: Conjugation to an N-terminal cysteine at neutral or basic pH. | If possible, perform the conjugation at a more acidic pH (e.g., pH 5.0) to minimize this rearrangement. Alternatively, consider acetylating the N-terminal amine if the experimental design allows. | |
| Precipitation of Biomolecule During Conjugation | High Concentration of Organic Solvent: The addition of the this compound reagent dissolved in an organic solvent causes the biomolecule to precipitate. | Dissolve the this compound reagent in the smallest possible volume of organic solvent before adding it to the aqueous reaction buffer. |
Quantitative Data on pH Impact
The following table summarizes the general effect of pH on maleimide-thiol conjugation efficiency. Note that specific efficiencies can vary depending on the reactants, buffer, and reaction conditions.
| pH Value | Relative Reaction Rate | Key Considerations |
| < 6.5 | Slower | The concentration of the reactive thiolate anion is reduced, slowing the rate of conjugation. |
| 6.5 - 7.5 | Optimal | Balances high selectivity for thiols with a good reaction rate and minimal maleimide hydrolysis. |
| > 7.5 | Faster (initially), then decreases | Increased rate of maleimide hydrolysis leads to reagent inactivation. Reduced selectivity due to competing reactions with primary amines. |
| 8.4 | - | At this pH, thiazine formation can be rapid, with nearly 90% conversion of the initial adduct after 24 hours in some model systems. |
| 8.5 - 9.0 | - | This pH range can be used post-conjugation to intentionally hydrolyze the thiosuccinimide ring to a more stable ring-opened form, preventing retro-Michael reactions. |
Experimental Protocols
General Protocol for Maleimide-Thiol Conjugation
This protocol outlines the general steps for conjugating a maleimide-functionalized molecule (e.g., this compound) to a thiol-containing protein.
Materials:
-
Thiol-containing protein
-
Maleimide-functionalized NOTA (dissolved in anhydrous DMSO or DMF)
-
Conjugation Buffer: Degassed Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.0-7.5.
-
(Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine)
-
(Optional) Quenching Reagent: Cysteine or β-mercaptoethanol
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the desired molar excess (typically 10-20 fold) of the this compound stock solution to the protein solution while gently stirring.
-
Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
To stop the reaction and cap any unreacted maleimide groups, a small molecule thiol like cysteine can be added in excess.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MS) or UV-Vis spectroscopy if the linker or molecule has a chromophore.
-
Visualizations
References
Technical Support Center: Maleimide-NOTA Labeling of Thiol-Containing Proteins
This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical step of reducing disulfide bonds in proteins for subsequent labeling with Maleimide-NOTA. Find answers to frequently asked questions and troubleshoot common issues to ensure successful conjugation.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to reduce disulfide bonds before this compound labeling?
Maleimide chemistry specifically targets free sulfhydryl (thiol) groups (-SH) on cysteine residues for covalent bond formation.[1][2] In many proteins, particularly antibodies and secreted proteins, cysteine residues exist in an oxidized state, forming disulfide bonds (-S-S-) that are crucial for maintaining the protein's tertiary structure.[2] These disulfide bonds are unreactive towards maleimides. Therefore, reduction of these bonds is a prerequisite to expose the free thiols for labeling with this compound.[1]
Q2: What are the common reducing agents, and which one should I choose?
The two most common reducing agents for this purpose are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT).
-
TCEP is often the preferred choice for maleimide labeling protocols. It is a non-thiol-containing reducing agent, meaning it does not have to be removed before the addition of the this compound reagent, simplifying the workflow. TCEP is also odorless, more stable against air oxidation, and effective over a broader pH range (1.5-8.5).
-
DTT , also known as Cleland's reagent, is a potent reducing agent but contains thiol groups itself. These thiols will compete with the protein's cysteines for reaction with the maleimide. Therefore, excess DTT must be removed after reduction and before labeling, typically through a desalting column or dialysis. DTT is also less stable in solution and has a strong odor.
Q3: What is the optimal pH for the reduction and labeling reactions?
The thiol-maleimide reaction is highly pH-dependent. The optimal pH range for the labeling reaction is between 6.5 and 7.5. Within this range, the reaction is highly selective for thiol groups over other nucleophilic groups like amines (e.g., lysine residues). At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the risk of side reactions with amines increases, and the maleimide group itself is more susceptible to hydrolysis, which renders it inactive. The reduction step with TCEP is effective within this pH range as well.
Q4: How can I confirm that the disulfide bonds in my protein have been successfully reduced?
Successful reduction can be confirmed by running the protein sample on a non-reducing SDS-PAGE. For proteins with interchain disulfide bonds (like antibodies), the reduced protein will show bands corresponding to the individual subunits (e.g., heavy and light chains), whereas the non-reduced protein will run as a single, higher molecular weight band.
Q5: What are the potential side reactions during this compound labeling?
Several side reactions can occur, potentially impacting the homogeneity and stability of the final conjugate:
-
Hydrolysis of the Maleimide Ring: The maleimide group can undergo hydrolysis, especially at pH values above 7.5, opening the ring to form a non-reactive maleamic acid.
-
Reaction with Amines: At pH levels above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues, leading to off-target labeling.
-
Retro-Michael Reaction: The formed thiosuccinimide linkage can be unstable under certain in vivo conditions and undergo a retro-Michael reaction, leading to cleavage of the conjugate. This can be a concern for applications like antibody-drug conjugates (ADCs) where stability is critical. Strategies to improve stability include hydrolysis of the thiosuccinimide ring post-conjugation.
-
Thiazine Rearrangement: For peptides with an N-terminal cysteine, a side reaction can lead to the formation of a thiazine structure.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Incomplete reduction of disulfide bonds. | Increase the molar excess of the reducing agent (e.g., 50-100 fold molar excess of TCEP). Optimize the reduction incubation time (typically 30-60 minutes at room temperature). Confirm complete reduction using non-reducing SDS-PAGE. |
| Hydrolysis of this compound reagent. | Prepare the this compound stock solution fresh in an anhydrous solvent like DMSO or DMF. Avoid aqueous storage of the maleimide reagent for extended periods. | |
| Incorrect pH of the reaction buffer. | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Use buffers that do not contain primary or secondary amines, such as PBS or HEPES. | |
| Presence of competing thiols in the buffer. | If DTT was used for reduction, ensure its complete removal via a desalting column or dialysis before adding the this compound. TCEP is recommended to avoid this issue. | |
| Re-oxidation of free thiols. | Degas all buffers to minimize oxygen. Perform the labeling step immediately after reduction. | |
| Protein Precipitation/Aggregation | Protein instability upon reduction. | The reduction of structural disulfide bonds can lead to protein unfolding and aggregation. Perform the reduction and labeling steps at a lower temperature (e.g., 4°C), although this may require a longer incubation time. Optimize the protein concentration; sometimes a lower concentration can prevent aggregation. |
| Suboptimal buffer conditions. | Screen different buffer compositions and pH values within the protein's stability range. Add stabilizing excipients like glycerol (up to 50%) or non-ionic detergents if compatible with the downstream application. | |
| Non-Specific Labeling | Reaction with primary amines (e.g., lysine). | Strictly maintain the reaction pH at or below 7.5. At pH 7.0, the reaction is highly selective for thiols. |
| Low Protein Recovery After Purification | Non-specific binding to purification resin. | If using chromatography, pre-treat the column with a blocking agent like BSA (if permissible for the application). Adjust the buffer composition (e.g., ionic strength) to minimize non-specific interactions. |
| Precipitation during purification. | Ensure the purification buffers are optimized for the stability of the conjugated protein. Perform purification steps at a lower temperature. |
Experimental Protocols
Detailed Methodology for Disulfide Bond Reduction and this compound Labeling
This protocol provides a general workflow. Optimal conditions, such as molar ratios and incubation times, may need to be determined empirically for each specific protein.
1. Materials and Reagents:
-
Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride)
-
This compound reagent
-
Reaction Buffer: Amine-free buffer, degassed (e.g., PBS, HEPES), pH 7.0-7.5.
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., PD-10)
-
Quenching reagent (optional): L-cysteine or β-mercaptoethanol
2. Protein Preparation and Reduction:
-
Prepare the protein solution to a concentration of 1-10 mg/mL in the degassed reaction buffer.
-
Prepare a fresh stock solution of TCEP-HCl in the reaction buffer.
-
Add the TCEP solution to the protein solution to achieve a final 50-100 fold molar excess of TCEP over the protein.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
3. This compound Labeling:
-
Immediately before use, prepare a 10 mM stock solution of the this compound reagent in anhydrous DMSO or DMF.
-
Add the this compound stock solution to the reduced protein solution to achieve the desired molar excess (a starting point of 10-20 fold molar excess of this compound to protein is recommended).
-
Gently mix the reaction solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
4. Quenching and Purification:
-
(Optional) To quench any unreacted maleimide, add a small molecule thiol like L-cysteine to the reaction mixture.
-
Remove the excess, unreacted this compound and the reducing agent byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS). Dialysis can also be used.
5. Characterization:
-
Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA).
-
Determine the degree of labeling (DOL) or chelator-to-protein ratio using appropriate analytical techniques such as UV-Vis spectroscopy (if the chelator has a distinct absorbance), mass spectrometry, or by radiolabeling with a suitable metal ion (e.g., Gallium-68) and measuring the specific activity.
Visualizations
Caption: Experimental workflow for reducing disulfide bonds and subsequent this compound labeling of proteins.
Caption: Chemical reactions for disulfide bond reduction and this compound labeling.
References
Technical Support Center: Post-Conjugation Purification of Maleimide-NOTA
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the critical step of removing unreacted Maleimide-NOTA after conjugation to a biomolecule.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after the conjugation reaction?
A1: Residual, unreacted this compound can cause significant issues in downstream applications. It can compete with the desired conjugate for radiolabeling, which lowers the specific activity of your final product.[1] Furthermore, the free chelator might scavenge radiometals, leading to inaccurate quantification of conjugation efficiency and potentially high background signals in imaging studies.[1] Unreacted maleimides can also engage in non-specific binding or hydrolysis, which can alter the reaction environment and impact the stability of the conjugate.[2][3]
Q2: What are the primary methods for purifying the conjugate and removing excess this compound?
A2: The most effective and commonly used methods leverage the size difference between the large biomolecular conjugate and the small, unreacted this compound molecule. The three primary techniques are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).[4]
Q3: How do I select the most appropriate purification method for my experiment?
A3: The choice of method depends on factors like your sample volume, the concentration of your protein, and the required purity and recovery.
-
Size Exclusion Chromatography (SEC): Ideal for small to medium sample volumes where high purity is the main goal. It is a relatively fast technique.
-
Dialysis: A simple and gentle method suitable for a wide range of sample volumes. It is very effective for buffer exchange alongside purification but can be time-consuming.
-
Tangential Flow Filtration (TFF): Highly efficient for processing large sample volumes and for concentrating the final product. TFF is a scalable method often preferred in process development and manufacturing.
Q4: How can I confirm that all unreacted this compound has been removed?
A4: After purification, you should analytically verify the removal of the unreacted small molecule. Common methods include High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These techniques can separate and identify the purified conjugate from any remaining free this compound.
Q5: I've purified my conjugate, but it seems unstable. What could be the cause?
A5: The thiosuccinimide linkage formed between the maleimide and a thiol group can be susceptible to a retro-Michael reaction, which is essentially a deconjugation. This process can be influenced by the presence of other free thiols in the solution. Additionally, the maleimide ring itself can undergo hydrolysis, especially at higher pH, which can affect stability. However, ring hydrolysis can also make the linkage resistant to the retro-Michael reaction, effectively stabilizing the conjugate.
Purification Method Comparison
The table below summarizes the key characteristics of the primary purification methods to help you select the best option for your needs.
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on molecular size as molecules pass through a porous resin. | Selective diffusion of small molecules across a semi-permeable membrane. | Size-based separation using a semi-permeable membrane with pressure-driven flow. |
| Ideal Sample Volume | Small to Medium (2-5% of column volume for high resolution) | Wide range (µL to Liters) | Medium to Large |
| Speed | Fast to Moderate | Slow (can take overnight) | Fast and scalable |
| Purity Achieved | High | Good to High | High (>99.5% removal achievable) |
| Pros | High resolution; Good for analytical purposes. | Gentle on proteins; Simple setup; Effective for buffer exchange. | Fast processing; Concentrates the sample; Highly scalable. |
| Cons | Sample dilution; Limited sample volume capacity. | Time-consuming; Requires large buffer volumes; Potential for sample loss. | Can cause protein aggregation or membrane fouling; Requires specialized equipment. |
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the general purification workflow and a logical approach to troubleshooting common issues.
Caption: General workflow for purification after this compound conjugation.
Caption: Troubleshooting logic for post-conjugation purification issues.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of unreacted this compound detected post-purification | SEC: Poor column resolution or sample overloading. | Ensure the sample volume does not exceed 2-5% of the total column volume for optimal separation. |
| Dialysis: Insufficient number of buffer changes or incorrect Membrane Molecular Weight Cut-Off (MWCO). | Use a dialysis buffer volume at least 200-500 times that of the sample and perform a minimum of three buffer changes. Ensure the MWCO is significantly smaller than your conjugate. | |
| TFF: An insufficient number of diavolumes were used. | Increase the number of diavolumes to at least 5-7 to ensure >99.5% removal of small molecules. | |
| Low recovery of the purified conjugate | All Methods: Protein aggregation or nonspecific binding to the purification matrix/membrane. | Optimize the buffer composition (pH, ionic strength) to maintain protein stability. For dialysis or TFF, select low-protein-binding membranes. |
| TFF: Over-concentration of the protein leading to precipitation. | Monitor the protein concentration during the process and avoid excessive concentration steps. | |
| Conjugate instability or deconjugation post-purification | Chemistry: The thiosuccinimide linkage is undergoing a retro-Michael reaction. | Store the purified conjugate in a thiol-free buffer at a stable pH (6.5-7.5). Consider an additional incubation step under controlled pH to promote stabilizing hydrolysis of the maleimide ring. |
Detailed Experimental Protocols
Protocol 1: Purification using Size Exclusion Chromatography (SEC)
-
Column Preparation: Equilibrate the SEC column (e.g., Sephadex G-25) with a suitable, degassed buffer (e.g., PBS, pH 7.0-7.5). The buffer should be free of any thiol-containing compounds.
-
Sample Loading: After quenching the conjugation reaction, centrifuge the mixture to remove any precipitates. Carefully load the clarified supernatant onto the top of the column. For best results, the sample volume should be 2-5% of the column's total volume.
-
Elution: Begin elution with the equilibration buffer at the flow rate recommended by the column manufacturer.
-
Fraction Collection: Collect fractions as the eluent exits the column.
-
Analysis: Monitor the elution profile using UV absorbance at 280 nm (for protein) and a wavelength appropriate for the NOTA-chelate if it has a distinct absorbance. The larger conjugate will elute first, followed by the smaller, unreacted this compound.
-
Pooling: Analyze the collected fractions (e.g., by SDS-PAGE or HPLC) to identify those containing the pure conjugate and pool them together.
Protocol 2: Purification using Dialysis
-
Membrane Preparation: Select a dialysis membrane or cassette with an appropriate MWCO (e.g., 10 kDa for an antibody conjugate). Prepare the membrane according to the manufacturer's instructions, which typically involves rinsing with deionized water.
-
Sample Loading: Load the conjugation reaction mixture into the dialysis tubing or cassette, leaving some headspace to allow for potential volume changes.
-
Dialysis: Immerse the sealed dialysis device in a beaker containing at least 200-500 times the sample volume of dialysis buffer. Place the beaker on a stir plate and stir gently at 4°C or room temperature.
-
Buffer Exchange: Allow dialysis to proceed for 2-4 hours, then change the dialysis buffer. Perform a minimum of three buffer changes to ensure efficient removal of the small molecules. The final dialysis step can be performed overnight at 4°C.
-
Sample Recovery: Carefully recover the purified conjugate from the dialysis device.
Protocol 3: Purification using Tangential Flow Filtration (TFF)
-
System Preparation: Set up the TFF system with a cassette that has an appropriate MWCO and is compatible with any organic solvents used in the conjugation reaction. Equilibrate the system with the desired buffer.
-
Initial Concentration (Optional): If the reaction volume is large, first concentrate the sample to a more manageable volume.
-
Diafiltration: Begin the diafiltration process by adding fresh, clean buffer to the sample reservoir at the same rate that filtrate (permeate) is being removed. This constant-volume buffer exchange is highly efficient at removing small molecules.
-
Diavolume Exchange: To achieve >99.5% removal of small molecules like unreacted this compound, process a minimum of 5-7 diavolumes (where one diavolume is equal to the volume of the product-containing solution).
-
Final Concentration: After diafiltration is complete, concentrate the purified conjugate to the desired final concentration.
-
Sample Recovery: Recover the concentrated and purified product from the TFF system according to the manufacturer's protocol.
References
Maleimide-NOTA conjugate aggregation and prevention strategies
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with maleimide-NOTA conjugates to help prevent and troubleshoot aggregation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound conjugate aggregation and what causes it?
A: this compound conjugate aggregation is the formation of undesirable high-molecular-weight protein clusters during or after the conjugation of a NOTA chelator to a protein or antibody via a maleimide linker. This phenomenon can lead to loss of therapeutic efficacy, altered pharmacokinetic properties, and potential immunogenicity.
The primary causes of aggregation include:
-
Increased Hydrophobicity: The addition of the this compound moiety can increase the overall hydrophobicity of the protein, promoting self-association as hydrophobic regions attempt to minimize contact with the aqueous buffer.[1][2][3] Hydrophobic interactions are a major driving force in protein aggregation.[4][5]
-
Improper Reaction Conditions: The pH of the reaction buffer is critical. While the optimal pH for the maleimide-thiol reaction is 6.5-7.5, pH values outside this range can lead to side reactions and aggregation. At pH > 7.5, maleimides can react with amines (e.g., lysine residues), leading to cross-linking and aggregation.
-
High Protein and Reagent Concentration: High concentrations of the protein or a large molar excess of the this compound reagent can increase the probability of intermolecular interactions, leading to aggregation.
-
Solvent Mismatch: this compound reagents are often dissolved in organic solvents like DMSO or DMF. The rapid addition of this organic stock solution to the aqueous protein buffer can cause localized concentration gradients and protein precipitation or aggregation.
-
Instability of the Thioether Bond: The bond formed between a maleimide and a thiol (a thiosuccinimide) can be unstable and undergo a reverse Michael reaction, especially in the presence of other thiols like glutathione. This can lead to payload migration and instability.
Q2: My this compound reagent solution is cloudy. Can I still use it?
A: No, it is not recommended to use a cloudy or precipitated reagent solution. Cloudiness indicates poor solubility or precipitation of the reagent, which can introduce particulates into your reaction and promote protein aggregation. Always prepare fresh stock solutions of the this compound reagent in an anhydrous, high-purity solvent such as DMSO or DMF immediately before use.
Q3: How does pH affect the conjugation reaction and potential aggregation?
A: The pH is one of the most critical parameters in maleimide chemistry.
-
Optimal Range (pH 6.5 - 7.5): This range is ideal for a specific and efficient reaction between the maleimide group and free thiols (sulfhydryl groups) on the protein. In this window, the thiol groups are sufficiently nucleophilic to react, while amine groups are protonated and relatively unreactive.
-
Below pH 6.5: The reaction rate slows down considerably.
-
Above pH 7.5: The maleimide group becomes susceptible to two side reactions that can cause aggregation:
-
Reaction with Amines: It can react with primary amines, such as the side chain of lysine, leading to non-specific conjugation and intermolecular cross-linking.
-
Hydrolysis: The maleimide ring is more likely to open via hydrolysis at higher pH. The resulting maleic amide is unreactive towards thiols, reducing conjugation efficiency.
-
Troubleshooting Guide
Q4: I saw immediate precipitation after adding the this compound stock solution to my protein. What happened?
A: This is a common issue often caused by solvent mismatch or concentration effects.
| Potential Cause | Solution |
| Solvent Mismatch | The organic solvent (e.g., DMSO) of the reagent stock is causing the protein to precipitate. |
| Troubleshooting Steps: 1. Add the this compound stock solution very slowly and dropwise to the protein solution while gently stirring.2. Ensure the final concentration of the organic solvent in the reaction mixture is minimal (typically <10%). | |
| High Reagent Concentration | A high local concentration of the hydrophobic this compound reagent is causing aggregation. |
| Troubleshooting Steps: 1. Reduce the molar excess of the maleimide reagent. A common starting point is a 10- to 20-fold molar excess over the protein, but this can be optimized.2. Try a lower stock concentration of the this compound reagent. | |
| High Protein Concentration | The protein itself is too concentrated, increasing the likelihood of aggregation upon adding the reagent. |
| Troubleshooting Steps: 1. Perform the conjugation reaction at a lower protein concentration (e.g., 1-5 mg/mL). |
Q5: My conjugate looks fine after the reaction, but I see significant aggregation during purification by Size Exclusion Chromatography (SEC). How can I fix this?
A: Aggregation during purification suggests that the conjugate is unstable in the purification buffer or that the process itself is inducing aggregation.
| Potential Cause | Solution |
| Unstable Conjugate | The newly formed conjugate is prone to aggregation due to increased hydrophobicity. |
| Troubleshooting Steps: 1. Add Excipients to Buffers: Include anti-aggregation additives in both your reaction and SEC elution buffers.2. Prompt Purification: Purify the conjugate immediately after the reaction is complete to remove unreacted reagent and prevent further aggregation. | |
| Suboptimal SEC Conditions | The buffer composition or flow rate is not ideal for your conjugate. |
| Troubleshooting Steps: 1. Optimize SEC Buffer: Ensure the SEC mobile phase is a suitable, non-denaturing buffer (e.g., PBS, pH 7.4).2. Check Flow Rate: Use the recommended flow rate for your column to avoid high pressure that could stress the protein. |
Q6: How can I improve the long-term stability of my purified conjugate and prevent it from aggregating during storage?
A: Long-term stability is crucial. The key is to find optimal storage conditions and consider linker chemistry.
| Potential Cause | Solution |
| Inadequate Storage Buffer | The buffer lacks stabilizing agents. |
| Troubleshooting Steps: 1. Use Stabilizers: Store the conjugate in a buffer containing cryoprotectants like glycerol (e.g., 50%) or sugars if freezing.2. Add Preservatives: For storage at 4°C, add agents like sodium azide (0.01–0.03%) to prevent microbial growth.3. Include BSA: Adding a carrier protein like BSA (5–10 mg/mL) can help prevent denaturation and surface-induced aggregation. | |
| Thioether Bond Instability | The thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to drug loss and instability. |
| Troubleshooting Steps: 1. Post-conjugation Hydrolysis: Intentionally hydrolyze the succinimide ring post-conjugation by incubating the conjugate at a slightly elevated pH (e.g., pH 8.0-9.0) to form a stable, ring-opened succinamic acid thioether.2. Alternative Chemistries: For future work, consider next-generation maleimides or other thiol-reactive chemistries that form more stable bonds. |
Data & Recommended Parameters
Table 1: Recommended Anti-Aggregation Buffer Additives
To improve conjugate solubility and stability, consider adding the following excipients to your reaction and purification buffers.
| Excipient Class | Example | Typical Concentration | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 50-250 mM | Stabilize protein structure through preferential hydration. |
| Polyols | Glycerol, Sorbitol | 5-20% (v/v) | Excluded from the protein surface, favoring the native, folded state. |
| Amino Acids | Arginine, Glycine | 50-100 mM | Can suppress aggregation by interacting with hydrophobic patches. |
| Non-ionic Surfactants | Polysorbate 20/80 | 0.01-0.1% (v/v) | Prevent surface-induced aggregation and can shield hydrophobic regions. |
Table 2: Key Reaction Parameters for Maleimide-Thiol Conjugation
| Parameter | Recommended Condition | Rationale |
| Protein Purity | > 95% | Minimizes competing side reactions and potential sources of aggregation. |
| Reaction pH | 6.5 - 7.5 | Ensures chemoselective reaction with thiols while minimizing hydrolysis and side reactions with amines. |
| Reducing Agent | TCEP (if needed) | Reduces disulfide bonds to generate free thiols without containing a competing thiol group itself. |
| Buffer Choice | Phosphate, HEPES | Use non-amine, non-thiol buffers. Avoid Tris if any NHS ester chemistry is involved. |
| Molar Ratio | 10-20x excess of Maleimide | A common starting point to drive the reaction to completion. This should be optimized to avoid aggregation caused by excess hydrophobic reagent. |
Experimental Protocols
Protocol 1: Aggregation-Minimized this compound Conjugation
This protocol provides a general workflow for conjugating a this compound reagent to a thiol-containing protein (e.g., a monoclonal antibody with reduced disulfides).
Materials:
-
Thiol-containing protein (purity >95%)
-
Conjugation Buffer: Degassed PBS, pH 7.2, optionally supplemented with an anti-aggregation additive from Table 1.
-
This compound reagent
-
Anhydrous DMSO or DMF
-
TCEP (Tris(2-carboxyethyl)phosphine), if disulfide reduction is needed.
-
Purification System: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or similar).
Procedure:
-
Protein Preparation:
-
Buffer exchange the protein into the degassed Conjugation Buffer to remove any interfering substances.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
(Optional) Reduction of Disulfide Bonds:
-
If free thiols need to be generated, add a 10- to 20-fold molar excess of TCEP to the protein solution.
-
Incubate at room temperature for 30-60 minutes under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols. Excess TCEP does not need to be removed.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to create a fresh 10 mM stock solution.
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, add the desired volume of the this compound stock solution dropwise to achieve a 10- to 20-fold molar excess.
-
Protect the reaction from light. Incubate at room temperature for 2 hours or at 4°C overnight.
-
-
Purification:
-
Immediately following incubation, purify the conjugate using an SEC column pre-equilibrated with the Conjugation Buffer.
-
This step separates the high-molecular-weight conjugate from unreacted low-molecular-weight reagents and any aggregates that may have formed.
-
-
Characterization:
-
Determine the final protein concentration and degree of labeling (DOL) using UV-Vis spectrophotometry.
-
Assess the level of aggregation using analytical SEC or Dynamic Light Scattering (DLS).
-
Protocol 2: Quality Control using Analytical Size Exclusion Chromatography (SEC)
SEC is a primary method for quantifying aggregates in a biotherapeutic sample. It separates molecules based on their hydrodynamic size, with larger molecules (aggregates) eluting before smaller ones (monomer).
Procedure:
-
System Setup:
-
Equilibrate an appropriate SEC-HPLC column (e.g., TSKgel UP-SW3000) with a mobile phase such as 150 mM sodium phosphate, pH 7.0.
-
-
Sample Preparation:
-
Dilute the purified conjugate to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
-
Injection and Elution:
-
Inject the sample onto the column.
-
Elute with the mobile phase at a constant, appropriate flow rate.
-
-
Data Analysis:
-
Monitor the elution profile using a UV detector at 280 nm.
-
The main peak represents the monomeric conjugate. Peaks eluting earlier correspond to high-molecular-weight (HMW) species or aggregates.
-
Calculate the percentage of aggregate by integrating the peak areas: % Aggregate = (Area_HMW / (Area_HMW + Area_Monomer)) * 100.
-
Visualizations
Experimental Workflow for Conjugation
Caption: Recommended workflow for this compound conjugation to minimize aggregation.
Troubleshooting Logic for Aggregation Issues
Caption: Decision tree for troubleshooting maleimide conjugate aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Using Surface Hydrophobicity Together with Empirical Potentials to Identify Protein-Protein Binding Sites. Application to the Interactions of E-cadherins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Stability of Maleimide-NOTA Bioconjugates
Welcome to the technical support center for Maleimide-NOTA bioconjugates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the in vivo stability of these conjugates. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound bioconjugates, presented in a question-and-answer format.
Question 1: I'm observing a rapid loss of my NOTA-chelated payload in serum-based assays. What is the likely cause?
Answer: The most probable cause is the inherent instability of the thiosuccinimide linkage formed between the maleimide and the thiol (e.g., a cysteine residue on your biomolecule). This linkage is susceptible to a retro-Michael reaction, especially in the thiol-rich environment of blood plasma containing molecules like glutathione and albumin.[1][2] This reversible reaction leads to deconjugation of the this compound payload, which can then be transferred to other molecules, causing off-target effects and a reduced therapeutic or imaging window.[2][3]
Question 2: My conjugation efficiency is low, or the reaction is not proceeding as expected. What are the potential reasons?
Answer: Low conjugation efficiency can stem from several factors:
-
Maleimide Hydrolysis: The maleimide ring is prone to hydrolysis, particularly at pH values above 7.5, which renders it inactive.[1] It is crucial to prepare aqueous solutions of maleimide reagents immediately before use and to store stock solutions in a dry, biocompatible organic solvent such as DMSO or DMF.
-
Inaccessible or Oxidized Thiols: The target cysteine residues on your protein may be inaccessible or have formed disulfide bonds, which are unreactive towards maleimides. A pre-reduction step is often necessary to ensure the availability of free sulfhydryl groups.
-
Incorrect pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5. Below this range, the reaction rate slows significantly, while above it, the maleimide can react non-specifically with primary amines (e.g., lysine residues).
-
Suboptimal Stoichiometry: An insufficient molar excess of the maleimide linker can lead to incomplete conjugation. A 10-20 fold molar excess of the maleimide reagent relative to the thiol is a common starting point for optimization.
Question 3: How can I improve the in vivo stability of my this compound conjugate and prevent premature payload release?
Answer: Several strategies can be employed to enhance the stability of the thiosuccinimide linkage:
-
Post-Conjugation Hydrolysis: Intentionally hydrolyzing the thiosuccinimide ring after conjugation creates a stable, ring-opened succinamic acid thioether that is resistant to the retro-Michael reaction. This can be achieved by incubating the conjugate at a slightly alkaline pH (e.g., 8.0-9.0).
-
Use of Next-Generation Maleimides: N-aryl maleimides have been shown to form significantly more stable conjugates than traditional N-alkyl maleimides. The electron-withdrawing nature of the aryl group accelerates the stabilizing hydrolysis of the thiosuccinimide ring.
-
Thiazine Rearrangement: For conjugates involving an N-terminal cysteine, the initial adduct can be encouraged to rearrange into a more stable six-membered thiazine ring. This can be facilitated by performing the conjugation at a pH around 7.4 and extending the incubation time.
-
Alternative Linker Chemistries: If instability persists, consider alternative conjugation strategies that form more stable linkages, such as those based on sulfone chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind the instability of maleimide-thiol conjugates?
The primary mechanism is a reversible process called the retro-Michael reaction. This reaction breaks the thioether bond, reforming the original maleimide and thiol. In a biological system rich in other thiols like glutathione, the released maleimide can then react with these other molecules in what is known as "thiol exchange," leading to the loss of the conjugated payload from its intended target.
Q2: Does the NOTA chelator itself affect the stability of the maleimide linkage?
The instability is inherent to the maleimide-thiol adduct itself, and the NOTA chelator does not directly participate in the retro-Michael reaction. However, the overall design of the this compound linker, including any spacer arms, can potentially influence the accessibility of the linkage to endogenous thiols or the rate of stabilizing hydrolysis. When conjugating NOTA to sensitive biomolecules, it's crucial to use site-specific methods, such as targeting a unique cysteine, to avoid modifying regions critical for biological function, like antigen-binding sites.
Q3: What is the optimal pH for performing a maleimide-thiol conjugation?
The ideal pH range is 6.5-7.5. In this window, the reaction with thiols is highly selective and efficient. At pH 7, the reaction with thiols is about 1,000 times faster than with amines.
Q4: How should I store my maleimide-containing reagents?
Maleimide reagents are susceptible to hydrolysis in aqueous solutions. For long-term storage, they should be kept as a dry solid or dissolved in an anhydrous organic solvent like DMSO or DMF at -20°C, protected from moisture and light. Aqueous solutions should be prepared fresh before each use.
Q5: How can I confirm that my conjugate is stable under physiological conditions?
A serum stability assay is the most common method. This involves incubating the conjugate in serum (e.g., human or mouse) at 37°C over a time course. Aliquots are taken at various time points, and the amount of intact conjugate remaining is quantified using techniques like SEC-HPLC, SDS-PAGE with fluorescence imaging, or ELISA.
Data Presentation
The following tables summarize quantitative data on the stability of various maleimide-based bioconjugates.
Table 1: Comparative Serum Stability of Different Linker Technologies
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate | Reference(s) |
| Conventional Maleimide (N-Alkyl) | ADC in human plasma | 7 | ~50% | |
| "Bridging" Disulfide | ADC in human plasma | 7 | >95% | |
| Thioether (from Thiol-ene) | ADC in human plasma | 7 | >90% | |
| Maleamic Acid Conjugate | Antibody Conjugate in blood serum | 7 | 100% |
Table 2: Stability of N-Aryl vs. N-Alkyl Maleimide Conjugates
| Maleimide Type | Conditions | Deconjugation (%) | Incubation Time | Reference(s) |
| N-Alkyl Maleimide | Serum, 37°C | 35-67% | 7 days | |
| N-Aryl Maleimide | Serum, 37°C | <20% | 7 days | |
| N-Alkyl Maleimide | 143 mM BME, 37°C | Significant deconjugation | 48 hours | |
| N-Aryl Maleimide (Forced Hydrolysis) | 143 mM BME, 37°C | No significant deconjugation | 48 hours |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: General Maleimide-Thiol Conjugation
This protocol outlines the basic steps for conjugating a maleimide-functionalized molecule (e.g., this compound) to a protein containing cysteine residues.
-
Protein Preparation and Reduction (if necessary):
-
Dissolve the protein to be labeled in a degassed buffer at pH 7.0-7.5 (e.g., PBS, HEPES, or Tris, ensuring no thiol-containing reagents are present). A common protein concentration is 1-10 mg/mL.
-
To reduce disulfide bonds, add a 10-100 fold molar excess of a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Incubate for 20-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent. If using DTT, it must be removed via a desalting column prior to conjugation.
-
-
Conjugation Reaction:
-
Prepare a stock solution of the this compound reagent (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Add the maleimide solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a good starting point).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted maleimide by adding a small molecule thiol like cysteine or 2-mercaptoethanol.
-
Purify the conjugate using a suitable method such as size exclusion chromatography (SEC) or dialysis to remove excess maleimide reagent and other small molecules.
-
Protocol 2: Post-Conjugation Thiosuccinimide Ring Hydrolysis
This procedure is performed after the initial conjugation and purification to "lock" the linkage and prevent the retro-Michael reaction.
-
pH Adjustment: After purifying the conjugate, adjust the pH of the solution to 8.5-9.0 using a suitable buffer (e.g., borate or bicarbonate buffer).
-
Incubation: Incubate the conjugate solution at room temperature or 37°C.
-
Monitoring: Monitor the progress of the hydrolysis by mass spectrometry to confirm the mass increase corresponding to the addition of a water molecule. The time required can range from hours to days depending on the specific conjugate.
-
Re-neutralization: Once hydrolysis is complete, re-neutralize the solution to a physiological pH (7.0-7.5) for storage or in vivo use.
Protocol 3: Serum Stability Assay
This protocol is used to evaluate the stability of the final conjugate in a physiologically relevant matrix.
-
Preparation:
-
Dilute the purified this compound conjugate to a final concentration (e.g., 1 mg/mL) in pre-warmed serum (e.g., human or mouse).
-
-
Incubation:
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the reaction mixture.
-
-
Analysis:
-
Immediately analyze the samples to separate and quantify the intact conjugate from the released payload or protein. Suitable methods include:
-
SEC-HPLC: Separates molecules based on size. The intact conjugate will have a higher molecular weight than the free payload.
-
SDS-PAGE: Can be used to visualize the conjugate, especially if the payload is fluorescent. The loss of signal from the protein band over time indicates deconjugation.
-
ELISA: Can be designed to specifically capture and detect the intact conjugate.
-
-
-
Data Interpretation:
-
Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour sample. Plotting this data allows for the determination of the conjugate's half-life in serum.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the stability of this compound bioconjugates.
References
Validation & Comparative
Choosing the Right Partner for Your Antibody: A Head-to-Head Comparison of Maleimide-NOTA and DOTA-NHS Ester for Radiolabeling
For researchers, scientists, and drug development professionals, the effective radiolabeling of antibodies is a critical step in the development of novel diagnostics and therapeutics. The choice of bifunctional chelator—the molecular bridge that links a radioactive metal to an antibody—profoundly impacts the stability, in vivo performance, and ultimate clinical utility of the resulting radioimmunoconjugate. This guide provides an objective, data-driven comparison of two widely used chelator systems: Maleimide-NOTA and DOTA-NHS ester.
This comparison will delve into the fundamental chemistry of each system, their respective antibody conjugation strategies, and the subsequent radiolabeling performance. We will present quantitative data from published studies to highlight the key differences in labeling efficiency, stability, and in vivo behavior, providing you with the evidence needed to select the optimal chelator for your specific application.
At a Glance: Key Differences
| Feature | This compound | DOTA-NHS Ester |
| Target Residue | Cysteine (Thiol group) | Lysine (Amine group) |
| Conjugation Type | Site-specific (if cysteine is engineered) | Random (targets multiple lysines) |
| Common Radionuclides | Ga-68, Cu-64, In-111 | Ga-68, Lu-177, Y-90, Cu-64 |
| Ga-68 Labeling | Rapid, often at room temperature | Requires heating (60-95°C) |
| Theranostic Potential | Good for PET imaging | Excellent (e.g., Ga-68 for PET, Lu-177 for therapy)[1][2] |
Performance Under the Microscope: Quantitative Data
The selection of a chelator system can significantly influence the characteristics of the final radioimmunoconjugate. The following tables summarize key quantitative data from comparative studies.
Table 1: Antibody Conjugation and Radiolabeling Efficiency
| Parameter | This compound | DOTA-NHS Ester | Reference |
| Chelator:Antibody Ratio | 1.3 | 1.8 | [1] |
| Radiochemical Purity (Ga-68) | >98% | >96% | [1] |
| Ga-68 Labeling Time | 5 min | 15 min | [1] |
| Ga-68 Labeling Temperature | Room Temperature | 60°C | |
| Cu-64 Binding Affinity (Ki, nM) | 2.17 ± 0.25 | 6.75 ± 0.42 |
Table 2: In Vitro and In Vivo Performance
| Parameter | This compound Conjugate | DOTA-NHS Ester Conjugate | Reference |
| Serum Stability (2h, human) | Stable | Stable | |
| Tumor Uptake (%ID/g) | Comparable | Comparable | |
| Kidney Uptake (Ga-68) | Higher | Two-fold lower | |
| Liver Uptake (Cu-64) | Lower | Higher | |
| Tumor-to-Organ Ratios | Generally better due to lower non-specific uptake | Can be lower due to higher uptake in clearance organs |
The Chemistry of Conjugation: Site-Specific vs. Random Labeling
The fundamental difference between this compound and DOTA-NHS ester lies in their reactive groups, which dictate how they attach to an antibody.
DOTA-NHS Ester: The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, which are abundant on the surface of antibodies in the side chains of lysine residues. This results in the formation of stable amide bonds. However, since numerous lysine residues are typically accessible, DOTA-NHS ester conjugation is a random process, leading to a heterogeneous population of antibody-chelator conjugates with varying numbers of chelators attached at different locations. This can potentially impact the antibody's immunoreactivity and pharmacokinetics.
This compound: The maleimide group is highly reactive towards free sulfhydryl (thiol) groups, found in cysteine residues. Most antibodies have their cysteine residues involved in disulfide bonds that maintain their structure. To utilize maleimide chemistry, these disulfide bonds must be partially reduced to generate free thiols, or more preferably, a free cysteine can be engineered into a specific site on the antibody. This allows for a site-specific, controlled conjugation, producing a more homogeneous product with a defined chelator-to-antibody ratio. This approach is less likely to interfere with the antibody's antigen-binding site.
Experimental Workflows and Methodologies
Reproducibility is key in scientific research. Below are detailed protocols for the key experiments cited in this guide.
Experimental Workflow Diagrams
References
A Comparative Guide to Maleimide-NOTA and NHS-ester NOTA for Peptide Conjugation
For Researchers, Scientists, and Drug Development Professionals
The conjugation of bifunctional chelators to peptides is a critical step in the development of radiopharmaceuticals for imaging and therapeutic applications.[1][2][3][4][5] Among the various chelators available, 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) has gained prominence due to its ability to form stable complexes with various radiometals, including Gallium-68. The choice of conjugation strategy is paramount to ensure the stability, and functionality of the final peptide conjugate. This guide provides a detailed comparison of two common derivatives of NOTA for peptide conjugation: Maleimide-NOTA and N-hydroxysuccinimide (NHS)-ester NOTA.
Principle of Conjugation
The fundamental difference between this compound and NHS-ester NOTA lies in their reactive moieties, which dictate their target amino acid residues on a peptide.
-
This compound is designed for site-specific conjugation to peptides containing cysteine residues. The maleimide group reacts with the thiol (sulfhydryl) group of a cysteine residue via a Michael addition reaction, forming a stable thioether bond. This approach is particularly advantageous when a specific labeling site is desired to avoid interference with the peptide's binding domain.
-
NHS-ester NOTA targets primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a peptide. The NHS ester undergoes a nucleophilic acyl substitution reaction with the amine, resulting in a stable amide bond. This method is often simpler to implement as most peptides naturally contain lysine residues or an N-terminus.
Reaction Mechanisms
The chemical reactions governing the conjugation of this compound and NHS-ester NOTA to peptides are distinct, as illustrated in the diagrams below.
Caption: Reaction of this compound with a cysteine residue on a peptide.
Caption: Reaction of NHS-ester NOTA with a primary amine on a peptide.
Comparative Performance Data
The selection of the appropriate NOTA derivative depends on several factors, including the desired reaction conditions and the amino acid composition of the peptide. The following table summarizes key quantitative parameters for both conjugation methods.
| Parameter | This compound | NHS-ester NOTA | References |
| Target Residue | Cysteine (Thiol group) | Lysine, N-terminus (Primary amine) | , |
| Optimal pH | 7.0 - 7.5 | 8.0 - 9.0 | , |
| Reaction Time | 2 hours to overnight | 1 to 5 hours | , |
| Reaction Temperature | 4°C to Room Temperature | Room Temperature or on ice | , |
| Molar Excess of NOTA Derivative | 10-20 fold | 5-20 fold | , |
| Common Solvents | DMSO, DMF | DMSO, DMF | , |
| Bond Stability | Stable Thioether Bond | Stable Amide Bond | , |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful peptide conjugation. Below are generalized protocols for both this compound and NHS-ester NOTA conjugation.
This compound Conjugation Protocol
This protocol outlines the steps for conjugating a this compound to a cysteine-containing peptide.
-
Peptide Preparation: Dissolve the cysteine-containing peptide in a degassed buffer such as PBS, Tris, or HEPES at a pH of 7.0-7.5. If disulfide bonds are present, add a reducing agent like TCEP.
-
This compound Preparation: Dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to create a stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the resulting conjugate using methods such as gel filtration or HPLC to remove unreacted this compound and byproducts.
NHS-ester NOTA Conjugation Protocol
This protocol describes the conjugation of an NHS-ester NOTA to a peptide with primary amines.
-
Peptide Preparation: Dissolve the peptide in an amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate buffer, with a pH of 8.3-8.5.
-
NHS-ester NOTA Preparation: Prepare a stock solution of NHS-ester NOTA in anhydrous DMSO or DMF immediately before use.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS-ester NOTA stock solution to the peptide solution.
-
Incubation: Let the reaction proceed for 1 to 5 hours at room temperature or overnight on ice.
-
Quenching (Optional): The reaction can be stopped by adding an amine-containing buffer like Tris-HCl.
-
Purification: The NOTA-peptide conjugate can be purified using techniques like gel filtration, dialysis, or HPLC.
Experimental Workflow Comparison
The following diagram illustrates the key steps and decision points in the workflows for this compound and NHS-ester NOTA peptide conjugation.
Caption: Comparative experimental workflows for peptide conjugation.
Conclusion
Both this compound and NHS-ester NOTA are effective for conjugating the NOTA chelator to peptides. The choice between them hinges on the specific requirements of the research.
-
This compound offers site-specific conjugation, which is crucial when the modification of primary amines could compromise the peptide's biological activity. This method requires the presence of a cysteine residue, which can be engineered into the peptide sequence if not naturally present.
-
NHS-ester NOTA provides a more general and often simpler approach by targeting readily available primary amines. However, this can lead to a heterogeneous product with the NOTA chelator attached at multiple sites, which may or may not be desirable.
For researchers in drug development, a thorough understanding of these two conjugation strategies is essential for the successful design and synthesis of novel peptide-based radiopharmaceuticals. Careful consideration of the peptide's amino acid sequence, the desired degree of labeling, and the potential impact on biological function will guide the selection of the optimal NOTA derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjugation of chelating agents to proteins and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Insights in the Design of Bioactive Peptides and Chelating Agents for Imaging and Therapy in Oncology [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Maleimide-NOTA: A Superior Bifunctional Chelator for Targeted Radiopharmaceuticals
A comprehensive guide for researchers, scientists, and drug development professionals on the advantages of Maleimide-NOTA, featuring comparative data, detailed experimental protocols, and workflow visualizations.
In the rapidly advancing field of targeted radiopharmaceuticals, the choice of a bifunctional chelator is paramount to the successful development of novel diagnostic and therapeutic agents. The chelator must not only form a stable complex with the radiometal but also provide a reactive handle for site-specific conjugation to a targeting biomolecule. This compound has emerged as a leading bifunctional chelator, offering distinct advantages over other commonly used chelators such as DOTA, DTPA, and Desferrioxamine derivatives. This guide provides an in-depth, data-driven comparison to inform the selection of the optimal chelator for your research and development needs.
Key Advantages of this compound
The primary advantage of this compound lies in its ability to facilitate site-specific conjugation to biomolecules. The maleimide group reacts specifically with free thiol (sulfhydryl) groups, which are often present in cysteine residues of proteins and peptides. This targeted approach offers several benefits over the more traditional amine-reactive chemistries (like NHS esters) often used with other chelators:
-
Site-Specific Conjugation: By targeting specific cysteine residues, this compound allows for precise control over the location of the chelator on the biomolecule. This is in contrast to the random conjugation to lysine residues that can occur with NHS ester-based methods, which may impact the biomolecule's binding affinity and function[1].
-
Well-Defined Conjugates: Site-specific conjugation results in a homogenous product with a defined chelator-to-biomolecule ratio. This is crucial for reproducible manufacturing and reliable in vivo performance[1].
-
Preservation of Biological Activity: By avoiding modification of critical amine groups in the binding region of a protein or peptide, site-specific conjugation with this compound is more likely to preserve the biological activity of the targeting molecule.
-
Favorable Radiolabeling Kinetics: The NOTA chelator itself exhibits favorable complexation kinetics with various radiometals, particularly Gallium-68 (⁶⁸Ga). Radiolabeling can often be achieved under mild conditions, such as at room temperature and physiological pH, which is beneficial for sensitive biomolecules[2][3]. This is a significant advantage over DOTA, which often requires heating to achieve high radiolabeling yields[2].
Comparative Performance Data
The selection of a bifunctional chelator is often a trade-off between several key performance indicators. The following tables summarize quantitative data comparing this compound with other common bifunctional chelators.
| Chelator | Functional Group | Targeting Moiety | Key Advantage |
| This compound | Maleimide | Thiols (Cysteine) | Site-specific conjugation, mild labeling conditions, high stability for ⁶⁸Ga |
| DOTA-NHS ester | N-hydroxysuccinimide ester | Amines (Lysine) | Versatile for various radiometals, high in vivo stability for many metals |
| DTPA-anhydride | Anhydride | Amines (Lysine) | Rapid labeling at room temperature, but lower in vivo stability compared to macrocyclic chelators |
| Desferrioxamine (DFO)-NCS | Isothiocyanate | Amines (Lysine) | High affinity for Zr-89, but slower clearance from the body |
Table 1: General Comparison of Bifunctional Chelators
| Chelator | Radionuclide | Biomolecule | Radiolabeling Conditions | Radiochemical Yield (RCY) | In Vivo Performance | Reference |
| This compound | ¹¹¹In | Cys-Affibody | 60°C, 20 min | >95% | Better tumor-to-organ ratios compared to DOTA conjugate due to more efficient clearance from normal tissues. | |
| NOTA-maleimide | ⁶⁸Ga | hPD-L1 Nanobody | 50°C, 15 min | 80 ± 5% | Stable in human serum for up to 3 hours (>99% RCP). | |
| DOTA-maleimide | ¹¹¹In | Cys-Affibody | Not specified | Not specified | Equal radioactivity uptake in tumors as NOTA conjugate, but lower tumor-to-organ ratios. | |
| Maleimide-NODA-GA | ⁶⁸Ga | C2Am | 25°C, pH 7.4 | Rapid reaction implied | NODAGA complexes show improved in vivo stability compared to DOTA for ⁶⁴Cu. | |
| NOTA-conjugated Nanobody | ⁶⁸Ga | Anti-HER2 Nanobody | Room temp, 5 min | >97% | High in vivo stability. |
Table 2: Quantitative Comparison of Radiolabeling and In Vivo Performance
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating scientific findings. Below are representative protocols for the conjugation of this compound to a thiol-containing biomolecule and subsequent radiolabeling.
Protocol 1: Conjugation of this compound to a Thiolated Antibody
Materials:
-
Thiolated Antibody (e.g., partially reduced IgG)
-
This compound
-
Degassed Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Antibody Preparation: If the antibody does not have a free thiol group, it may be necessary to partially reduce interchain disulfide bonds. This can be achieved by incubating the antibody with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). The excess reducing agent must be removed prior to conjugation, for example, by using a desalting column.
-
This compound Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the thiolated antibody solution in degassed PBS (pH 7.0-7.5).
-
Incubation: Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light. Flush the headspace of the reaction vial with an inert gas to prevent re-oxidation of the thiol groups.
-
Purification: Purify the antibody-NOTA conjugate from unreacted this compound and other small molecules using an SEC column (e.g., PD-10) equilibrated with PBS.
-
Characterization: Confirm the successful conjugation and determine the number of NOTA molecules per antibody using methods such as mass spectrometry.
Protocol 2: Radiolabeling of a NOTA-conjugated Peptide with Gallium-68
Materials:
-
NOTA-conjugated peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
Sodium acetate buffer (pH 4.0-5.5)
-
Sterile, metal-free reaction vial
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
Elution: Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Buffering: Add the ⁶⁸GaCl₃ eluate to a reaction vial containing sodium acetate buffer to adjust the pH to the optimal range for labeling (typically pH 4.0-5.5).
-
Precursor Addition: Add the NOTA-conjugated peptide (typically 5-20 nmol) to the buffered ⁶⁸Ga solution.
-
Incubation: Incubate the reaction mixture at room temperature for 5-10 minutes. For some conjugates, gentle heating (e.g., 80-95°C) for a short period may be required to achieve optimal yields.
-
Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for this compound bioconjugation.
Caption: Logical workflow of PET imaging with a ⁶⁸Ga-labeled antibody.
Conclusion
This compound stands out as a superior bifunctional chelator for the development of targeted radiopharmaceuticals, particularly for applications involving ⁶⁸Ga PET imaging. Its capacity for site-specific conjugation leads to well-defined, homogenous products with preserved biological activity. Furthermore, the favorable radiolabeling kinetics of the NOTA chelator under mild conditions makes it ideal for use with sensitive biomolecules. The experimental data consistently demonstrates that while other chelators have their merits, this compound offers a compelling combination of features that can accelerate the development of next-generation radiopharmaceuticals, ultimately leading to improved diagnostic and therapeutic outcomes.
References
A Head-to-Head Comparison of 68Ga-NOTA- and 68Ga-DOTA-Conjugated Peptides for In Vivo Applications
For researchers, scientists, and drug development professionals, the selection of a chelator is a critical decision in the development of 68Ga-based radiopharmaceuticals. An ideal chelator should rapidly and stably complex Gallium-68 (68Ga) under mild conditions, leading to radiolabeled peptides with high purity and specific activity for clear in vivo imaging. This guide provides an objective comparison of two widely used macrocyclic chelators, 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), when conjugated to peptides for in vivo applications. This comparison is supported by experimental data from preclinical and clinical studies.
Key Performance Insights
NOTA has been demonstrated to be an effective chelating agent for 68Ga, exhibiting a higher stability constant (log K = 31.1) compared to DOTA (log K = 21.3)[1]. This higher stability can translate to more robust radiopharmaceuticals. In preclinical studies involving PSMA-targeted radiotracers, the NOTA-conjugated peptide (68Ga-2) showed faster clearance from non-target tissues and higher uptake in tumors at 1-hour post-injection compared to its DOTA-conjugated counterpart (68Ga-1)[1]. Furthermore, 68Ga-NOTA-TATE, a somatostatin analog, demonstrated higher in vitro stability and lower plasma protein binding than 68Ga-DOTA-TATE[2][3]. In a clinical context, 68Ga-NOTA-TATE showed reduced background uptake in major organs like the liver compared to 68Ga-DOTA-TATE, which could lead to improved diagnostic images[2].
Data Presentation
Physicochemical and In Vitro Properties
| Property | 68Ga-NOTA-Peptide | 68Ga-DOTA-Peptide | Reference Peptide | Source |
| Radiochemical Yield (%) | ~97% at 25°C, pH 3.5 (50 µM) | >85% at 25°C, pH 3.5 (50 µM) | N/A | |
| In Vitro Stability (3h) | ≥ 99% | ≥ 95% | TATE | |
| log P (Hydrophilicity) | -1.76 ± 0.06 | -2.72 ± 0.16 | TATE | |
| log P (Hydrophilicity) | -4.04 ± 0.16 | -3.0 ± 0.1 | PSMA-Targeted | |
| Plasma Protein Binding (%) | 12.12% | 30.6% | TATE | |
| PSMA Binding Affinity (Ki, nM) | 0.81 ± 0.08 | 0.38 ± 0.04 | PSMA-Targeted |
In Vivo Biodistribution Data (%ID/g) in AR42J Tumor-Bearing Mice
| Organ | 68Ga-NOTA-TATE (1h p.i.) | 68Ga-DOTA-TATE (1h p.i.) | Source |
| Blood | 0.58 ± 0.24 | 0.35 ± 0.20 | |
| Liver | Not significantly different | Not significantly different | |
| Spleen | Significantly lower | Significantly higher | |
| Kidney | Not significantly different | Not significantly different | |
| Tumor | No significant difference | No significant difference | |
| Gallbladder | Significantly higher | Significantly lower |
In Vivo Biodistribution Data (%ID/g) in PC3 PIP Tumor-Bearing Mice
| Organ | 68Ga-NOTA-PSMA (1h p.i.) | 68Ga-DOTA-PSMA (1h p.i.) | Source |
| Tumor (PSMA+) | Significantly higher | Significantly lower | |
| Kidney | Significantly higher | Significantly lower | |
| Spleen | Significantly higher | Significantly lower |
Experimental Protocols
68Ga Radiolabeling of Peptides
This protocol outlines the general procedure for radiolabeling NOTA- and DOTA-conjugated peptides with 68Ga.
Materials:
-
68Ge/68Ga generator
-
NOTA- or DOTA-conjugated peptide
-
0.1 M HCl
-
Sodium acetate buffer (or other suitable buffer)
-
Heating block or water bath
-
Radio-HPLC or radio-TLC for quality control
Procedure:
-
Elution of 68Ga: Elute 68Ga from the 68Ge/68Ga generator using 0.1 M HCl.
-
Preparation of Reaction Mixture:
-
In a sterile vial, add the NOTA- or DOTA-conjugated peptide solution.
-
Add a suitable buffer (e.g., sodium acetate) to adjust the pH to the optimal range (typically 3.5-4.5).
-
-
Radiolabeling Reaction:
-
Add the 68Ga eluate to the peptide-buffer mixture.
-
For 68Ga-NOTA-peptides: Incubation is often performed at room temperature for 5-10 minutes.
-
For 68Ga-DOTA-peptides: Incubation typically requires heating at 90-95°C for 5-15 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-HPLC or radio-TLC.
-
In Vitro Stability Assay
Procedure:
-
Incubate the purified 68Ga-labeled peptide in human serum at 37°C.
-
At various time points (e.g., 0, 1, 2, 3 hours), take aliquots of the mixture.
-
Analyze the aliquots by radio-HPLC to determine the percentage of intact radiolabeled peptide.
Partition Coefficient (log P) Determination
Procedure:
-
Add a small volume of the 68Ga-labeled peptide to a vial containing equal volumes of n-octanol and phosphate-buffered saline (PBS).
-
Vortex the mixture vigorously for a few minutes.
-
Centrifuge the vial to separate the two phases.
-
Take aliquots from both the n-octanol and PBS layers and measure the radioactivity in a gamma counter.
-
Calculate the log P value as the logarithm of the ratio of counts per minute (CPM) in the n-octanol phase to the CPM in the PBS phase.
In Vivo Biodistribution Studies in Tumor-Bearing Mice
Procedure:
-
Administer a known amount of the 68Ga-labeled peptide intravenously to tumor-bearing mice.
-
At specific time points post-injection (e.g., 15, 30, 60, 120 minutes), euthanize the mice.
-
Dissect major organs and the tumor.
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).
Mandatory Visualization
Caption: Generalized workflow for the preparation and evaluation of 68Ga-radiopharmaceuticals.
Caption: Key structural and chemical differences between NOTA and DOTA chelators.
References
A Comparative Guide to the Mass Spectrometric Characterization of Maleimide-NOTA Conjugates
For researchers, scientists, and drug development professionals engaged in the creation of targeted radiopharmaceuticals and other bioconjugates, the precise characterization of these complex molecules is paramount. Maleimide-NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) conjugates, which combine a thiol-reactive maleimide linker with a versatile chelator for radiometals, are a cornerstone of modern molecular imaging and therapy. Verifying the successful conjugation, purity, and stability of these constructs is critical for preclinical and clinical success.
Mass spectrometry (MS) has emerged as the gold standard for the definitive characterization of bioconjugates, offering unparalleled accuracy and insight into molecular weight, conjugation stoichiometry (drug-to-antibody ratio or DAR), and site-specificity. This guide provides an objective comparison of different mass spectrometry techniques for the analysis of this compound conjugates and contrasts them with alternative analytical methods.
Performance Comparison of Analytical Techniques
The choice of analytical technique for characterizing this compound conjugates depends on the specific information required, the nature of the biomolecule (e.g., peptide, antibody), and the available instrumentation. While mass spectrometry provides the most detailed information, other techniques can offer complementary data, particularly regarding purity and aggregation.
| Feature | Mass Spectrometry (MS) | Hydrophobic Interaction Chromatography (HIC) | Size-Exclusion Chromatography (SEC) | SDS-PAGE |
| Primary Information | Precise molecular weight, confirmation of conjugation, DAR, identification of conjugation sites. | Estimation of DAR, assessment of drug-load distribution and heterogeneity. | Detection of aggregates, assessment of purity and stability. | Estimation of molecular weight and purity. |
| Resolution | Very High (can resolve single conjugations) | High (can resolve different DAR species) | Low to Medium | Low |
| Sensitivity | High (picomole to femtomole range)[1] | Medium | Medium | Low |
| Mass Accuracy | Very High (<10 ppm with high-resolution instruments)[1] | Not Applicable | Not Applicable | Not Applicable |
| Throughput | Medium to High | High | High | High |
| Ease of Use | Moderate to Complex | Relatively Simple | Simple | Simple |
| Key Advantage | Unambiguous mass determination. | Robust method for DAR estimation. | Excellent for detecting aggregation. | Widely accessible and simple to perform. |
| Limitations | Can be sensitive to salts and detergents; native MS required for non-covalent complexes.[2][3] | Indirect measurement of DAR; resolution can be limited. | Does not provide information on conjugation. | Low resolution and accuracy. |
Mass Spectrometry Workflow for this compound Conjugate Analysis
The general workflow for characterizing a this compound conjugate by mass spectrometry involves several key steps, from sample preparation to data analysis. This process ensures that the conjugate is in a suitable state for ionization and that the resulting data is accurately interpreted.
References
A Researcher's Guide to Maleimide-NOTA Labeled Antibodies: A Comparative Analysis of Binding Affinity and Performance
For researchers, scientists, and drug development professionals, the conjugation of chelators to antibodies is a pivotal step in the creation of targeted radiopharmaceuticals for both imaging and therapeutic applications. The choice of chelator and conjugation strategy can significantly impact the stability, radiolabeling efficiency, and, most critically, the binding affinity of the antibody. This guide provides a comprehensive comparison of Maleimide-NOTA labeled antibodies with common alternatives, supported by experimental data and detailed protocols to inform your selection process.
This compound has gained prominence as a bifunctional chelator due to its capacity for site-specific conjugation to reduced thiol groups on antibodies and its favorable radiolabeling characteristics.[1] This site-specific attachment is advantageous as it can prevent the random conjugation that might otherwise interfere with the antigen-binding sites of the antibody, thus preserving its binding affinity.[2]
Comparative Performance Metrics
The selection of a chelator extends beyond the conjugation chemistry to its performance in radiolabeling and its behavior in biological systems. Below is a summary of key performance indicators comparing NOTA-based chelators with the widely used DOTA.
| Chelator | Radionuclide | Labeling Temperature | Labeling Time | Radiochemical Yield (%) | Reference |
| NODA-GA | ⁶⁴Cu | 25°C | 60 min | >95% | [3] |
| DOTA | ⁶⁴Cu | 40°C | 60 min | 59-71% | [3] |
| NOTA | ⁶⁸Ga | Room Temperature | 5 min | >98% | [3] |
| DOTA | ⁶⁸Ga | 60°C - 90°C | 15 min | >98% | |
| NOTA | ¹¹¹In | 60°C | 20 min | >95% |
Table 1: Comparison of Radiolabeling Performance. This table summarizes the radiolabeling conditions and yields for different chelator-radionuclide combinations, highlighting the milder conditions often associated with NOTA-based chelators.
Impact on Binding Affinity
A primary concern when modifying an antibody is the potential for altering its binding affinity to its target antigen. Studies have shown that site-specific labeling with this compound can effectively preserve the antibody's binding characteristics.
| Antibody/Target | Labeling Method | Dissociation Constant (Kd) | Reference |
| Anti-HER2 Affibody | MMA-NOTA | 72 pM | |
| hPD-L1 Nanobody (unmodified) | - | 2.1 nM | |
| hPD-L1 Nanobody (NOTA-mal) | Cysteine-Maleimide | 4.38 nM |
Table 2: Binding Affinity of this compound Labeled Proteins. This table presents data on the binding affinity of proteins after being labeled with this compound, demonstrating minimal impact on their binding to the target.
In Vivo Performance Comparison
The ultimate test of a radiolabeled antibody is its performance in a biological system. Key metrics include tumor uptake and clearance from non-target tissues, often expressed as tumor-to-blood or tumor-to-organ ratios.
| Conjugate | Tumor Uptake (%IA/g) | Tumor-to-Blood Ratio (4h post-injection) | Reference |
| [¹¹¹In-MMA-NOTA-Cys]-Z(HER2:2395) | 8.2 ± 0.9 | 31 ± 1 | |
| [¹¹¹In-MMA-DOTA-Cys]-Z(HER2:2395) | Similar to NOTA conjugate | Lower than NOTA conjugate | |
| [⁶⁸Ga]Ga-NOTA-mal-hPD-L1 Nb | 1.86 ± 0.67 (in hPD-L1POS tumors) | Not specified |
Table 3: In Vivo Performance of Radiolabeled Affibody and Nanobody. This table highlights the in vivo targeting capabilities of this compound labeled proteins, showing efficient tumor uptake and favorable clearance profiles. A direct comparison showed that while both NOTA and DOTA labeled Affibody molecules had similar tumor uptake, the NOTA conjugate demonstrated better tumor-to-organ ratios due to more efficient clearance.
Experimental Protocols
Reproducibility is key in scientific research. The following are generalized protocols for the key experiments involved in the assessment of this compound labeled antibodies.
Protocol 1: this compound Conjugation to an Antibody
-
Antibody Preparation: Dissolve the antibody (e.g., IgG) in a suitable buffer like PBS (pH 7.0-7.5) to a concentration of 5-10 mg/mL. If necessary, gently reduce the antibody to expose free thiol groups, followed by purification to remove the reducing agent.
-
Chelator Preparation: Dissolve the this compound in a compatible solvent such as DMSO or water.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the this compound solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
Purification: Terminate the reaction and remove the unreacted chelator using size-exclusion chromatography (SEC-HPLC).
-
Characterization: Determine the chelator-to-antibody ratio using methods like MALDI-TOF mass spectrometry.
Protocol 2: Radiolabeling of the Antibody-NOTA Conjugate
-
Buffer Preparation: Use a metal-free buffer, such as ammonium acetate or sodium acetate, with a pH between 4.5 and 5.5.
-
Radiolabeling Reaction: Add the radionuclide (e.g., ⁶⁴CuCl₂, ⁶⁸GaCl₃) in a small volume to the purified antibody-NOTA conjugate.
-
Incubation: Incubate at the appropriate temperature and for the necessary duration (see Table 1 for examples). For instance, ⁶⁸Ga-labeling of a NOTA-conjugated nanobody was optimized at 50°C for 15 minutes.
-
Purification: Purify the radiolabeled antibody, for example, using a PD-10 column.
-
Quality Control: Determine the radiochemical purity (RCP) using methods like iTLC.
Protocol 3: In Vitro Cell Binding Assay
-
Cell Culture: Culture a cancer cell line that expresses the target antigen for the antibody.
-
Binding Assay: Seed a known number of cells in multi-well plates. Add increasing concentrations of the radiolabeled antibody to the wells.
-
Incubation and Washing: Incubate for a defined period (e.g., 1 hour) at 4°C or 37°C. Wash the cells to remove unbound radioactivity.
-
Analysis: Measure the radioactivity in the cell lysate to determine the amount of bound antibody. Calculate binding parameters such as the dissociation constant (Kd).
Protocol 4: Serum Stability Assay
-
Incubation: Add the radiolabeled antibody conjugate to human or mouse serum to a final concentration of approximately 1 mg/mL.
-
Time Points: Incubate the mixture at 37°C and take aliquots at various time points (e.g., 1, 4, 24, 48, and 72 hours).
-
Analysis: Analyze the aliquots by size-exclusion HPLC or SDS-PAGE to determine the percentage of intact radiolabeled antibody over time.
Visualizing Workflows and Pathways
To further clarify the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for antibody conjugation, radiolabeling, and assessment.
Caption: Key comparative features of this compound and alternative chelators.
Caption: Simplified HER2 signaling pathway and the inhibitory action of an anti-HER2 antibody.
Caption: PD-1/PD-L1 immune checkpoint pathway and its blockade by an anti-PD-L1 antibody.
Alternatives to Maleimide Chemistry
While maleimide chemistry is widely used for thiol-specific conjugation, the stability of the resulting thiosuccinimide linkage can be a concern, particularly for in vivo applications where it can undergo a retro-Michael reaction. This has prompted the development of alternative thiol-reactive chemistries that form more stable linkages. Reagents such as methylsulfonyl phenyloxadiazole represent a robust alternative, forming a highly stable thioether linkage. Researchers should consider the desired stability of the final conjugate when selecting a conjugation strategy.
Conclusion
The choice of a bifunctional chelator is a critical decision in the development of antibody-based radiopharmaceuticals. This compound offers the distinct advantage of site-specific conjugation, which helps to preserve the antibody's binding affinity, and it often allows for radiolabeling under milder conditions compared to alternatives like DOTA. Experimental data consistently demonstrates that this compound labeled antibodies and antibody fragments retain high binding affinity and can exhibit excellent in vivo performance, including efficient tumor targeting and favorable clearance profiles. However, the stability of the maleimide-thiol bond should be taken into account, and for applications requiring exceptional stability, alternative conjugation chemistries may be more suitable. By carefully considering the comparative data and protocols presented in this guide, researchers can make more informed decisions in the design and development of novel radiopharmaceuticals.
References
Stability Showdown: Maleimide-NOTA Linkage vs. The Field of Bioconjugation Crosslinkers
For researchers, scientists, and drug development professionals, the stability of the linkage between a targeting moiety and its payload is paramount to the efficacy and safety of bioconjugates. This guide provides an objective comparison of the stability of the widely used maleimide-thiol linkage, often employed in conjunction with chelators like NOTA, against other common crosslinking technologies. Supported by experimental data, this document aims to inform the selection of the most appropriate crosslinker for therapeutic and diagnostic applications.
The conjugation of molecules to proteins, antibodies, and other biomolecules is a cornerstone of modern drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and radiopharmaceuticals. The choice of crosslinker is a critical determinant of the conjugate's in vivo performance. An unstable linker can lead to premature payload release, resulting in off-target toxicity and a diminished therapeutic window. Conversely, a highly stable linker ensures that the payload remains attached to its targeting vehicle until it reaches the desired site of action.
This guide focuses on the stability of the maleimide-thiol linkage, a popular method for site-specific conjugation to cysteine residues. We will examine its stability characteristics, particularly when used to attach chelators like 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), and compare it with other prevalent crosslinking strategies.
The Maleimide-Thiol Conjugate: A Double-Edged Sword
Maleimide chemistry offers a rapid and selective reaction with thiols at physiological pH, forming a thioether bond. This has made it a go-to strategy for bioconjugation. However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols such as glutathione and albumin, which are abundant in plasma.[1][2] This reaction can lead to the deconjugation of the payload from its carrier molecule.[1]
Several strategies have been developed to enhance the stability of the maleimide-thiol linkage. One common approach is the hydrolysis of the succinimide ring to form a more stable succinamic acid thioether, which is resistant to the retro-Michael reaction.[3][4] Additionally, next-generation maleimides, such as N-aryl maleimides and phenyloxadiazole sulfones, have been engineered to create more stable conjugates.
Quantitative Comparison of Linker Stability
The stability of different crosslinkers is typically assessed by incubating the conjugate in human plasma or in the presence of high concentrations of thiols like glutathione and monitoring the percentage of intact conjugate over time. The following table summarizes quantitative data from various studies, comparing the stability of conventional maleimide-based conjugates with that of improved maleimide technologies and other crosslinkers.
| Linker Type | Model System | Incubation Time | % Intact Conjugate | Key Observations |
| Conventional Maleimide (Thioether) | ADC in human plasma | 7 days | ~50% | Susceptible to retro-Michael reaction, leading to significant deconjugation. |
| Conventional Maleimide (Thioether) | Cysteine-linked ADC in thiol-containing buffer/serum | 7 days | 33-65% | Demonstrates variable stability with substantial deconjugation. |
| "Bridging" Disulfide | ADC in human plasma | 7 days | >95% | Offers significantly improved plasma stability compared to conventional maleimides. |
| Thioether (from Thiol-ene reaction) | ADC in human plasma | 7 days | >90% | Provides high stability in plasma. |
| N-Aryl Maleimide | Cysteine-linked ADC in thiol-containing buffer/serum | 7 days | >80% | Exhibits enhanced stability with less than 20% deconjugation. |
| Phenyloxadiazole Sulfone | Antibody conjugate in human plasma | 3 days | Significantly more stable than the corresponding maleimide conjugate | Presents a more stable alternative to maleimide for cysteine conjugation. |
Stability of the NOTA Chelate
While the maleimide-thiol linkage determines the stability of the attachment of the NOTA-maleimide construct to the biomolecule, the stability of the NOTA chelate itself is crucial for radiopharmaceutical applications. NOTA is well-documented to form highly stable complexes with various radiometals, particularly copper-64 (⁶⁴Cu). Studies have shown that ⁶⁴Cu-NOTA complexes exhibit exceptional in vivo stability, which is a significant advantage for PET imaging and radionuclide therapy. This high stability minimizes the leakage of the radiometal from the chelator, reducing off-target radiation exposure.
Experimental Protocols
Assessment of ADC Stability in Plasma
This protocol outlines a general workflow for evaluating the stability of an antibody-drug conjugate (ADC) in plasma.
-
Incubation:
-
Dilute the test ADC to a final concentration of 100 µg/mL in human plasma.
-
Incubate the samples at 37°C for various time points (e.g., 0, 1, 3, 7, and 14 days).
-
-
Sample Analysis (ELISA-based):
-
Coat ELISA plates with an antigen specific to the ADC's antibody.
-
Block the plates with a suitable blocking buffer (e.g., 3% BSA in PBS).
-
Add the plasma samples containing the ADC in a serial dilution to the coated and blocked plates.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plates thoroughly with PBST (PBS with Tween-20).
-
Add a detection antibody that binds to the payload of the ADC and incubate for 1 hour at room temperature.
-
Wash the plates with PBST.
-
Add a suitable substrate and incubate until a color change is observed.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Determine the concentration of the intact ADC in the plasma samples by comparing the absorbance values to a standard curve generated with the ADC at known concentrations.
-
Calculate the percentage of intact ADC for each time point relative to the day 0 sample.
-
Stability in the Presence of Glutathione
This protocol assesses the stability of a thiol-reactive linker conjugate in the presence of a high concentration of glutathione (GSH).
-
Incubation:
-
Prepare a solution of the conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a high concentration of GSH (e.g., 100 equivalents per molecule of conjugate).
-
Incubate the mixture at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Sample Analysis (LC-MS):
-
Analyze the aliquots using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with a suitable reverse-phase column for intact protein analysis.
-
Use a gradient of mobile phase A (0.1% Formic acid in water) and mobile phase B (0.1% Formic acid in acetonitrile).
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the intact conjugate and any deconjugated species.
-
Calculate the percentage of intact conjugate remaining at each time point.
-
Visualizing the Chemistry and Workflows
Conclusion
The choice of crosslinker is a critical decision in the design of bioconjugates. While the conventional maleimide-thiol linkage is widely used, its inherent instability due to the retro-Michael reaction is a significant drawback. For applications requiring high in vivo stability, such as ADCs and radiopharmaceuticals, alternative strategies that offer enhanced stability are preferable. Next-generation maleimides and other linker technologies have demonstrated superior performance in plasma stability studies.
When a this compound linker is employed, the stability of the conjugate is primarily governed by the maleimide-thiol bond. Therefore, to ensure the integrity of the bioconjugate in vivo, utilizing a stabilized maleimide derivative is highly recommended. The NOTA chelate itself provides a robust and stable complex with radiometals, which is essential for the performance of the radiopharmaceutical. By carefully selecting both the conjugation chemistry and the chelator, researchers can develop more effective and safer targeted therapies and diagnostics.
References
A Comparative Guide to the Biodistribution of Maleimide-NOTA Labeled Tracers
For Researchers, Scientists, and Drug Development Professionals
The development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy hinges on the precise delivery of radionuclides to the target tissue while minimizing off-target accumulation. The choice of chelator to securely bind the radioisotope to a targeting vector, such as a peptide or antibody, is a critical determinant of the tracer's in vivo performance. This guide provides a comparative analysis of Maleimide-NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) labeled tracers, offering a comprehensive overview of their biodistribution profiles in comparison to other commonly used chelating systems. The information presented is supported by preclinical experimental data to aid researchers in the selection of optimal labeling strategies for their specific applications.
This compound serves as a bifunctional chelator, enabling site-specific conjugation to biomolecules through the reaction of the maleimide group with free sulfhydryl groups on cysteine residues.[1][2] This approach allows for the production of well-defined and homogenous radiotracers.[1] NOTA is particularly well-suited for chelating trivalent metal ions like Gallium-68 (⁶⁸Ga), forming highly stable complexes with favorable kinetics, often allowing for radiolabeling at room temperature.[3]
Performance Comparison: NOTA vs. DOTA Chelators
A frequent benchmark for evaluating NOTA-based tracers is comparison with those utilizing DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). While both are effective macrocyclic chelators, their structural differences influence the resulting radiometal complex's stability, charge, and size, which in turn affects the biodistribution of the tracer.
NOTA-conjugated tracers often exhibit different pharmacokinetic profiles compared to their DOTA counterparts. For instance, studies have shown that the choice of chelator can lead to significant differences in tumor uptake and clearance from non-target organs.[4] In some cases, NOTA-labeled tracers have demonstrated faster clearance from normal tissues, potentially leading to improved imaging contrast at earlier time points. However, DOTA-conjugated tracers have sometimes shown advantages, such as lower kidney uptake, which is a critical consideration for reducing renal radiation exposure.
The following tables summarize quantitative biodistribution data from preclinical studies, comparing this compound labeled tracers with their DOTA-labeled analogues.
Biodistribution Data
Table 1: Biodistribution of ⁶⁸Ga-labeled anti-mesothelin single-domain antibody (sdAb) A1-His in mice bearing mesothelin-expressing tumors at 1-hour post-injection.
| Organ | [⁶⁸Ga]Ga-NOTA-A1-His (%ID/g) | [⁶⁸Ga]Ga-DOTA-A1-His (%ID/g) |
| Blood | 0.8 ± 0.2 | 0.9 ± 0.1 |
| Heart | 0.4 ± 0.1 | 0.4 ± 0.1 |
| Lungs | 1.0 ± 0.2 | 1.1 ± 0.2 |
| Liver | 1.5 ± 0.3 | 1.6 ± 0.2 |
| Spleen | 0.5 ± 0.1 | 0.6 ± 0.1 |
| Kidneys | 25.8 ± 3.5 | 12.5 ± 2.1 |
| Tumor | 4.5 ± 1.1 | 4.2 ± 0.9 |
Data adapted from a study by Xavier et al.
Table 2: Biodistribution of ¹¹¹In-labeled anti-HER2 Affibody molecule ZHER2:2395 in mice bearing DU-145 xenografts at 4-hours post-injection.
| Organ | [¹¹¹In]In-MMA-NOTA-ZHER2:2395 (%ID/g) | [¹¹¹In]In-MMA-DOTA-ZHER2:2395 (%ID/g) |
| Blood | 0.26 ± 0.03 | 0.45 ± 0.05 |
| Heart | 0.21 ± 0.02 | 0.35 ± 0.04 |
| Lungs | 0.65 ± 0.08 | 1.05 ± 0.12 |
| Liver | 1.8 ± 0.2 | 2.5 ± 0.3 |
| Spleen | 0.25 ± 0.03 | 0.38 ± 0.04 |
| Kidneys | 10.5 ± 1.2 | 15.8 ± 1.9 |
| Tumor | 8.2 ± 0.9 | 8.3 ± 1.1 |
Data adapted from a study by Tolmachev et al.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of biodistribution studies. Below are generalized protocols for key experiments cited in the comparison of this compound labeled tracers.
Protocol 1: Site-Specific Conjugation of this compound to a Cysteine-Containing Protein
-
Protein Preparation: If the protein of interest contains disulfide bonds, it must first be reduced to generate free sulfhydryl groups. This can be achieved by incubating the protein with a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine).
-
Conjugation Reaction: The reduced protein is then incubated with a molar excess of this compound in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5). The reaction is typically allowed to proceed at room temperature or 37°C for 1-2 hours.
-
Purification: The resulting NOTA-conjugated protein is purified from unreacted this compound and other reagents using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis.
-
Characterization: The final conjugate should be characterized to determine the chelator-to-protein ratio, typically by mass spectrometry.
Protocol 2: Radiolabeling of NOTA-Conjugated Tracers with Gallium-68
-
⁶⁸Ga Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Buffering: Adjust the pH of the ⁶⁸Ga eluate to a range of 3.5-4.5 by adding a suitable buffer, such as sodium acetate.
-
Labeling Reaction: Add the NOTA-conjugated tracer to the buffered ⁶⁸Ga solution. The reaction is typically performed at room temperature for 5-15 minutes. Gentle heating (e.g., 60°C) can be used to increase labeling efficiency if necessary, though one of the advantages of NOTA is its ability to be labeled at milder temperatures.
-
Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. The RCP should typically be >95%.
-
Purification (if necessary): If the RCP is below the desired threshold, the radiolabeled tracer can be purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.
Protocol 3: Preclinical Ex Vivo Biodistribution Study
-
Animal Model: Utilize healthy, tumor-bearing mice or rats of a specific strain, sex, and weight range.
-
Radiotracer Administration: Inject a precise volume and activity of the radiotracer intravenously via the tail vein.
-
Time Points: Euthanize animals at predefined time points post-injection (e.g., 1, 2, 4, 24 hours).
-
Tissue Dissection: Collect blood and dissect major organs and tissues of interest (e.g., tumor, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Sample Processing: Rinse, blot dry, and weigh each tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the experimental workflows.
Caption: Experimental workflow for the preparation and evaluation of a this compound labeled tracer.
Caption: Logical relationship of components in a this compound labeled radiotracer.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of Maleimide-NOTA
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the proper disposal procedures for Maleimide-NOTA, a bifunctional chelator commonly used in bioconjugation and radiopharmaceutical development. Adherence to these protocols is critical for mitigating potential hazards and ensuring a safe and compliant laboratory environment.
Chemical and Physical Properties
A thorough understanding of a chemical's properties is the foundation of safe handling. Below is a summary of the key characteristics of this compound.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₂₇N₅O₇ | [1][2][3][4] |
| Molecular Weight | 425.44 g/mol | [1] |
| Appearance | White to off-white solid/powder | |
| Storage Temperature | 2-8°C, sealed in a dry environment. Can also be stored at -20°C or -80°C for extended periods. | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | |
| Signal Word | Warning |
Disposal Protocol: Deactivation of this compound
The primary safety concern with this compound stems from the reactivity of the maleimide group, which readily reacts with thiols. Therefore, the core of the disposal procedure is the "quenching" or deactivation of this reactive group prior to disposal as hazardous waste. The following step-by-step protocol outlines this process.
Materials:
-
This compound waste (solid or in solution)
-
Quenching solution: A solution containing an excess of a thiol-containing compound (e.g., 1 M β-mercaptoethanol, dithiothreitol (DTT), or cysteine in a suitable buffer). A 10-fold molar excess of the thiol is recommended.
-
Appropriate Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory.
-
Designated chemical fume hood.
-
Properly labeled hazardous waste container.
Procedure:
-
Preparation: All steps must be performed in a certified chemical fume hood. Ensure all necessary materials and PPE are readily available.
-
Dissolution (if applicable): If the this compound waste is in solid form, dissolve it in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or a buffer solution).
-
Quenching Reaction:
-
Carefully add the this compound waste solution to the quenching solution.
-
Gently mix the solution.
-
Allow the reaction to proceed for at least two hours at room temperature to ensure complete deactivation of the maleimide group.
-
-
Waste Collection:
-
The deactivated this compound solution should be collected in a properly labeled hazardous waste container.
-
The label must clearly state "Hazardous Waste" and include the chemical names of the contents (e.g., "Deactivated this compound with β-mercaptoethanol").
-
-
Disposal of Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and empty containers, should be collected in a sealed bag and disposed of as solid hazardous waste.
-
Final Disposal: The collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not pour down the drain.
Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.
References
Personal protective equipment for handling Maleimide-NOTA
This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling Maleimide-NOTA. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on the known hazards of the maleimide functional group and general laboratory safety principles for handling potent chemical compounds.
Hazard Identification and Safety Precautions
This compound is a compound that requires careful handling due to the reactive nature of the maleimide group. Maleimides are known to be potent thiol-reactive agents and can act as alkylating agents. Based on the hazard classification for similar maleimide compounds, this compound should be treated as a hazardous substance.
Primary Hazards Include:
-
Acute Oral Toxicity: Potentially toxic or fatal if swallowed.[1]
-
Skin Corrosion/Irritation: Can cause severe skin burns and irritation.[1][2]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage.
-
Skin Sensitization: May cause an allergic skin reaction upon contact.
-
Respiratory Irritation: Inhalation of the solid powder may cause respiratory irritation.
Due to these potential hazards, all handling of this compound, especially in its solid form, should be conducted within a certified chemical fume hood to prevent inhalation of dust particles.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure when handling this compound. The following PPE is mandatory:
| Scenario | Eye & Face Protection | Skin Protection | Respiratory Protection |
| Receiving & Unpacking | Safety glasses | Nitrile gloves, Lab coat | Not generally required |
| Weighing & Aliquoting (Solid Form) | Chemical safety goggles, Face shield | Nitrile gloves (double-gloving recommended), Full-length lab coat | NIOSH-approved N95 or FFP3 particulate respirator |
| Solution Preparation & Handling | Chemical safety goggles | Nitrile gloves, Lab coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles, Face shield | Chemical-resistant gloves (e.g., thicker nitrile or butyl rubber), Lab coat | NIOSH-approved respirator with particulate filter |
Note on Glove Selection: While specific breakthrough times for this compound are not available, nitrile gloves are commonly recommended for handling maleimide compounds. It is crucial to change gloves immediately if they become contaminated. For prolonged contact or spill cleanup, consider using thicker, chemical-resistant gloves.
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedures is essential for the safe handling of this compound.
-
Preparation:
-
Ensure the work area within the chemical fume hood is clean and free of clutter.
-
Verify that a safety shower and eyewash station are accessible and in good working order.
-
Confirm that all necessary PPE is available and in good condition.
-
Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.
-
-
Handling the Solid Compound:
-
Perform all weighing and handling of solid this compound in a certified chemical fume hood.
-
Use anti-static weigh paper or a microbalance enclosure to minimize the dispersal of fine powder.
-
Avoid creating dust.
-
-
Solution Preparation:
-
This compound is soluble in polar organic solvents such as DMSO and DMF.
-
Prepare solutions in the chemical fume hood.
-
Cap the vial tightly and vortex briefly to ensure complete dissolution.
-
Protect stock solutions from light by using an amber vial or wrapping the vial in aluminum foil.
-
-
Storage:
-
Store solid this compound at -20°C in a tightly sealed container, protected from light and moisture.
-
Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to one month.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to ensure laboratory and environmental safety. All waste must be treated as hazardous chemical waste.
Before disposal, it is best practice to deactivate the reactive maleimide group by quenching it with an excess of a thiol-containing compound. This converts the reactive maleimide into a more stable thioether.
Experimental Protocol: Quenching of Unreacted this compound
-
Prepare a Quenching Solution: In a designated fume hood, prepare a solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS). A concentration of approximately 100 mM is recommended.
-
Reaction:
-
In a designated chemical waste container, add the this compound waste (solid or in solution) to an excess of the quenching solution. A 10-fold molar excess of the thiol is recommended to ensure complete reaction.
-
If the this compound waste is in a non-aqueous solvent like DMSO or DMF, it can be added directly to the quenching solution.
-
-
Incubation:
-
Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing. This will ensure the complete deactivation of the maleimide group.
-
-
Liquid Waste: The deactivated this compound solution should be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Do not pour it down the drain.
-
Solid Waste:
-
Unused solid this compound should be disposed of as hazardous chemical waste in its original container if possible. If the container is open, place it inside a secondary, sealable container.
-
Contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper should be collected in a designated, sealed plastic bag or container labeled "Hazardous Chemical Waste."
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents (e.g., "this compound waste, deactivated with β-mercaptoethanol").
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
